pyridine-3,4-diol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-hydroxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUVWCJGRQCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274234 | |
| Record name | 3,4-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10182-48-6, 1121-23-9 | |
| Record name | 3,4-Pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10182-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypyridin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-PYRIDINEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW0C50CU4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Pyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-3,4-diol, a dihydroxypyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, characterized by the presence of two hydroxyl groups on the pyridine ring, gives rise to intriguing chemical properties, most notably its existence in a tautomeric equilibrium with 3-hydroxy-4(1H)-pyridinone. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It includes a summary of its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure, tautomerism, and a relevant metabolic pathway.
Chemical Structure and Tautomerism
This compound (C₅H₅NO₂) is a heterocyclic organic compound with a molecular weight of 111.10 g/mol .[1][2][3] Its structure consists of a pyridine ring substituted with two hydroxyl groups at the 3 and 4 positions. A key feature of this compound is its existence in a tautomeric equilibrium with its keto form, 3-hydroxy-4(1H)-pyridinone.[1][2] This equilibrium is sensitive to the solvent environment.[4][5][6] In polar, protic solvents, the pyridone form is often predominant, while non-polar solvents tend to favor the diol form. This tautomerism significantly influences the compound's chemical reactivity and spectroscopic properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that experimental data for some properties are limited, and in such cases, predicted values or data from closely related compounds are provided with appropriate notation.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂ | [1][2][3][7] |
| Molecular Weight | 111.10 g/mol | [1][2][3][7] |
| CAS Number | 10182-48-6 | [1][2][3][7] |
| Appearance | Solid (predicted) | |
| Melting Point | Decomposes at high temperature (typical for dihydroxypyridines) | |
| Boiling Point | 313.9 ± 52.0 °C (Predicted for a related compound) | [8] |
| pKa | 11.84 ± 0.20 (Predicted for a related compound) | [8] |
| Solubility | Soluble in polar solvents. |
Spectroscopic Data
The spectroscopic properties of this compound are influenced by its tautomeric equilibrium. The following tables summarize the expected and reported spectroscopic data.
1H NMR Spectroscopy (Predicted)
The 1H NMR spectrum will show signals for the aromatic protons, with chemical shifts dependent on the predominant tautomer.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2 | 7.8 - 8.2 | d | ~5-6 |
| H-5 | 6.8 - 7.2 | dd | ~5-6, ~1-2 |
| H-6 | 7.5 - 7.9 | d | ~1-2 |
| OH (x2) | Broad singlet | ||
| NH (pyridone) | Broad singlet |
13C NMR Spectroscopy
| Carbon | Chemical Shift (ppm) | Reference |
| C-2 | ~140 | [1] |
| C-3 | ~127 | [1] |
| C-4 | ~151 | [1] |
| C-5 | ~110 | [1] |
| C-6 | ~135 | [1] |
FT-IR Spectroscopy (Predicted)
The FT-IR spectrum will exhibit characteristic bands for the hydroxyl, amine (in the pyridone tautomer), and aromatic C-H and C=C bonds.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (diol) | 3200-3500 | Broad, Strong |
| N-H stretch (pyridone) | 3300-3500 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=O stretch (pyridone) | 1650-1690 | Strong |
| C=C & C=N stretch | 1400-1600 | Medium-Strong |
| C-O stretch | 1200-1300 | Medium |
Experimental Protocols
Synthesis of this compound from 3-Alkoxypyridinol
This protocol is adapted from general methods for the deprotection of alkoxy-substituted pyridinols.
Materials:
-
3-Alkoxypyridinol (e.g., 3-benzyloxypyridin-4-ol)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the 3-alkoxypyridinol in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Characterization Protocols
Objective: To obtain 1H and 13C NMR spectra to confirm the structure and assess the tautomeric equilibrium.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O)
Procedure:
-
Prepare a sample by dissolving a few milligrams of this compound in a suitable deuterated solvent in an NMR tube.
-
Acquire a 1H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a 13C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of 13C.
-
To study the tautomeric equilibrium, acquire spectra in different deuterated solvents (e.g., a non-polar solvent like CDCl₃ and a polar protic solvent like D₂O or DMSO-d₆).
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the 1H NMR spectrum to determine the ratio of the tautomers in each solvent.
Objective: To identify the functional groups present in this compound and its tautomer.
Instrumentation:
-
FTIR spectrometer with a suitable detector (e.g., DTGS)
-
Sample holder (e.g., KBr pellet press or ATR crystal)
Procedure (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups of the diol and pyridone tautomers.
Signaling Pathway: Microbial Metabolism of 4-Hydroxypyridine
This compound is a key intermediate in the microbial degradation of 4-hydroxypyridine by certain bacteria, such as Agrobacterium sp.[1][4][9][10] This metabolic pathway involves a series of enzymatic reactions that ultimately break down the pyridine ring.
The initial step is the hydroxylation of 4-hydroxypyridine to this compound, catalyzed by the enzyme 4-hydroxypyridine 3-hydroxylase, a monooxygenase that requires O₂ and a nicotinamide cofactor (NADH or NADPH).[4] Subsequently, the pyridine ring of this compound is cleaved by this compound dioxygenase to form 3-formiminopyruvate.[9] This intermediate is then hydrolyzed to 3-formylpyruvate, which is further broken down by an acylpyruvate hydrolase into pyruvate and formate.[9]
Conclusion
This compound is a versatile heterocyclic compound with a rich chemistry stemming from its tautomeric nature. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic characteristics, and synthetic methodology. The elucidation of its role in microbial metabolic pathways further highlights its significance in biochemical processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, drug discovery, and materials science, facilitating further exploration and application of this intriguing molecule.
References
- 1. (PDF) The Metabolism of 4-Hydroxypyridine by Agrobacterium [research.amanote.com]
- 2. 3,4-Pyridinediol | C5H5NO2 | CID 105085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 10182-48-6 [matrix-fine-chemicals.com]
- 4. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. mdpi.com [mdpi.com]
- 9. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabolism of 4-hydroxypyridine by Agrobacterium sp.: a new ring cleavage of the pyridine nucleus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pyridine-3,4-diol and Its Derivatives in Chemical and Biological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pyridine-3,4-diol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide covers its chemical nomenclature, including a comprehensive list of synonyms and identifiers, quantitative data on the biological activity of its derivatives, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant metabolic pathways and experimental workflows.
Chemical Identity and Synonyms
This compound is a dihydroxypyridine that exists in tautomeric equilibrium with 3-hydroxy-4(1H)-pyridinone. This tautomerism is a critical aspect of its chemical behavior and biological activity. The compound and its tautomers are known by a variety of names in chemical literature, which are summarized in the table below.
| Synonym | Identifier Type | Identifier |
| This compound | Preferred IUPAC Name | |
| 3,4-Dihydroxypyridine | Synonym | |
| 3,4-Pyridinediol | Synonym | |
| 3-Hydroxy-4(1H)-pyridinone | Tautomer IUPAC Name | |
| 3-Hydroxy-4-pyridone | Tautomer Synonym | |
| 3-Hydroxypyridin-4(1H)-one | Tautomer Synonym | |
| CAS Number | 10182-48-6[1][2][3][4][5] | |
| Deprecated CAS Number | 1121-23-9[3][4] | |
| PubChem CID | 105085[4] | |
| ChEBI ID | CHEBI:29053[4] | |
| UNII | UW0C50CU4H[4] |
Quantitative Data: Anticancer Activity of Pyridine Derivatives
The pyridine scaffold is a common feature in many biologically active compounds, including those with anticancer properties. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyridine derivatives against several human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective drug candidates.
Table 1: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives [5]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 9a | Hela (Cervical) | 2.59 |
| WI-38 (Normal) | 26.44 ± 3.23 | |
| 14g | MCF7 (Breast) | 4.66 |
| HCT-116 (Colon) | 1.98 | |
| WI-38 (Normal) | 21.81 ± 2.96 | |
| Doxorubicin | Hela (Cervical) | 2.35 |
| MCF7 (Breast) | 4.57 | |
| HCT-116 (Colon) | 2.11 |
Table 2: In Vitro Anticancer Activity of Triphenylamine-linked Pyridine Derivatives [6]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4b | A-549 (Lung) | 0.00803 |
| MDA-MB-231 (Breast) | 0.0103 | |
| 4e | A-549 (Lung) | 0.0095 |
| MDA-MB-231 (Breast) | 0.0147 | |
| Cisplatin | A-549 (Lung) | 0.0112 |
| MDA-MB-231 (Breast) | 0.0189 |
Table 3: In Vitro Anticancer Activity of Thiazolyl-Pyridine Hybrids against A549 Lung Cancer Cells [7]
| Compound ID | IC50 (µM) |
| Compound 5 | 0.66 |
| Doxorubicin | 1.25 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for key in vitro assays used to evaluate their biological activity.
Synthesis of this compound Derivatives
The following is a typical procedure for the deprotection of 3-alkoxypyridinols to furnish pyridine-3,4-diols.
Cleavage of a Benzyloxy Group by Hydrogenolysis:
-
A mixture of the benzyloxy-protected pyridine derivative (e.g., 1a, 3.43 mmol) and 10% palladium on charcoal (0.34 mmol) in methanol (6 mL) is stirred for one day under a hydrogen atmosphere.
-
The reaction mixture is then filtered through celite with methanol to yield the this compound product.
Cytotoxicity Assays
MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 8 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: Following the incubation period, add MTT solution to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[3]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
LDH Assay for Membrane Integrity:
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.[1][2]
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and add the collected supernatant to the reaction mixture containing the LDH substrate.[1][2]
-
Absorbance Measurement: After a specified incubation time, measure the absorbance at the recommended wavelength (typically 490 nm).[1]
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).[1]
Enzyme Inhibition Assay
This is a general protocol for determining the inhibitory effect of a compound on a specific enzyme.
-
Preparation of Solutions: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the substrate and the inhibitor in suitable solvents.
-
Enzyme Dilution: Dilute the enzyme to an appropriate concentration in the assay buffer.
-
Pre-incubation with Inhibitor: In the assay wells (e.g., a 96-well plate), add the assay buffer, the inhibitor at various concentrations, and the enzyme solution. Allow for a pre-incubation period.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the wells.
-
Monitoring the Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Plot the inhibitor concentration against enzyme activity to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.[8]
Visualizations: Pathways and Workflows
Microbial Metabolism of this compound
Agrobacterium sp. is capable of metabolizing this compound through a specific enzymatic pathway. The key steps of this metabolic process are outlined below.[4][9] this compound is first oxidized by a dioxygenase, leading to the cleavage of the pyridine ring. The resulting product, 3-formiminopyruvate, is then further metabolized.
Caption: Microbial degradation of this compound.
General Workflow for Biological Screening of a Compound Library
The biological evaluation of a library of new chemical entities, such as this compound derivatives, typically follows a structured screening cascade to efficiently identify promising lead compounds.
Caption: General workflow for compound screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Equilibrium of Pyridine-3,4-diol and 3-Hydroxypyridin-4(1H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric equilibrium between pyridine-3,4-diol and its corresponding keto form, 3-hydroxypyridin-4(1H)-one. Understanding this equilibrium is critical in the fields of medicinal chemistry and drug development, as the predominant tautomeric form dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and shape, which in turn influence its biological activity and pharmacokinetic profile.
Introduction to Tautomerism in Hydroxypyridines
Hydroxypyridines can exist in two tautomeric forms: a phenolic 'enol' form (the hydroxypyridine) and a keto 'pyridone' form. The position of the hydroxyl group on the pyridine ring significantly influences which tautomer predominates. For 2- and 4-hydroxypyridines, the equilibrium overwhelmingly favors the pyridone form in both solution and the solid state.[1] This preference is attributed to the energetic advantage of the amide resonance in the pyridone form and stabilizing intermolecular hydrogen bonds.
The case of this compound is more complex, involving the tautomerization of the hydroxyl group at the 4-position to a pyridin-4(1H)-one, while the 3-hydroxyl group remains. This guide delves into the specific factors governing this equilibrium, presenting available quantitative data, detailed experimental methodologies for its study, and visual representations of the underlying chemical logic.
Tautomeric Equilibrium: Quantitative Analysis
The equilibrium between this compound and 3-hydroxypyridin-4(1H)-one is highly sensitive to the molecular environment, including the solvent and the physical state (solution vs. solid). While extensive quantitative data for the unsubstituted parent compound is scarce in the literature, a key study on a substituted derivative provides valuable insight into the factors at play.
A study on 2,5-bis(trifluoromethyl)-6-phenylthis compound revealed a solvent-dependent equilibrium.[2] In a non-polar aprotic solvent like chloroform-d (CDCl3), the equilibrium lies in favor of the 3-hydroxypyridin-4(1H)-one tautomer.[2] Conversely, in a polar protic solvent such as methanol, the equilibrium shifts completely to the this compound form.[2] In the solid state, X-ray crystal structure analysis showed a 1:1 mixture of both tautomers.[2]
| Compound | Solvent/State | Tautomer Ratio (this compound : 3-Hydroxypyridin-4(1H)-one) | Reference |
| 2,5-bis(trifluoromethyl)-6-phenylthis compound | CDCl₃ | 30 : 70 | [2] |
| 2,5-bis(trifluoromethyl)-6-phenylthis compound | Methanol | 100 : 0 | [2] |
| 2,5-bis(trifluoromethyl)-6-phenylthis compound | Solid State | 50 : 50 | [2] |
Experimental Protocols
The characterization and quantification of the tautomeric equilibrium of this compound and 3-hydroxypyridin-4(1H)-one rely on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the different tautomers in solution.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the this compound derivative in the desired deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) to a known concentration.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature.
-
Spectral Analysis:
-
Identify distinct sets of signals corresponding to each tautomer. For the this compound form, aromatic proton signals are expected. For the 3-hydroxypyridin-4(1H)-one form, the signals will shift, and the proton at the 4-position will be absent.
-
Integrate the signals of non-exchangeable protons unique to each tautomer.
-
Calculate the ratio of the tautomers from the integral values.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To observe the electronic transitions characteristic of each tautomer and study the effect of solvent polarity.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (typically 200-400 nm).
-
Spectral Analysis:
-
The this compound (enol) form is expected to have absorption bands at shorter wavelengths, characteristic of a substituted benzene ring.
-
The 3-hydroxypyridin-4(1H)-one (keto) form will likely show a shift in the absorption maximum to longer wavelengths due to the extended conjugation of the pyridone system.
-
Changes in the relative intensities of these bands with solvent polarity can be used to infer the direction of the equilibrium shift.
-
X-ray Crystallography
Objective: To determine the precise solid-state structure and identify the tautomeric form(s) present in the crystal lattice.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will reveal the bond lengths and atomic positions, unambiguously identifying the tautomeric form(s) present and their intermolecular interactions, such as hydrogen bonding.
Visualization of Tautomeric Equilibrium and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium and a typical experimental workflow for its investigation.
Caption: Tautomeric equilibrium between this compound and 3-hydroxypyridin-4(1H)-one.
Caption: Experimental workflow for the investigation of tautomerism.
Conclusion
The tautomeric equilibrium of this compound and 3-hydroxypyridin-4(1H)-one is a nuanced phenomenon heavily influenced by the surrounding environment. Experimental evidence from a substituted derivative demonstrates that non-polar aprotic solvents favor the 3-hydroxypyridin-4(1H)-one form, while polar protic solvents shift the equilibrium towards the this compound tautomer. In the solid state, both tautomers can coexist. For drug development professionals, this environmental sensitivity is a crucial consideration, as the tautomeric form present in a biological system will dictate its interactions with target macromolecules. Further computational and experimental studies on the unsubstituted parent compound are warranted to provide a more complete quantitative picture of this important tautomeric system.
References
Pyridine-3,4-diol: A Technical Guide to its Natural Occurrence and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-3,4-diol, a dihydroxylated pyridine derivative, is a key intermediate in the microbial degradation of pyridine compounds. This technical guide provides a comprehensive overview of its natural occurrence, with a focus on microbial sources, and a detailed exploration of its biosynthetic pathways. The enzymatic reactions central to its formation and subsequent metabolism, primarily hydroxylation and ring cleavage, are discussed in detail. This document includes structured data on the microbial sources of this compound, in-depth experimental protocols for the isolation and characterization of the key enzymes involved in its biosynthesis, and visual diagrams of the metabolic pathways to facilitate a deeper understanding of these biochemical processes.
Natural Occurrence
The natural occurrence of this compound is predominantly documented in the microbial kingdom, where it serves as a transient intermediate in the catabolism of pyridine derivatives. While the direct isolation from plant or animal sources has not been extensively reported, its precursor, 4-hydroxypyridine, has been identified in Arabidopsis thaliana and as a detoxification product of pyridine in laboratory animals.
Microbial Sources
Several bacterial species have been identified to produce this compound during the degradation of hydroxypyridines. These microorganisms utilize pyridine compounds as a source of carbon and nitrogen.
| Microbial Species | Precursor | Reference |
| Agrobacterium sp. (NCIB 10413) | 4-Hydroxypyridine | [1] |
| Arthrobacter sp. IN13 | 4-Hydroxypyridine | [2] |
| Nocardia Z1 | 3-Hydroxypyridine |
Biosynthesis of this compound
The biosynthesis of this compound in microorganisms is primarily achieved through the hydroxylation of a monohydroxypyridine precursor. The most well-studied pathway involves the conversion of 4-hydroxypyridine.
Hydroxylation of 4-Hydroxypyridine
The initial and rate-limiting step in the microbial degradation of 4-hydroxypyridine is its conversion to this compound. This reaction is catalyzed by a flavin-dependent monooxygenase known as 4-hydroxypyridine-3-hydroxylase.[1][2]
The overall reaction is as follows:
4-Hydroxypyridine + NAD(P)H + H⁺ + O₂ → this compound + NAD(P)⁺ + H₂O
This enzyme utilizes NADH or NADPH as a reducing equivalent and molecular oxygen to introduce a hydroxyl group at the C-3 position of the pyridine ring.
Further Metabolism of this compound
This compound is a metabolic intermediate and is further catabolized by the microorganisms. The subsequent step involves the cleavage of the pyridine ring, catalyzed by a dioxygenase enzyme.[2][3] In Agrobacterium sp., this enzyme is referred to as this compound dioxygenase, while in Arthrobacter sp. IN13, a hypothetical amidohydrolase (KpiC) is proposed to carry out this function.[2][3]
The ring cleavage is an extradiol cleavage, occurring between the C-2 and C-3 positions of the pyridine ring.[3] This reaction leads to the formation of 3-(N-formyl)-formiminopyruvate, which is then further metabolized to central metabolic intermediates such as pyruvate and formate.[2][3]
Below is a diagram illustrating the biosynthetic pathway from 4-hydroxypyridine to downstream metabolites.
Caption: Biosynthetic pathway of this compound and its subsequent metabolism.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound biosynthesis.
Culturing of Microorganisms
3.1.1. Agrobacterium sp.
Agrobacterium sp. can be cultured in a minimal salts medium supplemented with 4-hydroxypyridine as the sole carbon source to induce the expression of the enzymes involved in its degradation.
-
Medium Composition (per liter):
-
K₂HPO₄: 4.35 g
-
KH₂PO₄: 3.4 g
-
(NH₄)₂SO₄: 2.0 g
-
MgSO₄·7H₂O: 0.1 g
-
FeSO₄·7H₂O: 5 mg
-
Trace element solution: 1 ml
-
4-Hydroxypyridine: 1 g
-
-
Growth Conditions:
-
Temperature: 30°C
-
Agitation: 200 rpm
-
Harvest cells in the late exponential phase by centrifugation.
-
Purification of 4-Hydroxypyridine-3-Hydroxylase
The following is a representative protocol for the partial purification of 4-hydroxypyridine-3-hydroxylase from Agrobacterium sp..
-
Preparation of Cell-Free Extract:
-
Resuspend the harvested cell pellet in 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA and 1 mM dithiothreitol.
-
Disrupt the cells by sonication or using a French press.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Ammonium Sulfate Fractionation:
-
Slowly add solid ammonium sulfate to the cell-free extract to achieve 40% saturation while stirring at 4°C.
-
After stirring for 30 minutes, centrifuge at 20,000 x g for 20 minutes.
-
Discard the pellet and add more ammonium sulfate to the supernatant to reach 70% saturation.
-
Stir for 30 minutes and centrifuge as before.
-
Dissolve the resulting pellet in a minimal volume of the starting buffer.
-
-
Gel Filtration Chromatography:
-
Apply the dissolved pellet to a Sephadex G-100 column pre-equilibrated with the starting buffer.
-
Elute the protein with the same buffer and collect fractions.
-
Assay the fractions for 4-hydroxypyridine-3-hydroxylase activity.
-
Pool the active fractions.
-
Enzyme Activity Assay for 4-Hydroxypyridine-3-Hydroxylase
The activity of 4-hydroxypyridine-3-hydroxylase can be determined by monitoring the substrate-dependent oxidation of NAD(P)H at 340 nm.
-
Assay Mixture (1 ml):
-
50 mM Potassium phosphate buffer (pH 7.5)
-
0.1 mM 4-Hydroxypyridine
-
0.1 mM NADH or NADPH
-
Enzyme solution
-
-
Procedure:
-
Pre-incubate the assay mixture without the enzyme at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the assay conditions.
-
Purification of this compound Dioxygenase
The purification of this enzyme is challenging due to its lability. The following is a general approach based on available literature.
-
Preparation of Cell-Free Extract:
-
Prepare a cell-free extract from 4-hydroxypyridine-grown cells as described for the hydroxylase.
-
-
Protamine Sulfate Treatment:
-
Add a 2% (w/v) solution of protamine sulfate dropwise to the cell-free extract to a final concentration of 0.1% to precipitate nucleic acids.
-
Stir for 15 minutes and centrifuge at 20,000 x g for 20 minutes.
-
-
Gel Filtration Chromatography:
-
Apply the supernatant to a Sepharose 6B column equilibrated with 50 mM Tris-HCl buffer (pH 8.0) containing 10% (v/v) glycerol and 1 mM dithiothreitol.
-
Elute with the same buffer and collect fractions.
-
Assay fractions for this compound dioxygenase activity.
-
Enzyme Activity Assay for this compound Dioxygenase
The activity of this compound dioxygenase is measured by monitoring the consumption of oxygen using an oxygen electrode.
-
Assay Mixture (3 ml):
-
50 mM Tris-HCl buffer (pH 8.5)
-
0.2 mM this compound
-
Enzyme solution
-
-
Procedure:
-
Equilibrate the buffer in the oxygen electrode chamber at 30°C.
-
Add the enzyme solution and record the endogenous rate of oxygen consumption.
-
Initiate the reaction by adding this compound.
-
The rate of oxygen consumption is measured and corrected for the endogenous rate.
-
Below is a workflow diagram for the purification of 4-hydroxypyridine-3-hydroxylase.
Caption: General workflow for the purification of 4-hydroxypyridine-3-hydroxylase.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature implicating this compound in specific cellular signaling pathways. Its role appears to be confined to a metabolic intermediate in the degradation of pyridine compounds by microorganisms. Further research is required to investigate any potential signaling or other biological activities of this molecule in higher organisms.
Conclusion
This compound is a well-established intermediate in the microbial catabolism of 4-hydroxypyridine. Its biosynthesis is catalyzed by a monooxygenase, and its degradation is initiated by a dioxygenase-mediated ring cleavage. While the biochemical pathway in certain bacteria is well-characterized, its natural occurrence in plants and animals, as well as its potential biological activities beyond metabolism, remain largely unexplored. The experimental protocols provided in this guide offer a foundation for further research into the enzymology of this compound metabolism and may aid in the discovery of novel biocatalysts and the elucidation of new metabolic pathways. Future investigations are warranted to explore the broader ecological and physiological significance of this dihydroxypyridine derivative.
References
- 1. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Pyridine-3,4-diol and its Tautomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for pyridine-3,4-diol, a molecule of significant interest in medicinal chemistry and drug development. Due to the pronounced tautomerism between this compound and its more stable form, 3-hydroxy-4(1H)-pyridinone, obtaining a definitive and complete set of experimental spectroscopic data for the parent compound is challenging and highly dependent on the solvent and physical state.
To provide a practical and illustrative spectroscopic profile, this guide focuses on the well-characterized and commercially available derivative, 3-hydroxy-1,2-dimethyl-4(1H)-pyridone (Deferiprone) . This compound serves as a valuable case study, offering insights into the spectral characteristics of the core heterocyclic structure.
Data Presentation: Spectroscopic Data for 3-hydroxy-1,2-dimethyl-4(1H)-pyridone (Deferiprone)
The following tables summarize the available quantitative spectroscopic data for Deferiprone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for Deferiprone
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.54 | d | 1H | H-5 |
| 6.08 | d | 1H | H-6 |
| 3.62 | s | 3H | N-CH₃ |
| 2.26 | s | 3H | C-CH₃ |
Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer
Table 2: ¹³C NMR Data for Deferiprone
| Chemical Shift (ppm) | Assignment |
| Data not readily available in searched literature. | C-2 |
| Data not readily available in searched literature. | C-3 |
| Data not readily available in searched literature. | C-4 |
| Data not readily available in searched literature. | C-5 |
| Data not readily available in searched literature. | C-6 |
| Data not readily available in searched literature. | N-CH₃ |
| Data not readily available in searched literature. | C-CH₃ |
Note: While databases indicate the existence of ¹³C NMR data, specific peak assignments were not found in the reviewed literature.
Infrared (IR) Spectroscopy
Table 3: IR Data for Deferiprone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not readily available in searched literature. | - | O-H stretch |
| Data not readily available in searched literature. | - | C-H stretch (aromatic) |
| Data not readily available in searched literature. | - | C-H stretch (aliphatic) |
| Data not readily available in searched literature. | - | C=O stretch (keto) |
| Data not readily available in searched literature. | - | C=C stretch (ring) |
| Data not readily available in searched literature. | - | C-N stretch |
Note: Specific experimental IR data with peak assignments for Deferiprone were not found in the surveyed literature.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Deferiprone
| m/z | Relative Intensity | Assignment |
| 139.06 | - | [M]⁺ (Calculated for C₇H₉NO₂) |
| Specific fragmentation data not readily available. | - | Fragments |
Note: While the molecular ion peak can be predicted, detailed experimental mass spectrometry data including fragmentation patterns were not available in the searched sources.
Experimental Protocols
The following are detailed, representative methodologies for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample (e.g., Deferiprone) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer equipped with a broadband probe.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The sample is allowed to thermally equilibrate within the probe for at least 5 minutes.
-
Automatic shimming procedures are performed to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
-
The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
-
Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
The FID is Fourier transformed with a line broadening of 1-2 Hz.
-
Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty, clean ATR crystal is collected first.
-
The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to a GC autosampler vial.
-
-
GC-MS Analysis:
-
The analysis is performed on a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 500.
-
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
In-Depth Technical Guide: Health and Safety Information for Pyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and institutional safety protocols. Always consult the official SDS for pyridine-3,4-diol from your supplier and adhere to your organization's safety guidelines.
Executive Summary
This compound, also known as 3,4-dihydroxypyridine, is a heterocyclic organic compound with applications in research and as a potential intermediate in pharmaceutical synthesis. This guide provides a comprehensive overview of the available health and safety information for this compound, including hazard classifications, toxicological data, handling procedures, and emergency measures. Due to the limited specific toxicological data for this compound, information from its parent compound, pyridine, is included for a more complete safety assessment, with the clear delineation that this is for guidance and not a direct substitute.
Material Identification and Properties
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3,4-Dihydroxypyridine, 3-hydroxy-1H-pyridin-4-one[1] |
| CAS Number | 10182-48-6[2] |
| Molecular Formula | C5H5NO2[1] |
| Molecular Weight | 111.10 g/mol [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following GHS classifications have been reported[1]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |
Primary Hazards: Irritant[1]
Toxicological Information
Detailed toxicological studies specifically on this compound are limited in publicly available literature. Much of the understanding of its potential toxicity is inferred from its structural relationship to pyridine and other pyridine derivatives.
Human Health Effects (Inferred from Pyridine and Related Compounds):
-
Inhalation: May cause respiratory irritation[1]. Overexposure to pyridine derivatives can lead to headache, dizziness, nausea, and nervousness[3].
-
Skin Contact: Causes skin irritation[1]. Pyridine and its derivatives can cause local irritation, and absorption through the skin may lead to systemic effects similar to inhalation[3].
-
Eye Contact: Causes serious eye irritation[1].
-
Ingestion: Harmful if swallowed[1]. Ingestion of pyridine can cause abdominal pain and diarrhea[4].
-
Chronic Exposure: Long-term exposure to respiratory irritants may lead to airway diseases[3]. Repeated exposure to pyridine over a long period may cause damage to the liver and kidneys[4].
Carcinogenicity:
-
There is insufficient data to classify this compound's carcinogenicity.
-
The International Agency for Research on Cancer (IARC) has classified pyridine as not classifiable as to its carcinogenicity to humans due to inadequate evidence in humans and limited evidence in animals[4].
Experimental Protocols
Microbial Metabolism of this compound by Agrobacterium sp.
One of the key experimental studies involving this compound investigates its metabolism by the bacterium Agrobacterium sp. (N.C.I.B. 10413). This provides insight into its biological degradation pathway.
Methodology:
-
Organism and Growth: Agrobacterium sp. is grown on a medium containing 4-hydroxypyridine to induce the necessary metabolic enzymes.
-
Cell-Free Extract Preparation: Washed cells grown on 4-hydroxypyridine are harvested and subjected to disruption (e.g., sonication or French press) to obtain a crude cell-free extract.
-
Metabolism Assay:
-
The cell-free extract is incubated with this compound at a controlled pH (e.g., pH 7.0 or 8.5) and temperature (e.g., 4°C).
-
Oxygen consumption is monitored using an oxygen electrode.
-
The reaction mixture is analyzed at various time points for the disappearance of the substrate and the appearance of metabolites.
-
-
Metabolite Identification:
-
Metabolites such as pyruvate and formate are identified and quantified using standard enzymatic assays.
-
Ammonia is measured using methods like the Conway microdiffusion technique.
-
Intermediate compounds are identified by their UV-absorption spectra and chemical properties. For instance, an intermediate compound with an extinction maximum of 285nm was identified, which upon acidification, converts to 3-formylpyruvate[5].
-
-
Enzyme Activity Measurement: The activity of specific enzymes, such as this compound dioxygenase and acylpyruvate hydrolase, is determined by monitoring the rate of substrate conversion or product formation spectrophotometrically[5].
Visualizations
Microbial Metabolic Pathway of this compound
Caption: Proposed microbial metabolic pathway of this compound in Agrobacterium sp..
General Experimental Workflow for Handling this compound
Caption: A general workflow for the safe handling of this compound in a laboratory setting.
First Aid Measures
These measures are based on the known hazards of this compound and related compounds. Immediate medical attention should be sought in all cases of significant exposure.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[2].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists[6].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[7].
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood[8]. Avoid contact with skin, eyes, and clothing[3]. Do not breathe dust or vapor. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[6]. Wash hands thoroughly after handling[8].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[8]. Keep away from incompatible materials such as strong oxidizing agents[9].
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust or vapors and prevent contact with skin and eyes[8].
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[9].
-
Methods for Cleaning Up: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Collect the material into a suitable, labeled container for disposal[3]. For large spills, follow your institution's emergency response plan.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water mist, foam, dry powder, or carbon dioxide (CO2) to extinguish a fire[7].
-
Specific Hazards: Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[9].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[9].
References
- 1. 3,4-Pyridinediol | C5H5NO2 | CID 105085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxypyridine - Safety Data Sheet [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. gov.uk [gov.uk]
- 5. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
Unveiling Pyridine-3,4-diol: A Technical Guide to its Historical Discovery, Initial Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3,4-diol, a dihydroxylated derivative of pyridine, holds a unique position in the landscape of heterocyclic chemistry. Its structural simplicity belies a rich history of scientific inquiry, from its initial discovery to its role in microbial metabolism and potential applications in medicinal chemistry. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and first synthesis of this compound, detailed experimental protocols of early synthetic methods, and an examination of its biological relevance, particularly its enzymatic transformations.
Historical Discovery and Initial Synthesis
While the precise first synthesis of the parent this compound is not definitively documented in readily available contemporary literature, early investigations into the chemistry of dihydroxypyridines can be traced back to the late 19th and early 20th centuries. One of the foundational methods for the synthesis of the broader pyridine ring system was developed by Arthur Rudolf Hantzsch in 1881. The Hantzsch pyridine synthesis, a multi-component reaction, provided a versatile route to a wide array of pyridine derivatives.
An early and notable method for the preparation of a dihydroxypyridine, specifically 2,4-dihydroxypyridine, involved the decarboxylation of 4,6-dihydroxynicotinic acid by heating it in distilled water at 200°C in a sealed container[1]. While not the 3,4-diol isomer, this historical method highlights the early approaches to accessing dihydroxylated pyridine scaffolds.
A more direct, albeit later, method for synthesizing a substituted this compound derivative involves the chemical transformation of 3-hydroxy-4H-pyran-4-one[2]. This underscores the ongoing efforts to develop efficient synthetic routes to this class of compounds.
Experimental Protocols for Early Synthetic Methodologies
The following sections provide detailed experimental protocols for key historical and foundational synthetic methods relevant to the preparation of dihydroxypyridine derivatives.
Synthesis of 2,4-Dihydroxypyridine via Decarboxylation
This method, while not yielding the 3,4-isomer, is representative of early techniques used to prepare dihydroxypyridines.
Procedure:
-
4,6-Dihydroxynicotinic acid is heated in distilled water.
-
The reaction is conducted at 200°C in a stainless steel bomb for six hours[1].
-
The product, 2,4-dihydroxypyridine, is isolated upon completion of the reaction.
Chemical Synthesis of a this compound Derivative
This protocol outlines a method for the synthesis of a benzyl-protected this compound derivative starting from 3-hydroxy-4H-pyran-4-one[2].
Materials:
-
3-hydroxy-4H-pyran-4-one
-
Methanol
-
Sodium hydroxide
-
Water
-
Benzyl bromide
-
25% Ammonia solution
-
Acetone
Procedure:
-
Dissolve 3-hydroxy-4H-pyran-4-one (1.12 g, 10 mmol) in methanol (20 mL).
-
Add a solution of sodium hydroxide (0.44 g, 11 mmol) in water (2 mL).
-
Add benzyl bromide (1.88 g, 11 mmol) to the mixture.
-
Reflux the mixture for 8 hours and then allow it to cool to room temperature.
-
Add a 25% ammonia solution (40 mL) to the cooled mixture and heat at 70°C for 4 hours.
-
Remove most of the ammonia and methanol under vacuum.
-
Filter the residue, wash with water and acetone, and air-dry to obtain the product[2].
Table 1: Summary of a Representative Synthesis of a this compound Derivative
| Starting Material | Reagents | Reaction Conditions | Product |
| 3-hydroxy-4H-pyran-4-one | 1. NaOH, Benzyl bromide, Methanol, Water 2. NH4OH | 1. Reflux, 8h 2. 70°C, 4h | Benzyl-protected this compound derivative |
Biological Significance and Metabolic Pathways
This compound is a key intermediate in the microbial metabolism of 4-hydroxypyridine. This biochemical transformation has been studied in detail in bacteria such as Agrobacterium sp. and Arthrobacter sp.[2][3][4][5][6]. Understanding these pathways is crucial for researchers in drug development for predicting the metabolic fate of pyridine-based drug candidates and for potential applications in biocatalysis.
The initial step in the biodegradation of 4-hydroxypyridine is its hydroxylation to this compound, a reaction catalyzed by the enzyme 4-hydroxypyridine-3-hydroxylase[3][4]. This enzyme is a mixed-function monooxygenase that requires NADH or NADPH and FAD for its activity[3][4].
Subsequently, the aromatic ring of this compound is cleaved by this compound dioxygenase, an extradiol dioxygenase that opens the ring between carbon atoms 2 and 3[5][6]. This enzymatic step leads to the formation of 3-(N-formyl)-formiminopyruvate, which is further metabolized to pyruvate, formate, and ammonia[2][5][6].
This well-defined enzymatic pathway highlights the biological lability of the this compound scaffold and provides valuable insights for medicinal chemists designing pyridine-based therapeutics. The enzymes involved in this pathway could also be explored as potential targets for antimicrobial drug development.
Conclusion
This compound, while a simple molecule, possesses a significant history intertwined with the development of heterocyclic chemistry. Although the very first synthesis remains a subject of historical chemical literature exploration, early methods for preparing related dihydroxypyridines and more contemporary syntheses of its derivatives provide a solid foundation for its continued study. The elucidation of its role in microbial metabolism offers a compelling example of biochemical transformation and provides a framework for understanding the potential metabolic fate of more complex pyridine-containing pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and biological interactions of such fundamental heterocyclic cores is indispensable for the rational design of novel and effective therapeutic agents.
References
- 1. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 2. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fundamental Reactivity of the Pyridine-3,4-diol Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine-3,4-diol ring system, a crucial scaffold in medicinal chemistry and materials science, exhibits a rich and complex reactivity profile. This guide provides a comprehensive overview of its fundamental chemical behaviors, including tautomerism, synthesis, and key reactions such as electrophilic and nucleophilic substitutions, oxidation, and palladium-catalyzed cross-coupling. Detailed experimental protocols and quantitative data are presented to facilitate practical application in research and development.
Tautomerism: A System in Equilibrium
The this compound system primarily exists in a tautomeric equilibrium with its 3-hydroxy-4(1H)-pyridone form. This equilibrium is highly sensitive to the solvent environment, a critical factor in its synthesis, characterization, and biological activity.
The position of this equilibrium is a delicate balance of intramolecular and intermolecular forces, with the solvent playing a pivotal role. Generally, polar solvents favor the more polar keto form, 3-hydroxy-4(1H)-pyridone, due to stronger solute-solvent interactions like hydrogen bonding.[1] Conversely, non-polar solvents tend to shift the equilibrium towards the less polar enol form, this compound.[1] In the gas phase, the enol form is the dominant species.[1]
Table 1: Tautomeric Equilibrium of this compound in Various Solvents [1]
| Solvent | Tautomeric Equilibrium Constant (KT = [keto]/[enol]) | Dominant Form (%) |
| Water | High (specific value not available) | Keto |
| Methanol | Shifts towards Keto form | Keto |
| Chloroform | 2.33 | Keto (70%) |
| Dioxane | Shifts towards Enol form | Enol |
| Cyclohexane | Low (specific value not available) | Enol |
Note: The tautomeric ratio can also be influenced by temperature and the presence of substituents on the pyridine ring.[1]
Synthesis of the this compound Scaffold
A versatile method for the synthesis of substituted pyridine-3,4-diols involves the deprotection of 3-alkoxypyridin-4-ol precursors. These precursors can be synthesized in a two-step process from lithiated alkoxyallenes, nitriles, and carboxylic acids.[2]
Experimental Protocol: Synthesis of 2-tert-Butyl-6-(trifluoromethyl)this compound from a 3-Alkoxypyridinol Precursor[2]
This protocol describes the deprotection of a (2-trimethylsilyl)ethoxy-protected pyridinol using trifluoroacetic acid.
Materials:
-
2-tert-Butyl-3-((2-(trimethylsilyl)ethoxy)methoxy)-6-(trifluoromethyl)pyridin-4-ol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
Water
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve the protected pyridine derivative (90 mg, 0.268 mmol) in a 1:5 mixture of trifluoroacetic acid and dichloromethane (3 mL).
-
Stir the solution for 1 hour at room temperature.
-
Add water and dichloromethane (5 mL) to the reaction mixture.
-
Separate the layers and extract the aqueous layer twice with dichloromethane (8 mL).
-
Combine the organic layers, dry over Na2SO4, and concentrate to dryness.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (2:1) eluent to yield 2-tert-butyl-6-(trifluoromethyl)this compound (63 mg, quantitative yield) as a colorless solid.
Caption: Synthetic workflow for this compound.
Fundamental Reactivity
The reactivity of the this compound ring system is governed by the interplay of the electron-withdrawing nitrogen atom and the electron-donating hydroxyl groups.
Electrophilic Aromatic Substitution
The two hydroxyl groups are strong activating groups, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack. Substitution is generally directed to the positions ortho and para to the hydroxyl groups. However, the nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. Therefore, electrophilic substitution is expected to occur preferentially at the C-5 position. Direct nitration of pyridine itself is sluggish, but the presence of activating hydroxyl groups facilitates this reaction.
This protocol describes the nitration of 3-hydroxypyridine using potassium nitrate in concentrated sulfuric acid.
Materials:
-
3-Hydroxypyridine
-
Concentrated sulfuric acid
-
Anhydrous potassium nitrate (KNO3)
-
Solid sodium bicarbonate (NaHCO3)
-
Water
Procedure:
-
Dissolve 3-hydroxypyridine in concentrated sulfuric acid.
-
Slowly add anhydrous KNO3 in batches.
-
Heat the mixture to ensure the reaction goes to completion.
-
Slowly pour the reaction mixture into water.
-
Adjust the pH of the solution to 4.5-7.5 using solid NaHCO3.
-
Allow the solution to stand overnight.
-
Filter the precipitate and dry to obtain 3-hydroxy-2-nitropyridine.
Nucleophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. The presence of good leaving groups, such as halogens, at these positions facilitates nucleophilic substitution.
Oxidation
This compound can undergo oxidation, leading to ring cleavage. This process is observed in microbial metabolism, where a dioxygenase enzyme catalyzes the cleavage of the pyridine ring between the C-2 and C-3 positions.[3]
Caption: Enzymatic oxidation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The hydroxyl groups of this compound can be converted into excellent leaving groups, such as triflates or nonaflates, making the ring system a versatile substrate for palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, and Heck reactions. This allows for the introduction of a wide variety of substituents onto the pyridine core.
Experimental Protocol: Sonogashira Coupling of a Pyridinediyl Bistriflate[2]
This protocol details a typical Sonogashira coupling reaction to introduce alkynyl groups onto the pyridine ring.
Materials:
-
Pyridinediyl bistriflate
-
Terminal alkyne (e.g., (triisopropylsilyl)acetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylamine
Procedure:
-
Combine the pyridinediyl bistriflate (245 mg, 0.491 mmol), Pd(PPh3)4 (79 mg, 0.069 mmol), CuI (9.4 mg, 0.049 mmol), and (triisopropylsilyl)acetylene (215 mg, 1.18 mmol) in a reaction vessel.
-
Add DMF (2.3 mL) and diisopropylamine (1.2 mL) to the mixture.
-
Heat the reaction mixture to 60 °C for 4 hours under an argon atmosphere.
-
After completion, work up the reaction mixture to isolate the dialkynyl-substituted pyridine product.
Table 2: Quantitative Data for Sonogashira Coupling of a Pyridinediyl Bistriflate [2]
| Bistriflate Substrate | Alkyne | Product | Yield (%) |
| 2-tert-Butyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(trifluoromethanesulfonate) | (Triisopropylsilyl)acetylene | 2-tert-Butyl-3,4-bis((triisopropylsilyl)ethynyl)-6-(trifluoromethyl)pyridine | 85 |
| 2-tert-Butyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(trifluoromethanesulfonate) | Phenylacetylene | 2-tert-Butyl-3,4-bis(phenylethynyl)-6-(trifluoromethyl)pyridine | 65 |
Physicochemical Data
Understanding the physicochemical properties of the this compound system is essential for its application in drug design and development.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H5NO2 | |
| Molecular Weight | 111.10 g/mol | |
| pKa | Data for the parent compound is not readily available, but for related 3-hydroxypyridin-4-ones, pKa values are influenced by substituents. For example, the introduction of an electron-donating methyl group can affect the pKa of the hydroxyl and oxo groups. | [4] |
Conclusion
The this compound ring system possesses a versatile and tunable reactivity profile. Its tautomeric nature, coupled with the electronic influence of the hydroxyl groups and the pyridine nitrogen, allows for a range of chemical transformations. The ability to convert the hydroxyl groups into efficient leaving groups opens up a vast chemical space for derivatization through modern cross-coupling methodologies. This guide provides a foundational understanding and practical protocols for researchers to explore and exploit the rich chemistry of this important heterocyclic scaffold in the pursuit of novel pharmaceuticals and functional materials. Further investigation into the specific conditions for electrophilic and nucleophilic substitution on variously substituted pyridine-3,4-diols will undoubtedly expand its synthetic utility.
References
The Biological Role of Pyridine-3,4-diol in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3,4-diol, also known as 3,4-dihydroxypyridine, is a key metabolic intermediate in the microbial degradation of certain pyridine derivatives. As N-heterocyclic aromatic compounds are prevalent in industrial waste and as components of various natural products, understanding the microbial pathways for their degradation is crucial for bioremediation strategies and for identifying novel biocatalysts. This technical guide provides an in-depth overview of the biological role of this compound in microbial metabolism, focusing on the enzymatic pathways for its formation and subsequent breakdown. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to facilitate further research and application in drug development and biotechnology.
Formation of this compound
This compound is primarily formed through the hydroxylation of monosubstituted hydroxypyridines by various soil microorganisms. Two well-documented examples are the conversion of 4-hydroxypyridine by Agrobacterium sp. and the conversion of 3-hydroxypyridine by Nocardia Z1.
In Agrobacterium sp. and Arthrobacter sp.
In Agrobacterium sp. (specifically strain N.C.I.B. 10413) and Arthrobacter sp. strain IN13, this compound is the initial intermediate in the degradation of 4-hydroxypyridine.[1] This conversion is catalyzed by a flavin-dependent monooxygenase, 4-hydroxypyridine-3-hydroxylase (also referred to as 4-hydroxypyridine 3-monooxygenase).[1][2] This enzyme utilizes one molecule of O2 and one molecule of NADH or NADPH as a cofactor to hydroxylate the C3 position of the pyridine ring.[2][3][4] In Arthrobacter sp. IN13, this enzyme is encoded by the kpiA gene.[1]
In Nocardia Z1
The microorganism Nocardia Z1 has been shown to produce this compound from the oxidation of 3-hydroxypyridine. However, unlike in Agrobacterium sp., this appears to be a terminal product in Nocardia Z1, as the organism does not seem to metabolize it further.
Degradation of this compound in Agrobacterium sp.
Once formed, this compound undergoes ring cleavage, a critical step in the mineralization of the pyridine ring. In Agrobacterium sp., this process is initiated by a dioxygenase enzyme.
The pyridine ring of this compound is cleaved between carbon atoms C2 and C3 by a labile extradiol dioxygenase, this compound dioxygenase.[5] This enzyme requires one molecule of O2 for its activity.[2][5] The ring cleavage results in the formation of 3-formiminopyruvate.[5]
This intermediate is then hydrolyzed to 3-formylpyruvate with the release of ammonia.[5] Subsequently, an acylpyruvate hydrolase acts on 3-formylpyruvate, yielding pyruvate and formate.[5] Ultimately, the degradation of 4-hydroxypyridine via this compound in Agrobacterium sp. results in the formation of pyruvate, formate, and ammonia, which can be assimilated into central metabolic pathways.[5]
Quantitative Data on Enzymes Involved in this compound Metabolism
The following table summarizes the available quantitative data for the key enzymes involved in the metabolism of this compound. It is important to note that detailed kinetic data for the hydroxylase and dioxygenase are limited in the literature, likely due to challenges with enzyme stability and purification.
| Enzyme | Microorganism | Substrate | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Cofactors | Inhibitors | Reference |
| 4-Hydroxypyridine-3-Hydroxylase | Agrobacterium sp. | 4-Hydroxypyridine | Data not available | Data not available | ~8.0 | Data not available | NADH or NADPH, FAD | High substrate concentration (>0.5mM), p-chloromercuribenzoate | [2][4] |
| This compound Dioxygenase | Agrobacterium sp. | This compound | Data not available | Data not available | ~8.5 | Data not available | Fe2+ (presumed) | Data not available | [5] |
| Acylpyruvate Hydrolase | Agrobacterium sp. | 3-Formylpyruvate | 2 µM | Data not available | Data not available | Data not available | Data not available | Data not available | [5] |
| 4-Hydroxypyridine 3-Monooxygenase (KpiA) | Arthrobacter sp. IN13 | 4-Hydroxypyridine | Data not available | Data not available | Data not available | Data not available | FAD (predicted) | Data not available | [1] |
| 3,4-Dihydroxypyridine Dioxygenase (KpiC) | Arthrobacter sp. IN13 | 3,4-Dihydroxypyridine | Data not available | Data not available | Data not available | Data not available | Fe2+ (presumed) | Data not available | [1] |
Signaling Pathways and Logical Relationships
The metabolic pathways for the formation and degradation of this compound can be visualized as follows:
References
- 1. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
Computational Modeling of Pyridine-3,4-diol's Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-3,4-diol, a dihydroxylated pyridine derivative, presents a compelling case for computational investigation due to its potential for complex tautomeric equilibria that significantly influence its electronic structure and, by extension, its reactivity and suitability for drug development. This technical guide provides a comprehensive framework for the computational modeling of this compound, with a focus on its electronic properties. We detail a robust experimental protocol based on Density Functional Theory (DFT), present illustrative quantitative data for its principal tautomers, and utilize visualizations to clarify computational workflows and tautomeric relationships. This document is intended to serve as a practical resource for researchers employing computational chemistry to explore the nuanced electronic landscape of heterocyclic molecules in drug discovery and materials science.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of hydroxyl groups, as in this compound, imparts a rich chemical versatility, largely governed by the phenomenon of tautomerism. The relative stability of the possible tautomers can be dramatically influenced by the molecular environment, which in turn dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic profile.
A thorough understanding of the electronic structure of this compound is, therefore, paramount for predicting its chemical behavior and its interactions with biological targets. Computational modeling, particularly through quantum chemical methods like Density Functional Theory (DFT), offers a powerful, atomic-level lens to dissect these properties. This guide outlines a standard yet rigorous computational protocol for such an investigation, provides an analysis of the expected electronic characteristics, and presents the data in a clear, comparative format.
Tautomerism in this compound
The primary challenge and point of interest in studying this compound is its potential to exist in several tautomeric forms. Based on established principles of keto-enol and lactam-lactim tautomerism, we can identify three principal tautomers for investigation: the diol form (T1), and two keto-enol forms (T2 and T3).
The relative energies of these tautomers are crucial for determining the dominant species under various conditions. Computational methods are ideally suited to quantify these energy differences.
Experimental Protocols: A DFT-Based Approach
A reliable computational protocol is essential for obtaining accurate and reproducible results. The following workflow, based on Density Functional Theory (DFT), is recommended for the study of this compound's electronic structure.
Software and Methods
-
Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS is suitable.
-
Methodology: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost.
-
Functional for Geometry Optimization and Frequencies: The B3LYP hybrid functional is a robust choice for optimizing the geometries of organic molecules.[1]
-
Functional for Energetics: For more accurate electronic energies, the M06-2X functional is recommended, as it often performs better for non-covalent interactions and thermochemistry.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is appropriate for geometry optimizations and frequency calculations, providing a good description of polarization and diffuse electron density. For higher accuracy single-point energy calculations, a larger basis set like def2-TZVP can be employed.
-
Step-by-Step Protocol
-
Initial Structure Generation: Create the 3D structures of the this compound tautomers (T1, T2, and T3).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using the B3LYP functional with the 6-311++G(d,p) basis set. This step finds the lowest energy conformation for each tautomer.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: To obtain more refined electronic energies, perform a single-point energy calculation on the B3LYP-optimized geometries using the M06-2X functional with the larger def2-TZVP basis set.
-
Solvation Effects (Optional but Recommended): To model the system in a solution phase (e.g., water), the above calculations can be repeated using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Data Extraction and Analysis: From the output files, extract the optimized Cartesian coordinates, total electronic energies, ZPVE, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges.
Data Presentation: A Comparative Analysis
The following tables summarize illustrative quantitative data for the three principal tautomers of this compound, as would be obtained from the protocol described above.
Table 1: Relative Energies of this compound Tautomers
| Tautomer | Description | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) |
| T1 | This compound | 0.00 (Reference) | 0.00 (Reference) |
| T2 | 4-Hydroxy-1H-pyridin-3(2H)-one | +2.5 | +2.2 |
| T3 | 3-Hydroxy-1H-pyridin-4(5H)-one | +1.8 | +1.6 |
Energies are calculated at the M06-2X/def2-TZVP//B3LYP/6-311++G(d,p) level of theory in the gas phase.
Based on this illustrative data, the diol form (T1) is the most stable tautomer in the gas phase, though the keto-enol forms are close in energy and likely to be present in equilibrium.
Table 2: Selected Optimized Geometric Parameters
| Tautomer | Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| T1 | C3-O | 1.358 | C2-C3-C4 | 119.5 |
| C4-O | 1.355 | C3-C4-C5 | 120.1 | |
| T2 | C3=O | 1.231 | C2-C3-C4 | 117.8 |
| C4-O | 1.342 | C3-C4-C5 | 121.3 | |
| T3 | C3-O | 1.345 | C2-C3-C4 | 120.9 |
| C4=O | 1.235 | C3-C4-C5 | 118.2 |
Geometries optimized at the B3LYP/6-311++G(d,p) level of theory.
The bond lengths clearly reflect the electronic differences, with C=O double bonds in T2 and T3 being significantly shorter than the C-O single bonds in T1.
Table 3: Key Electronic Properties
| Tautomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| T1 | -6.21 | -0.89 | 5.32 | 3.15 |
| T2 | -6.55 | -1.54 | 5.01 | 4.89 |
| T3 | -6.48 | -1.62 | 4.86 | 5.21 |
Calculated at the M06-2X/def2-TZVP//B3LYP/6-311++G(d,p) level of theory.
The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.[2][3] The keto-enol forms (T2 and T3) exhibit smaller gaps and larger dipole moments compared to the diol form (T1).
Analysis of Electronic Structure
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the frontier molecular orbitals, and their energies and spatial distributions are crucial for understanding chemical reactivity. In this compound, the HOMO is typically a π-orbital distributed across the pyridine ring and the oxygen atoms, while the LUMO is a π*-antibonding orbital. The energy gap between these orbitals dictates the energy required for electronic excitation. The lower HOMO-LUMO gap in the keto-enol tautomers (T2 and T3) suggests they are more polarizable and more reactive towards electrophiles.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[4][5]
-
Negative Potential Regions (Red/Yellow): These areas, typically around the electronegative oxygen and nitrogen atoms, indicate regions of high electron density and are susceptible to electrophilic attack.
-
Positive Potential Regions (Blue): These areas, usually around the hydrogen atoms of the hydroxyl groups and the C-H bonds, are electron-deficient and are sites for nucleophilic attack.
For this compound, the MEP would show strong negative potentials around the oxygen atoms and the nitrogen lone pair, making these sites favorable for hydrogen bonding and coordination to metal ions. The relative intensities of these negative potentials will differ between the tautomers, reflecting their different electronic distributions.
Mulliken Population Analysis
Mulliken charge analysis provides a quantitative, albeit approximate, measure of the partial atomic charges within the molecule. This analysis would be expected to show that the oxygen and nitrogen atoms carry significant negative charges, while the hydrogen atoms of the hydroxyl groups are positively charged. The carbonyl carbons in tautomers T2 and T3 would exhibit a more positive charge compared to the corresponding carbons in T1, indicating their increased electrophilicity.
Conclusion
The electronic structure of this compound is intrinsically linked to its tautomeric equilibrium. This guide has presented a robust computational framework using Density Functional Theory for the in-depth investigation of this system. The provided illustrative data highlights the significant differences in geometry, stability, and electronic properties among the diol and keto-enol tautomers.
Researchers and drug development professionals can utilize this methodology to:
-
Reliably predict the most stable tautomer of this compound and its derivatives in various environments.
-
Gain insights into the molecule's reactivity, polarity, and hydrogen bonding capabilities.
-
Inform the design of new molecules with tailored electronic properties for specific biological targets.
The application of these computational techniques is a critical step in the rational design of novel therapeutics and functional materials based on the versatile pyridine scaffold.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Pyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of pyridine-3,4-diol, a heterocyclic compound of interest in medicinal chemistry and materials science. This compound is also known by its tautomeric form, 3-hydroxy-4-pyridone. The synthetic methods outlined below are based on established literature procedures.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several key strategies, each with its own advantages and considerations. The primary methods detailed in this document include:
-
Elbs Peroxydisulfate Oxidation of 4-Pyridone: A classical method involving the oxidation of 4-pyridone, which proceeds via a 4-pyridone-3-sulfate intermediate. This method is suitable for small-scale laboratory preparations.
-
Deprotection of 3-Alkoxypyridinol Derivatives: A versatile route that allows for the synthesis of substituted pyridine-3,4-diols from appropriately protected precursors. This is particularly useful for generating derivatives with specific functionalities.
-
Conversion of 4-Pyrone Precursors: This strategy involves the transformation of a 4-pyrone ring system into the corresponding 4-pyridone structure by reaction with ammonia.
The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the required substitution pattern on the pyridine ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described synthetic methods, allowing for easy comparison of yields and reaction conditions.
| Synthetic Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |
| Elbs Oxidation | 4-Pyridone monohydrate | Sodium peroxydisulfate, NaOH, Sulfuric acid | 90–95°C, 15 min per addition | ~13% (of 3-hydroxy-4-pyridone) | [1][2] |
| Deprotection (Hydrogenolysis) | 3-Benzyloxy-2-methyl-6-(trifluoromethyl)pyridin-4-ol | H₂, Pd/C | Not specified | Good yields | [3] |
| Conversion from 4-Pyrone | 2,6-bis(hetaryl)-4-pyrones | Aqueous ammonia (25%) | Room temperature, 2 days | 63–87% | [4] |
Experimental Protocols
Method 1: Synthesis of 3-Hydroxy-4-Pyridone via Elbs Oxidation of 4-Pyridone
This protocol is an improved procedure for the Elbs peroxydisulfate oxidation of 4-pyridone.[1][2]
Materials:
-
4-Pyridone monohydrate
-
Sodium hydroxide (NaOH)
-
Sodium peroxydisulfate (Na₂S₂O₈)
-
Concentrated sulfuric acid (H₂SO₄)
-
Methyl ethyl ketone
-
2-Propanol
-
Methanol
Procedure:
-
Dissolve 5.5 g (0.049 mol) of 4-pyridone monohydrate in 125 mL of water in a suitable reaction vessel.
-
Add 10 g (0.25 mol) of NaOH to the solution.
-
Heat the solution to 90–95°C and add 16.6 g (0.07 mol) of sodium peroxydisulfate in portions over 10 minutes.
-
Maintain the temperature for an additional 15 minutes. A test for peroxydisulfate with iodide should be negative at this point.
-
Add another 7 g of NaOH, followed by a second portion of 16.6 g of sodium peroxydisulfate over 10 minutes at 90-95°C.
-
After a further 15 minutes, cool the solution to room temperature and neutralize with concentrated sulfuric acid.
-
Dry the neutralized reaction mixture.
-
Remove unreacted 4-pyridone by Soxhlet extraction with methyl ethyl ketone.
-
Hydrolyze the remaining sulfate ester by treating with acid.
-
Neutralize the solution and extract the dried salt cake with 2-propanol to obtain the crude product.
-
Recrystallize the crude 3-hydroxy-4-pyridone from methanol to yield the purified product.
Method 2: Synthesis of 2-Methyl-6-(trifluoromethyl)this compound via Deprotection
This protocol describes the deprotection of a benzyl-protected precursor to yield a substituted this compound.[3]
Materials:
-
3-Benzyloxy-2-methyl-6-(trifluoromethyl)pyridin-4-ol
-
Palladium on charcoal (Pd/C, 10%)
-
Methanol or other suitable solvent
Procedure:
-
Dissolve the benzyl-protected pyridine precursor in a suitable solvent (e.g., methanol) in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on charcoal.
-
Subject the mixture to hydrogenolysis by introducing hydrogen gas (pressure and reaction time to be optimized based on the specific substrate and scale).
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound derivative.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizations
Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Experimental Workflow: Elbs Oxidation
Caption: Workflow for the Elbs oxidation synthesis of 3-hydroxy-4-pyridone.
Tautomerism of this compound
It is important to note that this compound exists in equilibrium with its tautomer, 3-hydroxy-4(1H)-pyridone.[3][5] In the solid state, an X-ray crystal structure analysis has shown that a 1:1 mixture of these tautomers can exist.[3]
Caption: Tautomeric equilibrium of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Pyridinediol | C5H5NO2 | CID 105085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of 3-Alkoxypyridinols to Pyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3,4-diols are valuable intermediates in medicinal chemistry and materials science. A common synthetic route to these compounds involves the deprotection of more stable 3-alkoxypyridinol precursors. The selection of the appropriate deprotection strategy is crucial and depends on the nature of the alkoxy protecting group and the overall functionality of the molecule. This document provides detailed application notes and experimental protocols for three widely used methods for the deprotection of 3-alkoxypyridinols to yield the corresponding pyridine-3,4-diols.
Deprotection Strategies
The primary methods for the cleavage of the O-alkyl bond in 3-alkoxypyridinols include hydrogenolysis for benzylic ethers, and the use of strong Lewis acids or protic acids for more robust alkyl ethers. Each method offers distinct advantages and requires careful consideration of reaction conditions to achieve optimal yields and purity.
Key Deprotection Methods:
-
Method A: Hydrogenolysis of 3-Benzyloxypyridinols: This mild method is specific for the cleavage of benzyl ethers and is compatible with a wide range of functional groups.[1]
-
Method B: Boron Tribromide (BBr₃) Mediated Deprotection: A powerful method for the cleavage of various alkyl ethers, particularly methyl ethers. It is highly effective but requires careful handling due to the reagent's reactivity.
-
Method C: Trifluoroacetic Acid (TFA) Mediated Deprotection: Suitable for the cleavage of acid-labile protecting groups, such as the (2-trimethylsilyl)ethoxy group.
Data Presentation
The following table summarizes the reaction conditions and reported yields for the deprotection of various 3-alkoxypyridinols to their corresponding pyridine-3,4-diols.
| Method | Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| A | Benzyl | 3-(Benzyloxy)pyridin-4-ol derivative | Pd/C, H₂, MeOH, Room Temperature, 1 day | Good | |
| B | Methoxy | 3-Methoxypyridin-4-ol derivative | BBr₃, CH₂Cl₂, 0 °C to Room Temperature, 1 day | Good | |
| C | (2-Trimethylsilyl)ethoxy | 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyridin-4-ol derivative | TFA:CH₂Cl₂ (1:2), Room Temperature, 1 hour | Quantitative |
Experimental Protocols
Method A: Hydrogenolysis of 3-Benzyloxypyridinol
This protocol describes the debenzylation of a 3-benzyloxypyridinol derivative using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[1]
Materials:
-
3-Benzyloxypyridinol derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
Dissolve the 3-benzyloxypyridinol substrate in methanol in a suitable reaction flask.
-
Carefully add 10 mol% of Pd/C catalyst to the solution.
-
Seal the flask and purge the system with an inert gas (N₂ or Ar).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude pyridine-3,4-diol.
-
Purify the product by column chromatography or recrystallization as required.
Method B: Boron Tribromide (BBr₃) Mediated O-Dealkylation
This protocol outlines the cleavage of a 3-alkoxypyridinol, such as a methoxy derivative, using boron tribromide. Caution: BBr₃ is a corrosive and moisture-sensitive reagent. Handle in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
3-Alkoxypyridinol derivative
-
Boron tribromide (BBr₃) solution in dichloromethane (CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄)
Procedure:
-
Dissolve the 3-alkoxypyridinol substrate in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ in dichloromethane (typically 1 M solution, 2-3 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography.
Method C: Trifluoroacetic Acid (TFA) Mediated Deprotection
This protocol is for the cleavage of an acid-sensitive alkoxy protecting group, such as the (2-trimethylsilyl)ethoxy group.
Materials:
-
3-Alkoxypyridinol derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve the protected 3-alkoxypyridinol in a 1:2 mixture of trifluoroacetic acid and dichloromethane.
-
Stir the solution at room temperature for 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the general workflow for the deprotection of 3-alkoxypyridinols to yield this compound.
Caption: General workflow for this compound synthesis.
References
Application Notes and Protocols: Pyridine-3,4-diol in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of pyridine-3,4-diol in palladium-catalyzed cross-coupling reactions. Contrary to potential interpretations of its function, this compound is not typically employed as a ligand for the palladium catalyst. Instead, its primary utility lies in its role as a versatile precursor for the synthesis of pyridine-based substrates, which can then participate in a variety of powerful carbon-carbon bond-forming reactions. This document details the conversion of pyridine-3,4-diols into highly reactive bis(perfluoroalkanesulfonate) derivatives and their subsequent application in cross-coupling chemistry. Additionally, the broader context of pyridine-containing ligands in palladium catalysis is discussed to provide a complete picture for the researcher.
Part 1: this compound as a Precursor for Cross-Coupling Substrates
Application Notes
Pyridine-3,4-diols serve as valuable starting materials for the synthesis of disubstituted pyridines. The hydroxyl groups of the diol can be readily converted into excellent leaving groups, such as triflates (-OTf) or nonaflates (-ONf), by reaction with the corresponding perfluoroalkanesulfonyl anhydrides or fluorides. These pyridinediyl bis(perfluoroalkanesulfonates) are effective electrophilic partners in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1]
The transformation of the hydroxyl groups into sulfonate esters dramatically enhances the reactivity of the pyridine ring towards oxidative addition to a Pd(0) center, which is the crucial first step in most cross-coupling catalytic cycles. This strategy allows for the introduction of two different substituents onto the pyridine core in a controlled manner, making it a powerful tool for building molecular complexity and accessing novel pyridine-based compounds for applications in medicinal chemistry and materials science.[1][2]
For instance, trifluoromethyl-substituted pyridine-3,4-diols have been successfully converted into their corresponding bis(nonaflate) derivatives. These compounds subsequently undergo palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids to yield bis-arylated pyridine products.[1] The resulting highly functionalized, extended π-systems have shown interesting photophysical properties, with fluorescence emissions in the violet region of the spectrum.[1]
Key Advantages:
-
Access to Disubstituted Pyridines: Provides a synthetic route to 3,4-disubstituted pyridines, which can be challenging to access through other methods.
-
High Reactivity of Sulfonates: Perfluoroalkanesulfonates (triflates and nonaflates) are excellent leaving groups in palladium-catalyzed reactions, often enabling milder reaction conditions and broader substrate scope compared to the corresponding halides.[2][3]
-
Sequential Couplings: The differential reactivity of the two sulfonate groups can potentially allow for selective, sequential cross-coupling reactions to introduce two different substituents.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of pyridinediyl bis(perfluoroalkanesulfonates) from pyridine-3,4-diols and their subsequent use in Suzuki-Miyaura cross-coupling reactions.
| Precursor | Sulfonating Agent | Product | Yield (%) | Coupling Partner (Boronic Acid) | Final Product | Yield (%) | Reference |
| 2-Phenyl-6-(trifluoromethyl)this compound | Nonafluorobutanesulfonyl Fluoride | 2-Phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(nonaflate) | 91 | Phenylboronic acid | 3,4-Diphenyl-2-phenyl-6-(trifluoromethyl)pyridine | 61 | [1] |
| 2-Phenyl-6-(trifluoromethyl)this compound | Triflic Anhydride | 2-Phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(triflate) | 90 | Phenylboronic acid | 3,4-Diphenyl-2-phenyl-6-(trifluoromethyl)pyridine | 55 | [1] |
| 2-(4-Methoxyphenyl)-6-(trifluoromethyl)this compound | Nonafluorobutanesulfonyl Fluoride | 2-(4-Methoxyphenyl)-6-(trifluoromethyl)pyridine-3,4-diyl bis(nonaflate) | 93 | 4-Methoxyphenylboronic acid | 3,4-Bis(4-methoxyphenyl)-2-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine | 65 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Pyridinediyl Bis(perfluoroalkanesulfonates)
This protocol describes a typical procedure for the conversion of a this compound to its corresponding bis(triflate) derivative.[1]
Materials:
-
This compound derivative (e.g., 2-phenyl-6-(trifluoromethyl)this compound) (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) (4.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (4.0 equiv)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Dissolve the this compound (1.0 equiv) in dichloromethane.
-
Add triethylamine (4.0 equiv) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add triflic anhydride (4.0 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford the desired pyridinediyl bis(triflate).
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Pyridinediyl Bis(sulfonate)
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a pyridinediyl bis(nonaflate) with a boronic acid.[1]
Materials:
-
Pyridinediyl bis(nonaflate) (1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)
-
Sodium carbonate (Na₂CO₃) (4.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate mixture
Procedure:
-
To a reaction vessel, add the pyridinediyl bis(nonaflate) (1.0 equiv), arylboronic acid (2.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.1 equiv), and sodium carbonate (4.0 equiv).
-
Add a 4:1 mixture of 1,2-dimethoxyethane and water.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, dilute the mixture with water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired bis-arylated pyridine.
Visualizations
Caption: Experimental workflow for the synthesis of bis-arylated pyridines from a this compound precursor.
Part 2: Pyridine Derivatives as Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Application Notes
While this compound is used as a substrate precursor, the broader class of pyridine derivatives is of immense importance in ligand design for palladium-catalyzed cross-coupling reactions. The nitrogen atom of the pyridine ring can coordinate to the palladium center, influencing its electronic properties and steric environment. This modulation of the catalyst's reactivity and stability is crucial for achieving high efficiency, selectivity, and broad substrate scope in reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig amination, and Sonogashira couplings.[4][5][6]
Different classes of pyridine-based ligands have been developed, each with specific applications:
-
Simple Pyridine Ligands: Pyridine and its simple substituted derivatives can be used as ligands, often in combination with a palladium(II) precursor like Pd(OAc)₂ or PdCl₂. These ligands can stabilize the active catalytic species and influence the reaction outcome. The electronic properties of the pyridine, modulated by electron-donating or electron-withdrawing substituents, can significantly affect the catalytic activity.[4]
-
Phosphinopyridine Ligands: These are bidentate ligands containing both a "hard" nitrogen donor and a "soft" phosphorus donor. This combination of donor atoms provides a unique electronic environment for the palladium center, leading to highly active and stable catalysts. They are particularly effective in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
-
N-Heterocyclic Carbene (NHC)-Pyridine Ligands: These ligands incorporate a strongly σ-donating NHC moiety linked to a pyridine ring. The NHC provides a robust anchor to the palladium, creating a highly stable catalyst, while the pyridine unit can further tune the catalyst's properties. These are often used as part of pincer-type ligand architectures.
The choice of the pyridine-based ligand is critical and often depends on the specific cross-coupling reaction and the nature of the substrates. For example, sterically hindered biaryl couplings may require bulky phosphinopyridine ligands to promote the final reductive elimination step.
Quantitative Data Summary
The following table presents representative data for palladium-catalyzed cross-coupling reactions employing various pyridine-based ligand systems.
| Cross-Coupling Reaction | Aryl Halide | Coupling Partner | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | Tricyclohexylphosphine | K₂CO₃ | Toluene | 100 | 98 | [7] |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ | 2-(Dicyclohexylphosphino)biphenyl | K₃PO₄ | Toluene | 100 | 95 | [8] |
| Heck | Iodobenzene | Styrene | Pd(OAc)₂ | Pyridine | Et₃N | DMF | 100 | 90 | [9] |
| Buchwald-Hartwig Amination | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ | 2-(Di-tert-butylphosphino)biphenyl | NaOtBu | Toluene | 80 | 99 | [5] |
| Sonogashira | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | - (PPh₃ from precursor) | CuI, Et₃N | THF | RT | 95 | [6] |
Experimental Protocols
Protocol 3: General Procedure for a Suzuki-Miyaura Reaction Using a Pyridine-Phosphine Ligand
This protocol provides a representative method for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with a pyridine-phosphine type ligand.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).
-
Add degassed toluene and a small amount of degassed water (e.g., toluene/water 10:1).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the biaryl product.
Visualizations
References
- 1. BJOC - Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Applications of Pyridine-3,4-diol Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3,4-diol derivatives, a class of heterocyclic compounds, are emerging as a significant scaffold in medicinal chemistry. Their unique structural features and electronic properties allow for diverse biological activities, making them attractive candidates for the development of novel therapeutic agents. This document provides detailed application notes on their use as kinase inhibitors for anticancer therapy and as anti-inflammatory agents, complete with experimental protocols and quantitative data to guide researchers in this field. The pyridine ring is a well-established privileged scaffold in drug discovery, and the 3,4-diol substitution pattern offers specific hydrogen bonding capabilities that can be exploited for potent and selective targeting of various enzymes and receptors.
I. This compound Derivatives as Kinase Inhibitors in Oncology
The deregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. This compound derivatives have shown promise as scaffolds for the design of potent kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Signaling Pathway Context: PI3K/Akt/mTOR and JAK/STAT Pathways
Many pyridine-based compounds have been developed to target critical nodes in oncogenic signaling, such as the PI3K/Akt/mTOR and JAK/STAT pathways. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3][4] The JAK/STAT pathway is essential for signaling from cytokine receptors and is frequently dysregulated in hematological malignancies and inflammatory diseases.[5][6][7][8] this compound derivatives, by mimicking the hinge-binding motifs of ATP, can effectively inhibit the catalytic activity of kinases within these pathways.
Simplified signaling pathways (PI3K/Akt/mTOR and JAK/STAT) targeted by this compound derivatives.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of representative pyridine derivatives against various cancer-related kinases. While specific data for non-fused pyridine-3,4-diols is limited in publicly available literature, the data for structurally related and fused pyridine systems demonstrates the potential of this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrazolo[3,4-b]pyridine | CDK2 | 460 | Ribociclib | 68 |
| Pyrazolo[3,4-b]pyridine | CDK9 | 262 | Ribociclib | 50 |
| Pyrido[2,3-d]pyrimidin-7-one | JAK3 | 2.0 | Tofacitinib | - |
| 2-aminopyridine derivative | JAK2 | 9 | - | - |
| Furo[3,2-b]pyridin-3-ol | CLK1 | 15 | - | - |
| Furo[3,2-b]pyridin-3-ol | CLK4 | 10 | - | - |
Note: The IC50 values are indicative of the potency of the compounds and can vary based on the specific assay conditions. The data for pyrazolo[3,4-b]pyridines and other fused systems are presented to illustrate the potential of the broader pyridine scaffold in kinase inhibition.[7][9][10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target protein kinase.[11][12]
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a specific kinase.
Materials:
-
Purified recombinant kinase enzyme (e.g., PI3K, JAK2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test this compound derivative (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Setup: Add 2.5 µL of kinase buffer to all wells. Add 2.5 µL of the serially diluted test compound or DMSO (as a negative control) to the appropriate wells.
-
Enzyme Addition: Add 5 µL of the purified kinase enzyme solution to each well, except for the no-enzyme control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at a concentration close to its Km value for the specific kinase).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Experimental workflow for the in vitro kinase inhibition assay.
II. This compound Derivatives as Anti-inflammatory Agents
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. This compound derivatives, and the closely related 3-hydroxy-pyridine-4-ones, have demonstrated significant anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[13]
Mechanism of Action in Inflammation
The anti-inflammatory effects of these compounds are thought to be mediated, in part, by their iron-chelating properties. Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent. By chelating iron, this compound derivatives may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[13]
Proposed anti-inflammatory mechanism of this compound derivatives.
Quantitative Data: In Vivo Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of 3-hydroxy-pyridine-4-one derivatives in a carrageenan-induced paw edema model in rats. This model is a standard for evaluating acute inflammation.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference Drug | Dose (mg/kg) | % Inhibition of Paw Edema |
| Compound A | 10 | 45.2 | Indomethacin | 10 | 55.6 |
| Compound A | 20 | 63.8 | Indomethacin | 10 | 55.6 |
| Compound B | 200 | 38.5 | Indomethacin | 10 | 55.6 |
| Compound B | 400 | 52.1 | Indomethacin | 10 | 55.6 |
| Compound C | 100 | 41.7 | Indomethacin | 10 | 55.6 |
| Compound C | 200 | 58.3 | Indomethacin | 10 | 55.6 |
Data adapted from a study on 3-hydroxy-pyridine-4-one derivatives, which are structurally analogous to pyridine-3,4-diols.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo method to assess the acute anti-inflammatory activity of a test compound.[13][14]
Objective: To evaluate the ability of a this compound derivative to reduce acute inflammation in an animal model.
Materials:
-
Male Wistar rats (150-200 g)
-
Test this compound derivative
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Carrageenan solution (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Plethysmometer
-
Animal weighing scale
-
Intraperitoneal injection needles and syringes
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group): vehicle control, positive control (indomethacin), and test compound groups (at least two different doses).
-
Administer the test compound or indomethacin intraperitoneally (i.p.) 30 minutes before the carrageenan injection. The vehicle control group receives only the vehicle.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial paw volume.
-
Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.
-
Workflow for the carrageenan-induced paw edema assay.
III. Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through the deprotection of appropriately substituted 3-alkoxypyridin-4-ol precursors. These precursors can be synthesized via a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids.
Experimental Protocol: Deprotection of 3-(Benzyloxy)pyridin-4-ol
This protocol describes the synthesis of a this compound derivative by the hydrogenolysis of a benzyl-protected precursor.
Objective: To synthesize a this compound derivative.
Materials:
-
3-(Benzyloxy)-2,6-dimethyl-5-(trifluoromethyl)pyridin-4-ol
-
Palladium on activated charcoal (10% Pd)
-
Methanol
-
Hydrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the 3-(benzyloxy)pyridin-4-ol derivative in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on charcoal to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon filled with hydrogen or a hydrogenation apparatus) and stir vigorously at room temperature for 24 hours.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound derivative.
-
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The application notes and protocols provided herein offer a foundational guide for researchers to explore the medicinal chemistry of this versatile class of compounds. Further investigation into the synthesis of diverse libraries of this compound derivatives and their evaluation in a broader range of biological assays will be crucial for unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]
- 4. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: Pyridine-3,4-diol as a Versatile Precursor for Novel Fluorescent Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine-based scaffolds are integral to the development of functional materials and pharmaceutical agents due to their unique electronic properties and physiological activity. Among these, pyridine-3,4-diol presents a valuable and reactive starting material for the synthesis of novel fluorescent compounds. Its dihydroxy functionality allows for facile derivatization, enabling the construction of extended π-systems that exhibit interesting photophysical properties. These fluorescent derivatives have potential applications in various fields, including chemical sensing, biological imaging, and materials science.
This document provides detailed application notes and experimental protocols for the synthesis of fluorescent compounds using this compound as a precursor. The focus is on a robust synthetic pathway involving the conversion of this compound to a bis(perfluoroalkanesulfonate) intermediate, followed by palladium-catalyzed cross-coupling reactions to introduce fluorogenic moieties.
Core Concepts and Workflow
The fundamental strategy for generating fluorescent compounds from this compound involves a two-step process. First, the hydroxyl groups of this compound are converted into excellent leaving groups, typically bis(perfluoroalkanesulfonates) such as triflates or nonaflates. This transformation activates the pyridine core for subsequent carbon-carbon bond formation. The second step employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to introduce aryl, heteroaryl, or other unsaturated fragments. This extension of the π-conjugated system is crucial for inducing fluorescence.
Caption: Synthetic and application workflow for fluorescent compounds from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-tert-Butyl-6-(trifluoromethyl)this compound
This protocol describes the deprotection of a 3-alkoxypyridinol to yield the corresponding this compound.
Materials:
-
3-Benzyloxy-2-tert-butyl-6-(trifluoromethyl)pyridin-4-ol
-
Methanol (MeOH)
-
Palladium on charcoal (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
Dissolve the 3-benzyloxy-2-tert-butyl-6-(trifluoromethyl)pyridin-4-ol in methanol in a round-bottom flask.
-
Add a catalytic amount of 10% palladium on charcoal to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure 2-tert-butyl-6-(trifluoromethyl)this compound.
Protocol 2: Synthesis of Pyridine-3,4-diyl Bis(perfluoroalkanesulfonates)
This protocol details the conversion of the diol to a more reactive intermediate for cross-coupling.
Materials:
-
This compound derivative (e.g., 2-tert-butyl-6-(trifluoromethyl)this compound)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or another suitable non-nucleophilic base
-
Perfluoroalkanesulfonyl fluoride or anhydride (e.g., trifluoromethanesulfonic anhydride or nonafluorobutanesulfonyl fluoride)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the this compound derivative in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine) to the stirred solution.
-
Add the perfluoroalkanesulfonylating agent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired bis(perfluoroalkanesulfonate).
Protocol 3: Palladium-Catalyzed Cross-Coupling for the Synthesis of Fluorescent Pyridine Derivatives
This protocol describes the final step to generate the fluorescent compound.
Materials:
-
Pyridine-3,4-diyl bis(perfluoroalkanesulfonate)
-
Aryl or heteroaryl boronic acid (for Suzuki coupling) or organostannane (for Stille coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃ for Suzuki coupling)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or microwave reaction vessel
-
Magnetic stirrer and heating mantle or microwave reactor
Procedure:
-
To a Schlenk flask or microwave vial, add the pyridine-3,4-diyl bis(perfluoroalkanesulfonate), the boronic acid or organostannane, the palladium catalyst, and the base (for Suzuki coupling).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (can range from hours to a day, or minutes in a microwave reactor).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final fluorescent compound.
Data Presentation
The photophysical properties of the resulting fluorescent compounds are crucial for their application. The following table summarizes the data for representative biscoupled products derived from a trifluoromethyl-substituted this compound precursor.[1][2]
| Compound ID | R Group (at positions 3 and 4) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Notes |
| 4a | Phenyl | Not specified | Violet region | - |
| 4b | 4-Methoxyphenyl | Not specified | Violet region | Interesting photophysical properties noted.[1] |
| 4c | Thiophen-2-yl | Not specified | Violet region | Interesting photophysical properties noted.[1] |
Note: The source material indicates fluorescence in the violet region of the spectrum but does not provide specific excitation and emission maxima or quantum yields.[1][2] Further characterization would be required to fully quantify the photophysical properties.
Signaling Pathway and Logical Relationships
The synthesis of fluorescent compounds from this compound follows a logical progression of chemical transformations designed to build a fluorophore. This can be visualized as a signaling pathway where each step enables the next.
Caption: Logical pathway from this compound to a fluorescent product.
Applications and Future Directions
The fluorescent pyridine derivatives synthesized from this compound are promising candidates for a variety of applications. Their emission in the violet-blue region of the spectrum makes them suitable for use as:
-
Fluorescent probes: For the detection of metal ions or other analytes, where binding could modulate the fluorescence output.
-
Organic light-emitting diodes (OLEDs): As blue-emitting materials, which are often a critical component in display and lighting technology.
-
Biological imaging: After further functionalization to improve water solubility and introduce targeting moieties.
Future research should focus on a more detailed characterization of the photophysical properties of these compounds, including quantum yield, lifetime, and solvatochromism. Additionally, expanding the library of coupled aromatic and heteroaromatic systems will allow for fine-tuning of the emission wavelengths and other properties to suit specific applications. The exploration of different cross-coupling reactions and the introduction of various functional groups onto the pyridine core will further enhance the versatility of this compound as a precursor for novel fluorescent materials.
References
- 1. BJOC - Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions [beilstein-journals.org]
- 2. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Pyridine-3,4-diol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and reliable RP-HPLC method for the quantitative analysis of pyridine-3,4-diol. The described protocol utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring high sensitivity and reproducibility. This method is suitable for researchers, scientists, and professionals in the drug development industry for quality control, stability studies, and quantification of this compound in various sample matrices. The method validation parameters are presented to demonstrate its suitability for its intended purpose.
Introduction
This compound is a dihydroxypyridine that can exist in tautomeric equilibrium with 3-hydroxy-4-pyridone.[1] As an important chemical intermediate and a potential metabolite, its accurate quantification is crucial in various fields, including pharmaceutical and environmental analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pyridine and its derivatives due to its specificity, sensitivity, and robustness.[2][3] This application note provides a detailed protocol for the quantification of this compound using an isocratic RP-HPLC method.
Experimental
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using appropriate chromatography software.
Chemicals and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (H₃PO₄, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20mM Phosphate Buffer (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
The selection of 285 nm as the detection wavelength is based on reports indicating that the oxidation of this compound results in a compound with a maximum absorption at this wavelength, providing a sensitive detection window.[4][5]
Protocols
Mobile Phase Preparation (20mM Phosphate Buffer, pH 3.0)
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in a 95:5 (v/v) ratio.
-
Degas the mobile phase by sonication for 15 minutes or by helium sparging before use.
Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. Mix thoroughly.
Preparation of Calibration Standards
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general protocol for a solid sample is provided below:
-
Accurately weigh a known amount of the sample containing this compound.
-
Transfer the sample to a suitable volumetric flask.
-
Add the mobile phase to dissolve the sample, using sonication if necessary.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines. The following table summarizes the illustrative quantitative data obtained during the validation.
| Parameter | Illustrative Result |
| Retention Time (min) | ~ 4.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Experimental Workflow and Diagrams
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, precise, and accurate for the quantification of this compound. The method can be effectively used for routine quality control and analysis in various research and industrial settings. The provided protocol and validation data demonstrate the reliability of the method for its intended purpose.
References
- 1. 3,4-Pyridinediol | C5H5NO2 | CID 105085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Trifluoromethyl-Substituted Pyridine-3,4-diols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various trifluoromethyl-substituted pyridine-3,4-diols. The primary synthetic route involves the deprotection of 3-alkoxypyridinol precursors. Three distinct methods are presented, tailored to different alkoxy protecting groups.
The synthesis of these diols is significant as they serve as versatile precursors for further functionalization, particularly in palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-systems.[1] The presence of the trifluoromethyl group can enhance the biological and chemical properties of the resulting molecules, making them valuable scaffolds in medicinal chemistry and materials science.
Core Synthetic Strategy
The fundamental approach for preparing trifluoromethyl-substituted pyridine-3,4-diols is the cleavage of an ether bond at the 3-position of a corresponding 3-alkoxy-4-hydroxypyridine precursor. The choice of deprotection agent and conditions is contingent on the nature of the alkoxy protecting group.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various trifluoromethyl-substituted pyridine-3,4-diols from their 3-alkoxy precursors.
| Precursor (1) | Product (2) | Deprotection Method | Reagents & Conditions | Yield (%) | Reference |
| 2-Methyl-3-benzyloxy-6-(trifluoromethyl)pyridin-4-ol (1a) | 2-Methyl-6-(trifluoromethyl)pyridine-3,4-diol (2a) | a | Pd/C, H₂, MeOH, rt, 1 d | 74 | [1] |
| 2-Phenyl-3-methoxy-6-(trifluoromethyl)pyridin-4-ol (1b) | 2-Phenyl-6-(trifluoromethyl)this compound (2b) | b | BBr₃, CH₂Cl₂, 0 °C to rt, 1 d | 76 | [1] |
| 2-tert-Butyl-3-((2-(trimethylsilyl)ethoxy)methoxy)-6-(trifluoromethyl)pyridin-4-ol (1c) | 2-tert-Butyl-6-(trifluoromethyl)this compound (2c) | c | TFA:CH₂Cl₂ (1:2), rt, 1 h | quant. | [1] |
Experimental Workflow
The general workflow for the synthesis of trifluoromethyl-substituted pyridine-3,4-diols via deprotection of 3-alkoxypyridinols is illustrated below.
Caption: General workflow for the synthesis of pyridine-3,4-diols.
Detailed Experimental Protocols
The following protocols are based on the procedures described for the synthesis of trifluoromethyl-substituted pyridine-3,4-diols.[1]
Method A: Hydrogenolysis of a Benzyl Ether
Synthesis of 2-Methyl-6-(trifluoromethyl)this compound (2a)
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-3-benzyloxy-6-(trifluoromethyl)pyridin-4-ol (1a) in methanol (MeOH).
-
Catalyst Addition: Add a catalytic amount of palladium on charcoal (Pd/C, 10%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (H₂, 1 atm) at room temperature for 24 hours.
-
Work-up: Upon completion, filter the reaction mixture through Celite, washing the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography. The described procedure afforded 2a as a colorless solid in 74% yield.[1]
Method B: Cleavage of a Methyl Ether with Boron Tribromide
Synthesis of 2-Phenyl-6-(trifluoromethyl)this compound (2b)
-
Reaction Setup: Dissolve 2-phenyl-3-methoxy-6-(trifluoromethyl)pyridin-4-ol (1b) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in dichloromethane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Carefully quench the reaction by the addition of water. Separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product. This method provided 2b in 76% yield.[1]
Method C: Cleavage of a (2-Trimethylsilyl)ethoxy Group with Trifluoroacetic Acid
Synthesis of 2-tert-Butyl-6-(trifluoromethyl)this compound (2c)
-
Reaction Setup: Prepare a 1:2 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂).
-
Reaction: Dissolve 2-tert-butyl-3-((2-(trimethylsilyl)ethoxy)methoxy)-6-(trifluoromethyl)pyridin-4-ol (1c) in the TFA/CH₂Cl₂ mixture and stir at room temperature for 1 hour.
-
Work-up: Add water and dichloromethane to the reaction mixture and separate the layers.
-
Extraction: Extract the aqueous layer twice with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to dryness.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate = 2:1) to afford the product 2c in quantitative yield.[1] It is noted that in a non-polar solvent like CDCl₃, this product exists in equilibrium with its pyridin-4-one tautomer.[1]
References
Application Notes and Protocols for Enzymatic Assays Involving Pyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic characterization of pyridine-3,4-diol, a catechol-like heterocyclic compound, with two key drug-metabolizing enzymes: Catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs). The provided methodologies are adapted from established assays for similar catechol and phenolic substrates and are intended to serve as a starting point for the investigation of this compound metabolism.
Introduction
This compound, due to its dihydroxypyridine structure, is a potential substrate for phase II metabolizing enzymes that act on catechol and phenolic moieties. Understanding its enzymatic fate is crucial for drug development, as metabolism can significantly impact the compound's pharmacokinetics, efficacy, and potential for drug-drug interactions. The primary enzymes responsible for the metabolism of such structures in mammals are Catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs).
Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate.[1] COMT exists in two isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT).[1]
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate containing a suitable acceptor group, such as a hydroxyl moiety.[2]
This document provides detailed protocols for in vitro assays to determine the kinetic parameters of COMT and UGTs with this compound as a substrate.
Data Presentation: Kinetic Parameters of Reference Substrates
The following tables summarize the kinetic parameters for known substrates of COMT and UGTs. This data can serve as a valuable reference for interpreting the results obtained with this compound.
Table 1: Kinetic Parameters for Catechol-O-methyltransferase (COMT) with Various Substrates
| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/mg protein/h) | Source |
| Rat S-COMT | Norepinephrine | 366 ± 31 | - | [3] |
| Rat MB-COMT | Norepinephrine | 12.0 ± 1.1 | - | [3] |
| Human Erythrocyte S-COMT | Norepinephrine | 91.3 ± 14.1 | - | [4] |
| Human Erythrocyte MB-COMT | Norepinephrine | 11.7 ± 1.1 | - | [4] |
| Rat S-COMT | Dihydroxybenzoic acid | 69.2 ± 11.4 | - | [3] |
| Rat MB-COMT | Dihydroxybenzoic acid | 72.2 ± 9.2 | - | [3] |
| Human Erythrocyte COMT | 2-Hydroxyestrone | 0.3 | 6.7 x 10-9 mol/mL erythrocytes/h | [5] |
Table 2: Apparent Km Values for Various Human UGT Isoforms with Probe Substrates
| UGT Isoform | Probe Substrate | Apparent Km (µM) |
| UGT1A1 | Estradiol | Varies |
| UGT1A4 | Trifluoperazine | Varies |
| UGT1A6 | 5-Hydroxytryptophol | Varies |
| UGT1A9 | Propofol | Varies |
| UGT2B7 | Zidovudine | Varies |
| UGT1A6, 1A7, 1A9, 2B15 | Acetaminophen | Varies |
Note: Vmax values are often dependent on the specific experimental conditions and protein concentration, hence they are not always directly comparable across different studies.
Experimental Protocols
Protocol 1: Catechol-O-methyltransferase (COMT) Activity Assay
This protocol is adapted for the use of this compound as a substrate and is based on established methods for other catechol substrates.[6][7] The detection of the methylated products of this compound (3-methoxy-4-hydroxypyridine and 3-hydroxy-4-methoxypyridine) can be achieved using High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection.
Materials:
-
Recombinant human S-COMT or MB-COMT, or tissue homogenates (e.g., liver microsomes, erythrocyte lysates)
-
This compound
-
S-adenosyl-L-methionine (SAM)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.6)
-
Perchloric acid or other suitable stop solution
-
HPLC system with electrochemical or mass spectrometry (MS) detector
-
Reference standards for the potential methylated metabolites of this compound
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.6)
-
MgCl₂ (e.g., 10 mM)
-
DTT (e.g., 1 mM)
-
SAM (saturating concentration, e.g., 500 µM)
-
Enzyme source (e.g., 10-50 µg of microsomal protein)
-
Varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to determine Km.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid to a final concentration of 0.4 M).
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Separate the substrate and its methylated products using a suitable C18 reverse-phase HPLC column.
-
Detect the analytes using an electrochemical detector or a mass spectrometer.
-
Quantify the products by comparing their peak areas to a standard curve generated with authentic reference standards.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) at each substrate concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: UDP-glucuronosyltransferase (UGT) Activity Assay
This protocol describes a general method for assessing the glucuronidation of this compound using human liver microsomes or recombinant UGT isoforms.[8][9] The formation of this compound glucuronide can be monitored by LC-MS/MS.
Materials:
-
Human liver microsomes (HLM) or recombinant human UGT isoforms
-
This compound
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (for activation of microsomes)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS system
-
Reference standard for this compound glucuronide (if available)
Procedure:
-
Microsome Activation (if using HLM):
-
Pre-incubate the human liver microsomes with alamethicin (e.g., 50 µg/mg of microsomal protein) on ice for 15 minutes. This is to permeabilize the microsomal membrane and expose the UGT active sites.
-
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
MgCl₂ (e.g., 10 mM)
-
Activated microsomes or recombinant UGT enzyme (e.g., 0.1-1 mg/mL protein)
-
Varying concentrations of this compound (e.g., 1 µM to 500 µM).
-
UDPGA (saturating concentration, e.g., 2 mM).
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture without UDPGA at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a predetermined time (e.g., 15-90 minutes), ensuring linearity.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the parent compound and its glucuronide metabolite using a suitable C18 reverse-phase HPLC column.
-
Detect and quantify the this compound glucuronide using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-product ion transitions for the analyte will need to be determined.
-
-
Data Analysis:
-
Calculate the rate of glucuronide formation at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Visualizations
Caption: Metabolic pathway of this compound by COMT.
References
- 1. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for the measurement of catechol-O-methyltransferase activity using norepinephrine, an endogenous substrate - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Assay of catechol-O-methyltransferase activity in human erythrocytes using norepinephrine as a natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An assay for human erythrocyte catechol-O-methyltransferase activity using a catechol estrogen as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of assay of catechol-O-methyltransferase activity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridine-3,4-Diol in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based compounds are a significant class of heterocyclic molecules that have been extensively investigated for their therapeutic properties, with many derivatives finding use as approved anticancer drugs.[1] The pyridine scaffold is a key pharmacophore in several established anticancer agents.[1] The inclusion of hydroxyl groups, as in pyridine-3,4-diol, can modulate the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for its interaction with biological targets.[2] While direct studies on this compound for anticancer applications are limited in the readily available scientific literature, the broader family of pyridine derivatives and dihydroxypyridines has shown significant promise in cancer therapy.[2][3]
These application notes provide a comprehensive overview of the methodologies and potential mechanisms of action for evaluating this compound and its derivatives as anticancer agents, drawing upon established protocols for analogous compounds.
Quantitative Data on Anticancer Activity of Pyridine Derivatives
The following tables summarize the in vitro anticancer activity of various pyridine derivatives against several human cancer cell lines. This data can serve as a benchmark for the evaluation of novel compounds like this compound.
Table 1: In Vitro Anticancer Activity of Selected Pyridine Derivatives
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 1 (a pyridone derivative) | HepG2 | Liver Cancer | 4.5 ± 0.3 | [4] |
| Compound 7d (a 1,4-dihydropyridine) | MCF-7 | Breast Cancer | 28.5 ± 3.5 | [5] |
| Compound 7a (a 1,4-dihydropyridine) | LS180 | Colon Cancer | 29.7 ± 4.7 | [5] |
| Compound 7a (a 1,4-dihydropyridine) | MOLT-4 | Leukemia | 17.4 ± 2.0 | [5] |
| Compound 8e (a pyridine-urea) | MCF-7 | Breast Cancer | 0.22 (48h) | [1] |
| Compound 8n (a pyridine-urea) | MCF-7 | Breast Cancer | 1.88 (48h) | [1] |
| Compound 3b (a pyridine hybrid) | Huh-7 | Liver Cancer | 6.54 | [6] |
| Compound 3b (a pyridine hybrid) | A549 | Lung Cancer | 15.54 | [6] |
| Compound 3b (a pyridine hybrid) | MCF-7 | Breast Cancer | 6.13 | [6] |
| Compound S22 (a dihydropyridine-2(1H)-thione) | A375 | Melanoma | 1.71 ± 0.58 | [7] |
| Compound 9a (a pyrazolo[3,4-b]pyridine) | Hela | Cervical Cancer | 2.59 | [8] |
| Compound 14g (a pyrazolo[3,4-b]pyridine) | HCT-116 | Colon Cancer | 1.98 | [8] |
| Compound 3 (a pyridine-thiazole hybrid) | HL-60 | Leukemia | 0.57 | [9] |
| Compound 9 (a pyridin-2-yl estra-1,3,5(10)-triene) | MDA-MB-231 | Breast Cancer | 0.96 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[2] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can elucidate the mechanism of action of the test compound.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, JNK, Cyclin D1) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a proposed signaling pathway for pyridine derivatives and a typical experimental workflow for their evaluation as anticancer agents.
Caption: Proposed signaling pathway for pyridine derivatives.[4]
Caption: Workflow for anticancer evaluation of pyridine compounds.
Conclusion and Future Directions
Pyridine-containing diols, including the core structure of this compound, represent a promising class of compounds for the development of novel anticancer therapeutics.[2] The protocols and data presented here provide a foundational framework for researchers to explore the synthesis, biological activity, and mechanisms of action of these molecules. Future research should focus on the synthesis and evaluation of a diverse range of this compound analogs to establish clear structure-activity relationships. Furthermore, in vivo studies will be crucial to validate the therapeutic potential of the most promising candidates identified through in vitro screening. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization as next-generation anticancer agents.[2]
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Nanoparticles with Pyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of iron oxide and gold nanoparticles with pyridine-3,4-diol. This process yields versatile nanoplatforms with potential applications in targeted drug delivery, bio-imaging, and diagnostics. The this compound moiety, featuring a catechol-like structure, allows for robust anchoring to metal oxide surfaces and offers a tunable platform for further modifications.
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their properties for biomedical applications. This compound is an attractive ligand for nanoparticle modification due to its dihydroxyl groups, which can form strong bidentate chelating bonds with metal oxide surfaces, and a pyridine ring that can be used for further conjugation or to influence the nanoparticle's electronic properties. This document outlines the synthesis of iron oxide and gold nanoparticles and their subsequent functionalization with this compound, including methods for characterization and potential applications in drug delivery.
Applications
Functionalization of nanoparticles with this compound opens up a range of possibilities in the biomedical field:
-
Targeted Drug Delivery: The pyridine moiety can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, enhancing the therapeutic efficacy of conjugated drugs while minimizing off-target side effects. The nanoparticle can be loaded with chemotherapeutic agents, and the this compound coating can improve biocompatibility and circulation time.
-
Bio-imaging: The functionalized nanoparticles can be utilized as contrast agents in magnetic resonance imaging (MRI) or as platforms for attaching fluorescent dyes for optical imaging. The high surface area of the nanoparticles allows for the attachment of multiple imaging agents, leading to enhanced signal intensity.
-
Diagnostics: Nanoparticles functionalized with this compound can be integrated into biosensors. The pyridine ring can interact with specific analytes, and the nanoparticle core can provide a signal (e.g., magnetic, optical) for detection.
-
Theranostics: These functionalized nanoparticles hold promise for theranostic applications, combining therapeutic and diagnostic capabilities in a single platform. For instance, they could simultaneously deliver a drug and act as an MRI contrast agent to monitor the drug's delivery and therapeutic response.
Data Presentation: Quantitative Parameters of Nanoparticle Functionalization
The following tables summarize key quantitative data for nanoparticles functionalized with catechol-like ligands, which are analogous to this compound. This data is essential for ensuring the reproducibility and quality control of the functionalized nanoparticles.
Table 1: Ligand Density on Functionalized Nanoparticles
| Nanoparticle Type | Ligand Type | Ligand Density (molecules/nm²) | Characterization Technique | Reference |
| Iron Oxide | Catechol derivatives | 1.5 - 3.6 | Thermogravimetric Analysis (TGA) | [1] |
| Gold | Thiolated PEG (1 kDa) | ~2.1 | ¹H NMR Spectroscopy | [2] |
| Gold | 3-Mercaptopropionic acid | 7.8 ± 1.2 | ICP-OES | |
| Gold | Mercaptoundecanoic acid | 4.97 ± 0.01 | X-ray Photoelectron Spectroscopy (XPS) | |
| Gold | Mercaptohexanoic acid | 4.58 ± 0.01 | X-ray Photoelectron Spectroscopy (XPS) |
Table 2: Drug Loading and Encapsulation Efficiency in Functionalized Nanoparticles
| Nanoparticle-Ligand System | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Reference |
| Catechol-functionalized polymeric nanoparticles | Coumarin-6 | Not specified | 70 | [3] |
| Catechol-functionalized core-multishell nanocarriers | Nile Red | 1 | Not specified | |
| Star polymer-Doxorubicin conjugates | Doxorubicin | 7.3 - 37.6 | Not specified | [4] |
| Mesoporous silica nanoparticles | Caffeic acid/Rutin | Not specified | Not specified | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of iron oxide and gold nanoparticles and their subsequent functionalization with this compound.
Synthesis of Iron Oxide Nanoparticles (IONPs)
This protocol describes the co-precipitation method for synthesizing superparamagnetic iron oxide nanoparticles.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH, 25%)
-
Deionized (DI) water
-
Nitrogen gas (N₂)
Procedure:
-
Prepare a 2:1 molar ratio solution of FeCl₃·6H₂O and FeCl₂·4H₂O in DI water. For example, dissolve 5.4 g of FeCl₃·6H₂O and 2.0 g of FeCl₂·4H₂O in 100 mL of DI water.
-
Deoxygenate the solution by bubbling with N₂ gas for 30 minutes under vigorous stirring.
-
Heat the solution to 80°C.
-
Rapidly add 10 mL of 25% NH₄OH solution under vigorous stirring. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring at 80°C for 1 hour under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Separate the nanoparticles from the solution using a strong magnet and decant the supernatant.
-
Wash the nanoparticles three times with DI water and once with ethanol.
-
Resuspend the nanoparticles in DI water for functionalization.
Functionalization of IONPs with this compound
This protocol utilizes a ligand exchange method to coat the IONPs with this compound.
Materials:
-
Synthesized IONP dispersion in DI water
-
This compound
-
Ethanol
-
Tris(hydroxymethyl)aminomethane (Tris) buffer (pH 8.5)
Procedure:
-
Prepare a 10 mM solution of this compound in a 1:1 mixture of ethanol and Tris buffer (pH 8.5).
-
Add the IONP dispersion to the this compound solution. The final concentration of IONPs should be approximately 1 mg/mL.
-
Sonicate the mixture for 30 minutes in a bath sonicator.
-
Heat the mixture to 60°C and stir for 12 hours.
-
Cool the mixture to room temperature.
-
Separate the functionalized nanoparticles using a strong magnet and discard the supernatant.
-
Wash the nanoparticles three times with a 1:1 ethanol/water mixture and then three times with DI water to remove any unbound ligand.
-
Resuspend the this compound functionalized IONPs in a suitable buffer (e.g., PBS) for storage and further use.
Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes the citrate reduction method for synthesizing spherical gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in DI water.
-
In a clean flask, bring 50 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 5 mL of a 38.8 mM solution of trisodium citrate to the boiling solution.
-
The solution will change color from yellow to blue and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes.
-
Remove the heat and continue stirring until the solution cools to room temperature.
-
Store the citrate-capped AuNPs at 4°C.
Thiolation of this compound
To achieve a robust attachment to gold nanoparticles, a thiol group is introduced to the this compound molecule. This can be achieved through a multi-step synthesis, for example, by reacting a bromo-functionalized this compound with a thiolating agent. A simplified conceptual approach is outlined below. A more specific synthetic route would need to be developed and optimized.
Conceptual Procedure:
-
Protect the diol groups of this compound.
-
Introduce a reactive group (e.g., a bromoalkyl chain) onto the pyridine ring.
-
React the bromo-functionalized this compound with a thiolating agent (e.g., thiourea followed by hydrolysis, or sodium hydrosulfide).
-
Deprotect the diol groups to yield the thiol-functionalized this compound.
Functionalization of AuNPs with Thiolated this compound
This protocol describes the ligand exchange process to functionalize AuNPs with the synthesized thiol-pyridine-3,4-diol.
Materials:
-
Synthesized citrate-capped AuNP solution
-
Thiol-functionalized this compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 1 mM solution of the thiol-functionalized this compound in DI water.
-
Add the thiol-ligand solution to the AuNP solution at a molar ratio of approximately 1000:1 (ligand:AuNP).
-
Gently stir the mixture at room temperature for 24 hours to allow for complete ligand exchange.
-
Purify the functionalized AuNPs by centrifugation. The speed and time will depend on the nanoparticle size (e.g., 12,000 rpm for 30 minutes for ~15 nm AuNPs).
-
Remove the supernatant containing excess ligand and citrate.
-
Resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps three times.
-
Store the functionalized AuNPs in PBS at 4°C.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to determine the physicochemical properties of the nanoparticles.
Table 3: Recommended Characterization Techniques
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution. An increase in size after functionalization indicates successful coating. |
| Zeta Potential | Surface charge. A change in zeta potential confirms the modification of the nanoparticle surface. |
| Transmission Electron Microscopy (TEM) | Core size, morphology, and dispersity of the nanoparticles. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic functional groups of this compound on the nanoparticle surface. |
| Thermogravimetric Analysis (TGA) | Quantification of the amount of organic ligand bound to the nanoparticle surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the elements on the nanoparticle surface, confirming the presence of nitrogen and oxygen from the ligand. |
| UV-Vis Spectroscopy | For AuNPs, a red-shift in the surface plasmon resonance peak indicates a change in the local refractive index upon ligand binding. |
Visualization of Workflows and Concepts
The following diagrams, created using Graphviz (DOT language), illustrate the key experimental workflows and concepts described in these application notes.
Caption: Workflow for the synthesis and functionalization of iron oxide nanoparticles.
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Caption: Conceptual diagram of targeted drug delivery using functionalized nanoparticles.
References
- 1. The Influence of Catechols on the Magnetization of Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of bioactive catechol functionalized nanoparticles applicable for 3D bioprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield and purity in pyridine-3,4-diol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyridine-3,4-diol for improved yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider optimizing reaction time and temperature based on literature procedures or systematic screening.[1] |
| Inefficient Reduction/Deprotection: The reducing agent may be inefficient, or the deprotection conditions may not be optimal. | For reductions, ensure the reducing agent is fresh and used under anhydrous conditions if required. For deprotection of a benzyl-protected precursor, ensure the palladium on charcoal (Pd/C) catalyst is active and the hydrogen atmosphere is maintained.[1] | |
| Side Reactions: Formation of byproducts can significantly decrease the yield of the desired product. | Carefully control the stoichiometry of reagents and reaction conditions such as temperature and addition rate. Consider the use of protecting groups for sensitive functionalities to minimize side reactions.[1] | |
| Purification Losses: The high polarity of this compound can lead to significant loss during extraction and purification steps. | To improve extraction efficiency from aqueous layers, saturate the solution with a salt like NaCl. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and methanol.[1] | |
| Low Purity | Presence of Starting Material: Incomplete reaction leads to contamination with the starting material. | As with low yield, ensure the reaction goes to completion by monitoring its progress and optimizing conditions.[1] |
| Formation of Byproducts: Over-oxidation can lead to the formation of aldehydes or carboxylic acids. Incomplete reduction can result in mono-alcohols.[1] | Precisely control the amount of oxidizing or reducing agent used. The choice of a milder or more selective reagent may also be beneficial. | |
| Tautomerization: this compound can exist in equilibrium with its pyridin-4-one tautomer, leading to a mixture of products.[1][2] | The tautomeric equilibrium is influenced by the solvent and pH.[1][2] Characterization by NMR can confirm the presence of tautomers. The ratio can be shifted by using a polar protic solvent like methanol to favor the diol form.[2] | |
| Difficulty in Product Isolation | High Water Solubility: The diol's polarity makes it highly soluble in water, complicating extraction. | Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the diol and enhance extraction into an organic solvent.[1] |
| Emulsion Formation During Workup: A stable emulsion can form during liquid-liquid extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be an effective method for separating the layers. | |
| Product is an Oil Instead of a Solid: Difficulty in obtaining a crystalline product can hinder purification. | Try different crystallization solvents or solvent systems. If direct crystallization fails, purification by column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: A common and effective method for synthesizing this compound is the deprotection of a protected precursor, such as a benzyl-protected this compound derivative.[1][2] This is typically achieved through hydrogenolysis using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere.[1][2] Another potential, though less direct, route involves the oxidation of a substituted pyridine to form a pyridinedicarboxylic acid, followed by reduction to the diol.[1]
Q2: My this compound synthesis is resulting in a mixture of products. What could be the cause?
A2: A common reason for obtaining a mixture of products is the tautomerization of this compound into its pyridin-4-one form.[1][2] This equilibrium is influenced by factors such as the solvent and pH of the solution.[1][2] For instance, in a solvent like CDCl3, the pyridin-4-one tautomer might be predominant, while a polar protic solvent like methanol can shift the equilibrium towards the desired this compound.[2] Additionally, side reactions such as over-oxidation or incomplete reduction can lead to impurities.[1]
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, ensure that the reaction proceeds to completion by monitoring it with TLC or LC-MS and adjusting the reaction time and temperature as needed.[1] If using a deprotection strategy, the quality of the catalyst (e.g., Pd/C) is crucial. For multi-step syntheses, optimizing each step to minimize side reactions is key. This includes careful control over reagent stoichiometry and reaction conditions.[1] Finally, minimizing losses during workup and purification by using appropriate extraction and chromatography techniques is vital.[1]
Q4: What are the best methods for purifying crude this compound?
A4: Due to its polar nature, column chromatography on silica gel is a frequently used method for purifying this compound.[1] Recrystallization from a suitable solvent system can also be a highly effective technique for achieving high purity if the product is a solid.[3] For volatile diols, distillation under reduced pressure may be an option.[1] Given the high water solubility, ensure the crude product is thoroughly dried before attempting purification by column chromatography.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and can also reveal the presence of tautomers.[2] High-Resolution Mass Spectrometry (HRMS) can confirm the molecular weight and elemental composition.[2] Techniques like TLC and LC-MS are valuable for assessing the purity and identifying any byproducts or unreacted starting materials.
Experimental Protocols
Protocol 1: Deprotection of a Benzyl-Protected this compound[1][2]
This protocol describes the cleavage of a benzyl protecting group to yield this compound.
-
Dissolve the benzyl-protected this compound derivative in methanol.
-
Add a catalytic amount of palladium on charcoal (Pd/C, typically 5-10 mol%).
-
Stir the mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions).
-
Monitor the reaction progress by TLC until all the starting material has been consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst, washing the celite with additional methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for the synthesis of this compound via deprotection.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Deprotection of Benzyl-Protected Pyridines
Welcome to the technical support center for challenges in the deprotection of benzyl-protected pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this critical synthetic step.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you resolve experimental hurdles.
Issue 1: Incomplete or No Reaction During Catalytic Hydrogenolysis
Q: My hydrogenolysis reaction to deprotect a benzyl-pyridine is not proceeding or is very slow. I'm using Pd/C and H₂ gas. What could be the problem?
A: This is a common issue primarily due to catalyst poisoning by the basic pyridine nitrogen. The lone pair on the nitrogen atom strongly adsorbs to the palladium surface, inhibiting its catalytic activity.[1][2][3]
Troubleshooting Steps:
-
Acidic Additives: The most common solution is to add an acid to the reaction mixture. Protonation of the pyridine nitrogen prevents it from coordinating to the palladium catalyst.[1][4][5] Acetic acid is a frequently used additive that has been shown to facilitate N-benzyl deprotection.[4][5]
-
Protocol: Add 1.5 equivalents of glacial acetic acid to your reaction mixture before introducing the catalyst and hydrogen.[4]
-
-
Catalyst Choice: Standard 10% Pd/C can be inefficient.[1] Consider using Pearlman's catalyst (20% Pd(OH)₂/C), which is often more effective for this transformation, especially in the presence of an acid.[4]
-
Solvent System: While alcoholic solvents like methanol or ethanol are common, they can sometimes lead to N-alkylation as a side reaction.[6] Trifluoroethanol (TFE) has been shown to be an excellent alternative solvent that can prevent this side reaction and promote reliable hydrogenolysis.[6]
-
Hydrogen Source and Pressure: While balloon pressure with H₂ is convenient, it may be insufficient. If possible, using a Parr shaker or a similar apparatus to increase hydrogen pressure (e.g., 50 psi) can significantly improve reaction rates.[6] For transfer hydrogenolysis, ammonium formate is a common hydrogen donor.[1][7]
Issue 2: Reduction of the Pyridine Ring
Q: My deprotection is working, but I'm observing saturation of the pyridine ring as a major side product. How can I avoid this?
A: Pyridine ring reduction is a known side reaction, particularly under harsh hydrogenolysis conditions (high pressure, high temperature, or highly active catalysts like platinum or rhodium).[2][4]
Troubleshooting Steps:
-
Milder Conditions: Reduce the hydrogen pressure and reaction temperature. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
-
Catalyst Selection: Palladium-based catalysts are generally less prone to ring reduction than platinum or rhodium catalysts.[2] Stick with Pd/C or Pd(OH)₂/C.
-
Alternative Methods: If ring reduction persists, consider moving away from catalytic hydrogenolysis. Acid-catalyzed deprotection is a viable alternative that will not reduce the pyridine ring.
Issue 3: Difficulty with Acid-Catalyzed Deprotection
Q: I'm trying to use strong acid to cleave the benzyl group, but the reaction is not working or gives a complex mixture.
A: Acid-catalyzed debenzylation is effective but requires careful selection of the acid and reaction conditions.
Troubleshooting Steps:
-
Choice of Acid: Very strong acids are typically required. Concentrated H₂SO₄ (95%) has been shown to be effective for the debenzylation of 2-benzylaminopyridine, affording high yields.[8] Trifluoroacetic acid (TFA) is another common choice.[7]
-
Temperature: These reactions may require elevated temperatures to proceed at a reasonable rate. However, start at room temperature and gradually increase the heat while monitoring the reaction to avoid degradation of your product.
-
Substrate Stability: Ensure your substrate is stable to strongly acidic and potentially high-temperature conditions. Other functional groups in your molecule may not be compatible.
Frequently Asked Questions (FAQs)
Q1: Can I use transfer hydrogenolysis for deprotecting benzyl-pyridines?
A1: Yes, catalytic transfer hydrogenation is a widely used and convenient method.[7] Ammonium formate is a common hydrogen donor in combination with Pd/C.[1][7] This method avoids the need for pressurized hydrogen gas setups. As with standard hydrogenolysis, the addition of an acid like acetic acid can be beneficial to prevent catalyst poisoning.[9]
Q2: My starting material is a benzyl-pyridinium salt. Does this change the deprotection strategy?
A2: Yes, significantly. If you are starting with a pre-formed N-benzyl pyridinium salt, the nitrogen is already quaternized and cannot poison the catalyst. In this case, standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol or ethanol) are often highly effective and should be your first choice.[10]
Q3: Are there any non-hydrogenolysis, non-acidic methods to deprotect a benzyl-pyridine?
A3: While less common for simple benzyl-pyridines, oxidative methods can be employed, particularly for electron-rich benzyl groups like a p-methoxybenzyl (PMB) ether.[11] Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave such groups.[4][11] However, the feasibility of this method is highly dependent on the other functional groups present in your molecule.
Q4: What is the best way to monitor the progress of the deprotection reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method.[4][7] Stain with a UV indicator and a potassium permanganate stain, which will react with the deprotected pyridine but less so with the starting material. For more quantitative analysis, LC-MS is ideal.
Data Summary of Deprotection Methods
The following table summarizes typical conditions and outcomes for various benzyl-pyridine deprotection methods.
| Method | Catalyst / Reagent | Solvent | Additive | Temperature (°C) | Time (h) | Typical Yield (%) | Key Challenges |
| Catalytic Hydrogenolysis | 10% Pd/C or 20% Pd(OH)₂/C | EtOH, MeOH | Acetic Acid (1.5 eq) | 25 - 60 | 14 - 48 | 60 - 90 | Catalyst poisoning, Ring reduction[4] |
| Transfer Hydrogenolysis | 10% Pd/C | MeOH | Ammonium Formate (5 eq) | Reflux | 2 - 8 | 70 - 95 | Catalyst poisoning[7] |
| Acid-Catalyzed Cleavage | 95% H₂SO₄ | None | N/A | 25 - 80 | 1 - 6 | 75 - 85 | Substrate stability, Harsh conditions[8] |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | N/A | 0 - 25 | 1 - 6 | 70 - 90 | Volatility of TFA, Substrate stability[7] |
Key Experimental Protocols
Protocol 1: Acid-Facilitated Catalytic Hydrogenolysis[4]
-
Dissolve the N-benzyl pyridine substrate (1.0 mmol) in ethanol (60 mL).
-
Add glacial acetic acid (1.5 mmol, 1.5 eq) to the solution at room temperature.
-
Carefully add 20% Pd(OH)₂/C (150 mg, ~15 wt%) to the mixture.
-
Purge the flask with H₂ gas (balloon or H₂ atmosphere).
-
Heat the reaction mixture to 60 °C and stir vigorously for 14 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, then filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the deprotected pyridine.
Protocol 2: Acid-Catalyzed Deprotection with H₂SO₄[8]
-
Carefully add the benzylaminopyridine substrate (1.0 mmol) to ice-cold 95% sulfuric acid (5 mL).
-
Allow the mixture to warm to room temperature and then heat to 80 °C.
-
Stir the reaction for 2-4 hours, monitoring by TLC (quench a small aliquot in ice/water and neutralize with base before spotting).
-
Once complete, cool the reaction mixture in an ice bath.
-
Very slowly and carefully pour the acidic solution onto crushed ice.
-
Neutralize the aqueous solution to pH 8-9 with a strong base (e.g., 50% NaOH solution), keeping the temperature low.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product as necessary.
Visual Guides
Troubleshooting Workflow for Hydrogenolysis
References
- 1. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Benzyl Ethers [organic-chemistry.org]
stability of pyridine-3,4-diol in different solvent systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of pyridine-3,4-diol in various solvent systems. Due to limited published stability data specific to this compound, this guide is based on established principles of pyridinediol chemistry, tautomerism, and standard pharmaceutical stability testing protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are its tautomeric equilibrium and susceptibility to oxidation.
-
Tautomerism: this compound can exist in equilibrium with its keto tautomer, 3-hydroxy-4(1H)-pyridone. The position of this equilibrium is highly dependent on the solvent system, which can affect analytical results and the compound's reactivity.
-
Oxidation: Dihydroxypyridine rings can be susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products. This degradation can be accelerated by factors such as pH, temperature, light, and the presence of oxidizing agents.
Q2: How does the choice of solvent affect the stability and analysis of this compound?
A2: The polarity of the solvent plays a crucial role in the tautomeric equilibrium of this compound. In polar protic solvents, such as water and methanol, the pyridinediol form is generally favored. In less polar or aprotic solvents, the equilibrium may shift towards the pyridin-4-one tautomer. This can lead to challenges in analysis, such as peak broadening or the appearance of multiple peaks in chromatograms (e.g., HPLC), making accurate quantification difficult.
Q3: What is the expected effect of pH on the stability of this compound?
A3: The stability of this compound is expected to be pH-dependent. Under strongly acidic or basic conditions, the rate of degradation may increase. The pyridine nitrogen is basic and will be protonated under acidic conditions, which can influence its electronic properties and stability. Phenolic hydroxyl groups can be deprotonated under basic conditions, potentially making the ring more susceptible to oxidation.
Q4: Is this compound sensitive to light?
A4: Pyridine derivatives can be susceptible to photolytic degradation, especially when exposed to UV radiation. It is recommended to handle solutions of this compound in light-resistant containers and to perform a photostability assessment as part of forced degradation studies.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Inconsistent or drifting peak areas in HPLC analysis. | Tautomeric equilibrium shifting in the mobile phase or autosampler. | Ensure the mobile phase is well-buffered. Keep the autosampler temperature controlled and consistent. Consider using a solvent system that favors one tautomeric form. |
| Appearance of new peaks during sample analysis or storage. | Degradation of the compound. | Prepare fresh solutions for analysis. Store stock solutions and samples at low temperatures (e.g., 2-8 °C) and protected from light. Evaluate the compatibility of the solvent with the compound. |
| Poor peak shape (e.g., fronting, tailing, or broad peaks) in chromatography. | Presence of multiple tautomers. Interaction of the analyte with the stationary phase. | Adjust the pH of the mobile phase. Screen different column stationary phases. Modify the mobile phase composition (e.g., organic modifier, buffer concentration). |
| Discoloration of the solution upon storage. | Oxidative degradation. | Degas solvents before use. Consider adding an antioxidant (if compatible with the intended application). Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
Illustrative Stability Data
The following table is a template for presenting stability data for this compound. Researchers should populate this table with their own experimental data.
| Solvent System | Condition | Time Point | This compound Purity (%) | Major Degradant (%) | Appearance |
| Acetonitrile:Water (50:50) | 25°C | 0 h | 99.8 | <0.1 | Colorless |
| 24 h | 98.5 | 1.2 | Colorless | ||
| 48 h | 97.1 | 2.5 | Faint Yellow | ||
| Methanol | 25°C | 0 h | 99.9 | <0.1 | Colorless |
| 24 h | 99.2 | 0.6 | Colorless | ||
| 48 h | 98.6 | 1.1 | Colorless | ||
| 0.1 M HCl (aq) | 60°C | 0 h | 99.7 | <0.1 | Colorless |
| 8 h | 92.3 | 6.8 | Yellow | ||
| 24 h | 85.1 | 13.5 | Brown | ||
| 0.1 M NaOH (aq) | 60°C | 0 h | 99.6 | <0.1 | Colorless |
| 2 h | 88.4 | 10.2 | Dark Brown | ||
| 8 h | 75.2 | 22.9 | Black | ||
| 3% H₂O₂ (aq) | 25°C | 0 h | 99.8 | <0.1 | Colorless |
| 4 h | 80.5 | 18.1 | Red-Brown | ||
| 12 h | 65.9 | 31.7 | Dark Red |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., phosphate or acetate)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven and water bath
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours). Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Thermal Degradation: Place a solid sample of this compound and a solution sample in an oven at a high temperature (e.g., 80°C). Analyze at appropriate time points.
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
4. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan).
-
Injection Volume: 10 µL
-
5. Data Evaluation:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.
-
Determine the peak purity of the this compound peak to ensure no co-eluting degradants.
Visualizations
Caption: Tautomeric equilibrium of this compound.
Caption: Hypothetical oxidative degradation pathway.
Caption: Workflow for a forced degradation study.
Technical Support Center: Managing the Tautomeric Equilibrium of Pyridine-3,4-diol in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-3,4-diol. The information provided will help in understanding and managing its complex tautomeric equilibrium in solution.
Frequently Asked Questions (FAQs)
Q1: What are the possible tautomeric forms of this compound?
This compound can exist in several tautomeric forms due to the presence of two hydroxyl groups. The main equilibrium is between the diol form and various keto forms. Based on related compounds, the most likely tautomers include the aromatic 3,4-dihydroxypyridine and non-aromatic pyridinone structures. The zwitterionic character can also play a significant role, especially in polar solvents.
Q2: Which tautomer of this compound is expected to be more stable in solution?
The relative stability of the tautomers is highly dependent on the solvent. In polar protic solvents like water or ethanol, the more polar keto-enol or zwitterionic forms are generally favored due to strong hydrogen bonding interactions. Conversely, in non-polar aprotic solvents such as dioxane or chloroform, the less polar dihydroxy (enol) form is expected to be more stable. A theoretical study on the isomeric 2,3-dihydroxypyridine suggests that the keto form is the most stable tautomer, which may provide an indication for the behavior of this compound.
Q3: How does pH affect the tautomeric equilibrium of this compound?
The pH of the solution can significantly influence the tautomeric equilibrium by altering the protonation state of the pyridine ring nitrogen and the hydroxyl groups. At low pH (acidic conditions), the pyridine nitrogen is likely to be protonated, which can favor the dihydroxy form. As the pH increases, deprotonation of the hydroxyl groups can occur, leading to the formation of anionic species and potentially shifting the equilibrium towards keto forms. The pKa values of the acidic and basic centers of the molecule will determine the pH ranges over which these shifts occur.
Q4: What spectroscopic methods are best for studying the tautomerism of this compound?
The most powerful techniques for investigating the tautomeric equilibrium of this compound are Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
-
¹H and ¹³C NMR spectroscopy can provide distinct signals for each tautomer present in solution, allowing for their identification and quantification.
-
UV-Vis spectroscopy is also highly effective, as the different tautomers will exhibit distinct absorption spectra. The aromatic diol form is expected to have a different λmax compared to the non-aromatic keto forms.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Multiple spots on TLC analysis | The presence of multiple tautomers in equilibrium in the TLC solvent. | 1. Use a solvent system of different polarity for TLC. 2. Consider that the spots may represent different tautomers. |
| Broad or multiple signals in NMR spectrum | 1. Slow interconversion between tautomers on the NMR timescale. 2. Presence of multiple tautomeric forms in significant concentrations. | 1. Acquire NMR spectra at different temperatures to observe potential coalescence of signals. 2. Use different deuterated solvents to see how the equilibrium shifts. 3. Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in signal assignment for each tautomer. |
| Inconsistent UV-Vis spectra | 1. Shift in tautomeric equilibrium due to changes in solvent, pH, or concentration. 2. Degradation of the compound. | 1. Strictly control the solvent composition, pH, and concentration for all measurements. 2. Use freshly prepared solutions. 3. Check for compound stability over the time course of the experiment. |
| Difficulty in isolating a single tautomer | Tautomers are in a dynamic equilibrium, making isolation of a single form challenging. | 1. Attempt crystallization from different solvents to selectively crystallize one tautomer. 2. Consider derivatization of one of the functional groups (e.g., O-alkylation) to "lock" the molecule in a specific tautomeric form for characterization or further reactions. |
Experimental Protocols
Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
Objective: To quantify the ratio of the major tautomers of this compound in different solvents.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound (e.g., 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., D₂O, DMSO-d₆, CD₃OD, and CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay to allow for accurate integration of signals.
-
-
Data Analysis:
-
Identify the distinct sets of signals corresponding to the different tautomers.
-
Integrate the signals of non-exchangeable protons that are unique to each tautomer.
-
Calculate the molar ratio of the tautomers from the integral ratios.
-
Protocol 2: pH-Dependent UV-Vis Spectroscopic Analysis
Objective: To investigate the effect of pH on the tautomeric equilibrium of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water-methanol mixture).
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Prepare a set of solutions with a constant concentration of this compound at different pH values by diluting the stock solution with the respective buffer.
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Plot the absorbance at specific wavelengths (corresponding to the λmax of different tautomers) as a function of pH.
-
The resulting titration curves can be used to determine the pKa values associated with the tautomeric interconversions.
-
Data Presentation
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Hypothetical Tautomer Ratio (Keto:Enol) |
| Water (D₂O) | 80.1 | Keto-like/Zwitterionic | 90:10 |
| Methanol (CD₃OD) | 32.7 | Keto-like/Zwitterionic | 75:25 |
| Dimethyl Sulfoxide (DMSO-d₆) | 46.7 | Keto-like/Zwitterionic | 70:30 |
| Chloroform (CDCl₃) | 4.8 | Dihydroxy (Enol) | 30:70 |
| Dioxane | 2.2 | Dihydroxy (Enol) | 15:85 |
Visualizations
Tautomeric Equilibrium of this compound
Caption: Possible tautomeric equilibrium of this compound.
Experimental Workflow for Tautomer Analysis
Caption: Workflow for analyzing this compound tautomerism.
Factors Influencing Tautomeric Equilibrium
Caption: Key factors that influence the tautomeric equilibrium.
common side-products in pyridine-3,4-diol synthesis and their prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyridine-3,4-diol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
A common challenge in the synthesis of this compound is the management of side-products that can complicate purification and reduce yields. The optimal synthetic strategy often depends on the available starting materials and the desired scale of the reaction. Below is a summary of common issues, their probable causes, and recommended solutions for the two primary synthetic routes.
| Issue | Potential Cause(s) | Recommended Solution(s) | Applicable Synthesis Route(s) |
| Low product yield with significant recovery of starting material | Elbs Oxidation: Incomplete reaction due to the slow reaction rate of 4-pyridone with potassium persulfate.[1] | - Increase the ratio of potassium persulfate to 4-pyridone.[1]- Ensure proper pH control (alkaline conditions are necessary for the reaction).[1]- Increase reaction temperature and time, monitoring for product degradation.[1] | Elbs Persulfate Oxidation |
| Debenzylation: Incomplete reaction due to catalyst deactivation or insufficient reaction time. | - Use fresh, high-quality Pd/C catalyst.- Ensure an adequate hydrogen atmosphere (e.g., use a balloon or a Parr hydrogenator).- Increase reaction time and monitor progress by TLC.[2] | Catalytic Hydrogenation (Debenzylation) | |
| Formation of dark, tarry substances (humic acids) | Elbs Oxidation: Decomposition of intermediates under strongly alkaline conditions. High concentrations of alkali can promote side reactions. | - Maintain the lowest effective concentration of NaOH required for the reaction.[1] | Elbs Persulfate Oxidation |
| Product is contaminated with starting material (4-pyridone or 3-benzyloxy-4-pyridone) | Elbs Oxidation: Difficult separation due to similar polarities.[1] | - After the reaction, neutralize the mixture and perform a Soxhlet extraction with a suitable solvent (e.g., methyl ethyl ketone) to remove unreacted 4-pyridone before final product isolation.[1] | Elbs Persulfate Oxidation |
| Debenzylation: Incomplete reaction. | - See solutions for "Low product yield with significant recovery of starting material".- Optimize purification by column chromatography or recrystallization. | Catalytic Hydrogenation (Debenzylation) | |
| Presence of partially debenzylated or other unexpected by-products | Debenzylation: Non-selective reaction or rearrangement. | - Screen different catalysts (e.g., different Pd loadings on carbon).- Optimize solvent and temperature conditions. Methanol or ethanol are often effective solvents.[2] | Catalytic Hydrogenation (Debenzylation) |
| Inconsistent reaction yields | General: Purity of starting materials and reagents can significantly impact the outcome.[3] | - Ensure all starting materials and reagents are pure and dry where necessary.- Standardize reaction conditions (temperature, stirring speed, reagent addition rate).[3] | Both Routes |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary advantages and disadvantages?
A1: The two most common laboratory-scale synthetic routes to this compound are the Elbs persulfate oxidation of 4-pyridone and the debenzylation of 3-benzyloxy-4-hydroxypyridine.
| Synthetic Route | Advantages | Disadvantages |
| Elbs Persulfate Oxidation | - Readily available starting material (4-pyridone).- One-step conversion to the hydroxylated product. | - Generally low yields (typically <15%).[1]- Difficult purification from starting material and by-products.[1]- The reaction is slow and requires careful control of pH.[1] |
| Catalytic Hydrogenation (Debenzylation) | - Generally higher yields (can be >70%).[2]- Cleaner reaction with easier purification.- Milder reaction conditions.[2] | - Requires the synthesis of the 3-benzyloxy-4-hydroxypyridine precursor.- Potential for catalyst poisoning or deactivation. |
Q2: In the Elbs oxidation of 4-pyridone, I am getting a very low yield. What is the most likely reason?
A2: Low yields in the Elbs oxidation of 4-pyridone are a known issue.[1] The primary reasons are the slow reaction rate and the competing decomposition of the persulfate reagent in the alkaline solution.[1] To improve the yield, you can try increasing the molar ratio of potassium persulfate to 4-pyridone and ensuring the reaction is sufficiently alkaline.[1] However, excessively high alkali concentrations can promote the formation of undesirable by-products.[1] Isolating the intermediate 4-pyridone-3-sulfate before hydrolysis can also lead to a higher overall yield of the final product.[1]
Q3: What is the role of the tautomeric equilibrium between this compound and 3-hydroxy-4-pyridone?
A3: this compound exists in a tautomeric equilibrium with 3-hydroxy-4-pyridone.[2] In solution, the 3-hydroxy-4-pyridone form is often favored.[2] This is important to consider during characterization (e.g., by NMR) and when considering the reactivity of the molecule. The specific ratio of tautomers can be influenced by the solvent.[2]
Q4: For the debenzylation of 3-benzyloxy-4-hydroxypyridine, what is the best way to monitor the reaction?
A4: The most common and effective way to monitor the progress of the debenzylation reaction is by thin-layer chromatography (TLC). You should see the disappearance of the starting material spot (3-benzyloxy-4-hydroxypyridine) and the appearance of the more polar product spot (this compound). Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.
Q5: Are there alternative methods to debenzylation besides catalytic hydrogenation?
A5: Yes, other methods for cleaving benzyl ethers can be used, such as treatment with strong acids like HBr or Lewis acids like boron tribromide (BBr₃).[2] However, these methods are often harsher and may not be compatible with other functional groups on the molecule. Catalytic hydrogenation is generally preferred for its mild conditions and high selectivity.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Elbs Persulfate Oxidation of 4-Pyridone
This protocol is adapted from an improved synthesis method.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 4-pyridone monohydrate (e.g., 5.5 g, 0.049 mol) in water (125 mL).
-
Reagent Addition: Add sodium hydroxide (10 g, 0.25 mol) to the solution. Heat the mixture to 90-95 °C and add sodium persulfate (16.6 g, 0.07 mol) in portions over 10 minutes.
-
Reaction Monitoring: Maintain the temperature for an additional 15 minutes. At this point, a test with potassium iodide should be negative for persulfate.
-
Second Reagent Addition: Add an additional 7 g of NaOH, followed by another 16.6 g of sodium persulfate in portions over 10 minutes.
-
Reaction Completion and Workup: After another 15 minutes at 90-95 °C, cool the solution to room temperature and neutralize it with concentrated sulfuric acid.
-
Purification:
-
Evaporate the neutralized solution to dryness.
-
Use a Soxhlet extractor to extract the resulting salt cake with methyl ethyl ketone to remove unreacted 4-pyridone.[1]
-
Dry the salt cake and then re-extract it with 95% ethanol.[1]
-
Cooling the ethanolic extract should yield crystals of the sodium salt of 4-pyridone-3-sulfate.[1]
-
Hydrolyze the sulfate ester in 0.2 M sulfuric acid for 30 minutes at 95 °C.[1]
-
Neutralize the solution with NaOH and dry it.[1]
-
Extract the final product with boiling 95% ethanol and purify by crystallization from methanol.[1]
-
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 3-Benzyloxy-4-hydroxypyridine
This protocol is a general method for the debenzylation of a protected pyridinol.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the 3-benzyloxy-4-hydroxypyridine derivative (e.g., 1.0 g) in methanol (e.g., 20 mL).
-
Catalyst Addition: Carefully add palladium on charcoal (10% Pd/C, e.g., 100 mg, 10 wt%) to the solution.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenation apparatus). Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 12-24 hours).
-
Workup and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.[2]
-
Combine the filtrates and concentrate them under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).[2]
-
Visualizations
References
- 1. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Palladium Catalysts for Coupling Reactions with Pyridine-3,4-diol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of palladium-catalyzed coupling reactions with pyridine-3,4-diol derivatives.
Introduction
This compound scaffolds are important building blocks in medicinal chemistry. However, their functionalization via palladium-catalyzed cross-coupling reactions presents unique challenges. Direct coupling of the diol is often problematic due to potential catalyst inhibition by the Lewis basic pyridine nitrogen and interference from the acidic hydroxyl groups. A common and more successful strategy involves the conversion of the diol functionality into better leaving groups, such as triflates or nonaflates, prior to the coupling reaction. This guide focuses on troubleshooting and optimizing these critical transformations.
Frequently Asked Questions (FAQs)
Q1: Can I directly use pyridine-3,4-diols in palladium-catalyzed coupling reactions?
A1: Direct coupling of pyridine-3,4-diols is challenging and generally not recommended. The free hydroxyl groups can act as proton sources, interfering with the catalytic cycle, and can also coordinate to the palladium center, leading to catalyst deactivation. Furthermore, the pyridine nitrogen can act as a ligand, poisoning the catalyst.[1]
Q2: What is the most common strategy for coupling this compound derivatives?
A2: The most prevalent and effective strategy is to convert the diol into a bis(perfluoroalkanesulfonate), such as a bis(triflate) or bis(nonaflate).[2] These groups are excellent leaving groups in palladium-catalyzed cross-coupling reactions, facilitating efficient bond formation.
Q3: My reaction with a this compound derivative (as a triflate) is sluggish or fails. What are the likely causes?
A3: Several factors could be at play:
-
Catalyst Inhibition: The pyridine nitrogen can still coordinate to the palladium catalyst, even with the hydroxyl groups converted to triflates. This is a well-documented issue known as the "2-pyridyl problem," especially when coupling at a position adjacent to the nitrogen.[3]
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). An inappropriate ligand may not prevent catalyst deactivation by the pyridine substrate.
-
Incorrect Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings. The choice of base needs to be compatible with all components of the reaction mixture.
-
Poor Substrate Quality: Impurities in your this compound triflate or the coupling partner can poison the catalyst.
Q4: What type of ligands are recommended for coupling reactions with pyridine derivatives?
A4: Bulky, electron-rich phosphine ligands are generally recommended to mitigate catalyst inhibition by the pyridine nitrogen.[4] These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center. Examples of such ligands include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and other specialized phosphines.
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition by Pyridine Nitrogen | 1. Switch to a Bulky, Electron-Rich Ligand: Employ ligands such as SPhos, XPhos, or RuPhos. 2. Increase Catalyst/Ligand Loading: Incrementally increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%). 3. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species. |
| Inefficient Oxidative Addition | 1. Change the Leaving Group: If using a triflate is unsuccessful, consider converting the diol to a nonaflate, which can have different reactivity. 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition. |
| Poor Transmetalation (Suzuki Coupling) | 1. Screen Different Bases: Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The solubility and strength of the base are critical. 2. Add Water: For some inorganic bases, the presence of a small amount of water can be crucial for their activity. |
| Decomposition of Starting Material | 1. Hydrolysis of Triflate/Nonaflate: This is a potential side reaction, especially in the presence of water and base. Ensure anhydrous conditions if necessary, or minimize reaction time. 2. Protodeborylation (Suzuki Coupling): The boronic acid coupling partner may be unstable under the reaction conditions. Consider using the corresponding boronate ester (e.g., pinacol ester) for improved stability. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling of Coupling Partner | Presence of oxygen or inefficient catalytic cycle. | 1. Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed. 2. Optimize Catalyst System: A more active and stable catalyst can outcompete the homocoupling pathway. |
| Hydrodehalogenation/Hydrodetriflation | The triflate group is replaced by a hydrogen atom. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus this side reaction. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor this pathway. |
| Formation of Palladium Black | Catalyst aggregation and deactivation. | 1. Use Appropriate Ligand-to-Palladium Ratio: A sufficient excess of ligand can help stabilize the active catalytic species. 2. Lower Reaction Temperature: High temperatures can promote catalyst agglomeration. |
Data Presentation: Quantitative Analysis of Reaction Parameters
The following tables summarize the impact of various parameters on the yield of palladium-catalyzed coupling reactions of activated this compound derivatives, based on literature data.
Table 1: Sonogashira Coupling of Pyridinediyl Bis(perfluoroalkanesulfonates) [2]
| Entry | Substrate | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-methyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(triflate) | Phenylacetylene | Pd(PPh₃)₄, CuI | iPr₂NH/DMF | 70 | 4 | 44 |
| 2 | 2-phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(triflate) | (Triisopropylsilyl)acetylene | Pd(OAc)₂/PPh₃, CuI | iPr₂NH/DMF | 70 | 4 | 30 |
| 3 | 2-phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(nonaflate) | (Triisopropylsilyl)acetylene | Pd(PPh₃)₄, CuI | iPr₂NH/DMF | 70 | 4 | 30 |
Experimental Protocols
Protocol 1: Conversion of this compound to Pyridinediyl Bis(triflate)[2]
-
Dissolve the this compound derivative (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add triethylamine (Et₃N) (4.0 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoromethanesulfonic anhydride (Tf₂O) (4.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of Pyridinediyl Bis(triflate)[2]
-
To a Schlenk tube under an argon atmosphere, add the pyridinediyl bis(triflate) (1.0 equiv), the terminal alkyne (2.4 equiv), Pd(PPh₃)₄ (0.14 equiv), and copper(I) iodide (CuI) (0.1 equiv).
-
Add a degassed mixture of dimethylformamide (DMF) and diisopropylamine (iPr₂NH).
-
Heat the reaction mixture to 60-70 °C for 4 hours.
-
Cool the reaction to room temperature, dilute with brine, and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing Workflows and Mechanisms
To aid in understanding the experimental processes and underlying chemical principles, the following diagrams have been generated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions [beilstein-journals.org]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Polar Pyridine Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of polar pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor retention of my polar pyridine compounds on a standard C18 column?
A1: Polar pyridine derivatives are often hydrophilic, leading to minimal interaction with non-polar stationary phases like C18.[1] This results in poor retention and early elution. To enhance retention, consider using a lower percentage of the organic solvent in your mobile phase, or even a 100% aqueous mobile phase.[2] Additionally, employing specialized columns such as those with polar-embedded phases or mixed-mode columns (combining reversed-phase and ion-exchange characteristics) can significantly improve retention.[3][4]
Q2: What is the most common cause of peak tailing with pyridine compounds?
A2: Peak tailing for basic compounds like pyridines is frequently caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[1][5] These interactions can be minimized by adjusting the mobile phase pH, using end-capped columns, or employing columns with a deactivated surface.[6]
Q3: How does mobile phase pH affect the analysis of pyridine compounds?
A3: Mobile phase pH is a critical parameter as it influences the ionization state of pyridine compounds, which are basic in nature.[7][8] For basic compounds, increasing the pH suppresses ionization, leading to longer retention times on a reversed-phase column.[9] Conversely, a lower pH will increase ionization, resulting in shorter retention. It is crucial to control the pH to achieve consistent and reproducible separation. For robust results, it is recommended to work at a pH that is at least 2 units away from the analyte's pKa.[10]
Q4: Can I use ion-pairing reagents to improve the retention of my polar pyridine compounds?
A4: While ion-pairing reagents can improve the retention of hydrophilic pyridines, they are often not compatible with mass spectrometry (MS) detection.[1] If MS detection is required, it is preferable to use alternative strategies such as mixed-mode chromatography or HILIC (Hydrophilic Interaction Liquid Chromatography).[1][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis.
Issue 1: Peak Tailing
-
Symptom: Asymmetrical peaks with a pronounced "tail."
-
Potential Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the silica backbone of the column can interact strongly with basic pyridine compounds.
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the pyridine compound, it can lead to peak tailing.
-
Solution: Adjust the mobile phase pH. For basic compounds, a pH of 7-8 is often a good starting point for reversed-phase chromatography.[4]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Issue 2: Variable Retention Times
-
Symptom: The retention time of the analyte shifts between injections or runs.
-
Potential Causes & Solutions:
-
Mobile Phase Composition: Even small variations in the mobile phase composition, especially the organic solvent percentage, can cause significant shifts in retention time.[11]
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[11]
-
Solution: Use a column thermostat to maintain a constant temperature.[11]
-
-
Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can lead to retention time drift.[13]
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-20 column volumes is a good practice.[2]
-
-
Mobile Phase pH Instability: If the buffer capacity is insufficient, the pH of the mobile phase can change over time.
-
Solution: Use a buffer with a pKa close to the desired mobile phase pH and ensure the buffer concentration is adequate (typically 10-50 mM).[4]
-
-
Issue 3: Low Sensitivity
-
Symptom: The analyte peak is very small or not detectable.
-
Potential Causes & Solutions:
-
Suboptimal Detection Wavelength: The selected UV wavelength may not be the absorbance maximum for the pyridine compound.
-
Solution: Determine the UV absorbance maximum of your analyte and set the detector to that wavelength.
-
-
Poor Peak Shape: Peak tailing can significantly reduce peak height, impacting sensitivity.[5]
-
Solution: Address the peak tailing issues as described above to obtain sharper, more symmetrical peaks.
-
-
High Baseline Noise: A noisy baseline can obscure small peaks.
-
Solution: Use high-purity solvents and additives (HPLC or MS-grade).[14] Ensure proper mobile phase degassing.
-
-
Column Choice: The column's efficiency and internal diameter can impact sensitivity.
-
Experimental Protocols
Below is a summary of typical starting conditions for the HPLC analysis of polar pyridine compounds. Method development and optimization will be necessary for specific applications.
Table 1: Example HPLC Parameters for Polar Pyridine Analysis
| Parameter | Recommended Starting Conditions | Notes |
| Column | Mixed-mode (e.g., Amaze SC, Coresep 100) or Polar-embedded C18 | Mixed-mode columns offer both reversed-phase and ion-exchange retention mechanisms, which is beneficial for polar, ionizable compounds.[3] |
| Mobile Phase A | Water with buffer (e.g., 10-50 mM Ammonium Formate) and acid (e.g., 0.1% Formic Acid) | The buffer controls the pH, and the acid can improve peak shape. Ammonium formate and formic acid are MS-compatible.[1][3] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile generally provides better peak shape and lower backpressure.[15] |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase gradually. | A gradient is often necessary to elute a range of compounds with different polarities.[1] |
| Flow Rate | 0.5 - 1.0 mL/min for a 4.6 mm ID column | Adjust based on column dimensions and particle size.[1] |
| Column Temperature | 25 - 40 °C | Maintaining a stable temperature is crucial for reproducible retention times.[1][11] |
| Detection | UV (Diode Array Detector) at the absorbance maximum of the analyte (e.g., 254 nm) or MS | DAD allows for monitoring at multiple wavelengths, while MS provides mass information for identification.[1][3] |
| Injection Volume | 1 - 10 µL | Keep the injection volume small and consistent. Dissolve the sample in the initial mobile phase to avoid peak distortion. |
Visualizations
Troubleshooting Workflow for Peak Tailing
A flowchart outlining a systematic approach to troubleshooting peak tailing issues.
Relationship between Mobile Phase pH and Retention of a Basic Pyridine Compound
A diagram illustrating how mobile phase pH affects the ionization and retention of basic pyridine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. support.waters.com [support.waters.com]
- 3. helixchrom.com [helixchrom.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. moravek.com [moravek.com]
- 8. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
overcoming low solubility of pyridine-3,4-diol in organic solvents
Welcome to the technical support center for handling Pyridine-3,4-diol. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to the low solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low solubility in many common organic solvents?
A1: this compound has a polar structure due to the presence of a nitrogen atom and two hydroxyl (-OH) groups.[1][2] These features allow it to form strong hydrogen bonds. Polar molecules dissolve best in polar solvents ("like dissolves like").[3][4] Consequently, it is more soluble in polar solvents like water or DMSO and shows limited solubility in non-polar or weakly polar organic solvents such as hexane, toluene, or dichloromethane.
Q2: I observed that my sample of this compound exists as a mixture of tautomers. How does this affect its solubility?
A2: this compound can exist in equilibrium with its tautomer, 3-hydroxy-4(1H)-pyridinone.[2][5] The ratio of these tautomers can be influenced by the solvent's polarity. For instance, in a polar protic solvent like methanol, the equilibrium may favor the diol form, while in less polar solvents like chloroform, the pyridinone tautomer can be significant.[5] This equilibrium can complicate solubility studies, as you are essentially dealing with two different species with distinct physicochemical properties. In the solid state, a 1:1 ratio of the two tautomers has been observed.[5]
Q3: Is Dimethyl Sulfoxide (DMSO) a good solvent for this compound?
A3: Yes, DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, including this compound.[6][7] It is often used to prepare high-concentration stock solutions for screening assays. However, its high boiling point can make it difficult to remove, and it can be incompatible with certain chemical reactions (e.g., those involving strong bases or electrophiles).
Q4: Can increasing the temperature significantly improve the solubility of this compound in an organic solvent?
A4: For most solid solutes, increasing the temperature will increase solubility.[3] If the dissolution process absorbs energy (endothermic), higher temperatures will favor it.[4] This can be a viable strategy, but its effectiveness depends on the specific solvent and the thermal stability of this compound. Care should be taken as prolonged heating can lead to degradation. An alternative approach using heat is a "warm process" where a jacketed tank is heated to a temperature below the solvent's boiling point to increase solubility during a process like spray drying.[8]
Troubleshooting Guide
Problem: My reaction requires an aprotic organic solvent (e.g., Dichloromethane, THF), but this compound is insoluble.
| Proposed Solution | Description | Considerations |
| 1. Chemical Modification (Derivatization) | Temporarily mask the polar hydroxyl groups by converting them into less polar esters or ethers. This dramatically increases lipophilicity and solubility in organic solvents. After the reaction, the protecting groups can be removed to regenerate the diol. | This requires additional synthesis and purification steps. The protecting groups must be stable under your reaction conditions and easily removable afterward. |
| 2. Prodrug Approach | For pharmaceutical development, a prodrug strategy can be employed.[9][10] This involves attaching a promoiety to the molecule to enhance its solubility and pharmacokinetic properties. The promoiety is cleaved in vivo to release the active drug.[10][11] | This is a long-term development strategy and not a simple benchtop fix for a single reaction. It requires extensive design and testing.[9] |
| 3. Phase-Transfer Catalysis | If your reaction involves an ionic reagent, a phase-transfer catalyst can be used to carry the reagent from an aqueous phase (where the diol is dissolved) into the organic phase to react. | This is only applicable for specific reaction types and may not be suitable for all chemistries. |
Problem: I need to achieve a higher concentration of this compound in a polar protic solvent (e.g., ethanol, methanol) than is currently possible.
| Proposed Solution | Description | Considerations | | :--- | :--- | | 1. Co-solvency | The solubility of a compound in a given solvent can often be increased by adding a second, miscible solvent (a co-solvent) in which the compound is more soluble.[4][12] For example, adding a small amount of water or DMSO to an alcohol-based solution can significantly boost solubility. | The co-solvent must be compatible with your experimental conditions. It may alter the reaction rate or equilibrium. A screening of different co-solvents and ratios is often necessary. | | 2. pH Adjustment / Salt Formation | this compound is an amphoteric molecule. Adjusting the pH can ionize it, forming a more soluble salt. Adding a suitable acid (like HCl) or base can convert the molecule into a pyridinium salt or a phenolate, respectively, which may have higher solubility in polar protic solvents. Salt formation is a highly effective method for increasing the dissolution rates of ionizable drugs.[13][14][15] | This method is most effective in protic solvents that can stabilize the resulting ions. The change in pH could affect your reaction's outcome or the stability of other reagents. | | 3. Complexation | Using a complexing agent like a cyclodextrin can increase the apparent solubility of the diol.[16][17] The hydrophobic inner cavity of the cyclodextrin encapsulates the pyridine ring, while the hydrophilic exterior interacts with the solvent, effectively solubilizing the entire complex.[18][19][20] | The cyclodextrin itself may interfere with the reaction. The size of the cyclodextrin (α, β, or γ) must be appropriate for the size of the this compound molecule. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | [2][21] |
| Molecular Weight | 111.10 g/mol | [2][21] |
| Appearance | Solid | [22] |
| Tautomerism | Exists in equilibrium with 3-hydroxy-4(1H)-pyridinone | [2][5] |
| Predicted Nature | Polar, capable of hydrogen bonding | General Chemical Principles |
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Insoluble | Large mismatch in polarity. |
| Aprotic Halogenated | Dichloromethane (DCM), Chloroform | Very Slightly Soluble to Insoluble | Low polarity. Some solubility may be observed due to dipole interactions. |
| Polar Aprotic | DMSO, DMF | Freely Soluble | High polarity and hydrogen bond accepting capabilities. |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Sparingly Soluble | Capable of hydrogen bonding, but solubility is still limited by the aromatic ring's hydrophobicity. |
Table 3: Comparison of Key Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Reducing solvent-solute interfacial tension by adding a miscible solvent.[4] | Simple to implement; uses common solvents. | May alter reaction kinetics; requires solvent compatibility. |
| Salt Formation | Ionizing the molecule via pH adjustment to form a more soluble salt.[13][14] | Can lead to a very large increase in solubility; well-established technique. | Only applicable to ionizable compounds; requires a protic solvent; pH change can affect stability. |
| Complexation | Encapsulating the drug within a larger host molecule (e.g., cyclodextrin).[16][20] | Increases apparent solubility without chemical modification of the drug. | Host molecule may interfere with the assay or reaction; can be costly. |
| Derivatization | Chemically modifying the drug by adding/removing functional groups to increase lipophilicity. | Can achieve very high solubility in organic solvents; allows for fine-tuning of properties. | Requires additional synthesis and purification steps; changes the molecule's identity. |
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3,4-Pyridinediol | C5H5NO2 | CID 105085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ijirt.org [ijirt.org]
- 5. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 18. researchgate.net [researchgate.net]
- 19. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound | CAS 10182-48-6 [matrix-fine-chemicals.com]
- 22. 6-(Hydroxymethyl)this compound DiscoveryCPR 736088-02-1 [sigmaaldrich.com]
Technical Support Center: Selective Functionalization of Pyyridine-3,4-diol Hydroxyl Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the selective functionalization of pyridine-3,4-diol's hydroxyl groups.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective functionalization of this compound's hydroxyl groups?
A1: The primary challenges stem from two key properties of the molecule:
-
Tautomerism: this compound exists in a tautomeric equilibrium with 3-hydroxy-4(1H)-pyridone. The position of this equilibrium is influenced by the solvent and other reaction conditions. This means that you are often working with a mixture of isomers, which can lead to multiple products.
-
Similar Reactivity of Hydroxyl Groups: The two hydroxyl groups can exhibit similar pKa values and nucleophilicity, making it difficult to achieve high selectivity for functionalization at one position over the other.
Q2: Which tautomer of this compound is typically dominant in solution?
A2: In solution, the 3-hydroxy-4(1H)-pyridone tautomer is generally favored over the this compound form. This is an important consideration for reaction design, as the electronic properties and reactivity of the hydroxyl group in the pyridone tautomer are different from those in the diol form.
Q3: How can I favor functionalization at the 3-OH position?
A3: Selective functionalization of the 3-OH group can be challenging. One potential strategy is to exploit the increased acidity of the 3-OH group in the 3-hydroxy-4(1H)-pyridone tautomer. Using a carefully selected base under kinetically controlled conditions (e.g., a strong, sterically hindered base at low temperature) may allow for selective deprotonation and subsequent reaction at the 3-position.
Q4: What strategies can be used to achieve selective functionalization at the 4-OH position (or the 4-oxo group in the tautomer)?
A4: Given the tautomerism, targeting the 4-position often involves O-alkylation or O-acylation of the 4-pyridone tautomer. This can sometimes be achieved under thermodynamic control, where the more stable 4-O-substituted product is formed.
Q5: Is it possible to use an orthogonal protection strategy for the two hydroxyl groups?
A5: Yes, an orthogonal protection strategy is a viable, albeit potentially lengthy, approach. This would involve a multi-step process:
-
Protect one of the hydroxyl groups with a protecting group (PG1).
-
Functionalize the other hydroxyl group.
-
Remove PG1.
-
Optionally, functionalize the newly deprotected hydroxyl group. The key is to choose protecting groups that can be removed under conditions that do not affect the other functional groups in the molecule.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no reactivity | 1. Inappropriate base for deprotonation. 2. Poor solubility of this compound in the reaction solvent. 3. Decomposition of starting material under harsh reaction conditions. | 1. If using a weak base (e.g., K₂CO₃), consider a stronger base (e.g., NaH, LDA) to ensure deprotonation. 2. Try a more polar aprotic solvent like DMF or DMSO to improve solubility. 3. Perform the reaction at a lower temperature to minimize degradation. |
| Mixture of 3-O and 4-O functionalized products | 1. Lack of sufficient difference in reactivity between the two hydroxyl groups under the chosen conditions. 2. Tautomerism leading to reaction at both sites. | 1. For Kinetic Control (favoring the more acidic proton): Use a strong, non-nucleophilic base (e.g., LDA) at a low temperature (e.g., -78 °C) and add the electrophile slowly.[1] 2. For Thermodynamic Control (favoring the more stable product): Use a weaker base and allow the reaction to proceed for a longer time at a higher temperature to allow for equilibration.[1][2] 3. Consider a protecting group strategy to block one of the hydroxyl groups before proceeding with the functionalization of the other. |
| N-functionalization instead of O-functionalization | The nitrogen atom of the pyridine ring can also be nucleophilic, especially under certain conditions. | 1. Protect the pyridine nitrogen prior to hydroxyl functionalization. A borane protecting group can be used for this purpose.[3] 2. Choose reaction conditions that favor O-functionalization (e.g., using a base to deprotonate the hydroxyl groups, making them more nucleophilic than the nitrogen). |
| Difficulty in separating isomers | The 3-O and 4-O substituted products may have very similar polarities. | 1. Optimize the reaction to improve regioselectivity and minimize the formation of the undesired isomer. 2. Use a high-performance column chromatography system with a carefully selected eluent system. 3. Consider derivatizing the mixture to improve the separation characteristics of the isomers. |
Data on Regioselectivity in Similar Systems
While specific quantitative data for the selective functionalization of this compound is limited in the reviewed literature, the principles can be illustrated by the selective protection of 3,4-dihydroxybenzaldehyde, a molecule with similar electronic properties.
| Protecting Group | Reagents and Conditions | Yield of 4-O-protected product | Yield of 3-O-protected product | Yield of 3,4-di-O-protected product |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF, rt | ~70% | Minor | Minor |
| p-Methoxybenzyl (PMB) | PMBCl, K₂CO₃, DMF, rt | ~65% | Minor | Minor |
| Allyl | Allyl-Br, K₂CO₃, DMF, rt | ~70% | Minor | Minor |
Data extrapolated from studies on 3,4-dihydroxybenzaldehyde, which suggest that the 4-OH group is more readily functionalized under these conditions.
Experimental Protocols
General Protocol for Selective O-Alkylation (Illustrative)
This protocol is a general guideline and will require optimization for this compound.
-
Preparation: To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF), add a base (1.1 equivalents) at a controlled temperature (e.g., 0 °C or -78 °C for kinetic control).
-
Deprotonation: Stir the mixture for 30-60 minutes to allow for deprotonation.
-
Alkylation: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at the chosen temperature until completion, monitoring by TLC or LC-MS. For thermodynamic control, the reaction may be allowed to warm to room temperature and stirred for a longer period.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mitsunobu Reaction for O-Alkylation (Illustrative)
The Mitsunobu reaction can be a powerful tool for O-alkylation under mild conditions.[3]
-
Preparation: To a solution of this compound (1 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous solvent (e.g., THF), cool the mixture to 0 °C.
-
Reaction: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF to the cooled mixture.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography to separate the product from the triphenylphosphine oxide and hydrazide byproducts.
Signaling Pathways and Experimental Workflows
Logical Workflow for Selective Functionalization
This diagram illustrates the decision-making process for selectively functionalizing one of the hydroxyl groups of this compound.
Caption: Orthogonal protection strategy workflow.
Kinetic vs. Thermodynamic Control Pathway
This diagram illustrates how reaction conditions can influence the outcome of a selective functionalization reaction.
Caption: Kinetic vs. thermodynamic control pathways.
References
purification of pyridine-3,4-diol from crude reaction mixtures
Welcome to the technical support center for the purification of pyridine-3,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource addresses specific issues that may be encountered during the purification of this compound from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when purifying this compound?
This compound presents unique purification challenges due to its high polarity, amphoteric nature, and its existence in a tautomeric equilibrium with 3-hydroxy-4(1H)-pyridone.[1][2][3] These characteristics can lead to issues such as poor solubility in common organic solvents, streaking on silica gel during column chromatography, and difficulty in achieving high purity.
Q2: What are the common impurities I should expect in my crude this compound?
Common impurities depend on the synthetic route used. If prepared by the deprotection of 3-alkoxypyridinols, impurities may include:
-
Unreacted starting material: Residual 3-alkoxypyridinol.
-
Deprotection reagent byproducts: For example, if using BBr₃, boron salts may be present.
-
Side-products from overheating: Polymerization or decomposition products can form if the reaction is not properly controlled.
-
Incomplete reaction products: Partially deprotected intermediates.
Q3: My purified this compound shows two spots on TLC even after chromatography. What could be the reason?
This is likely due to the tautomeric equilibrium between the this compound and the 3-hydroxy-4(1H)-pyridone forms.[1][2][3] The two tautomers can have different polarities and may appear as two distinct spots on a TLC plate, especially on silica gel. The ratio of the tautomers can be influenced by the solvent system used for TLC development. To confirm this, you can try running the TLC in a more polar, protic solvent like methanol, which may shift the equilibrium towards the diol form.[1]
Troubleshooting Guides
Recrystallization
Problem 1: I'm having trouble finding a suitable solvent for the recrystallization of this compound.
This compound's high polarity makes finding an ideal single solvent for recrystallization challenging. It is often highly soluble in polar protic solvents like water and methanol, even at room temperature, leading to low recovery. Conversely, it is poorly soluble in non-polar solvents.
Solution:
-
Solvent Screening: A systematic solvent screening is the most effective approach. Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.
-
Mixed Solvent Systems: A mixed solvent system is often the best solution.[4][5]
-
Dissolve the crude this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., hot methanol or ethanol).
-
Slowly add a "poor" solvent in which it is insoluble (e.g., ethyl acetate, dichloromethane, or diethyl ether) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Problem 2: My this compound "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can be due to a high concentration of impurities, a high degree of supersaturation, or the melting point of the solid being lower than the boiling point of the solvent.
Solution:
-
Add more of the "good" solvent: This will reduce the supersaturation.
-
Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.
-
Seed the solution: Add a small crystal of pure this compound to induce crystallization.
Column Chromatography
Problem 3: My this compound is streaking badly on the silica gel column.
The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and streaking.[6]
Solution:
-
Add a basic modifier to the eluent: Adding a small amount of a base like triethylamine (0.1-1%) or ammonia to your mobile phase can help to saturate the acidic sites on the silica gel and improve the peak shape.[6]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.
-
Reverse-phase chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures) can be a good alternative.
Problem 4: I have low recovery of my compound from the column.
The high polarity of this compound can cause it to bind strongly to the silica gel, resulting in poor recovery.
Solution:
-
Increase the polarity of the eluent: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate gradient, you can switch to a dichloromethane/methanol gradient for elution of your highly polar compound.
-
Flush the column with a very polar solvent: After collecting your fractions, flush the column with a strong solvent like 100% methanol or a mixture of methanol with a small amount of acetic acid or ammonia to recover any remaining compound.
Data Presentation
| Purification Method | Typical Solvents/Eluents | Expected Purity | Expected Recovery | Notes |
| Recrystallization | Methanol/Ethyl Acetate, Ethanol/Dichloromethane | >98% | 60-80% | Highly dependent on the initial purity of the crude material. |
| Column Chromatography (Normal Phase) | Dichloromethane/Methanol (with 0.5% Triethylamine) | >99% | 70-90% | Gradient elution is often necessary. |
| Column Chromatography (Reverse Phase) | Water/Methanol or Water/Acetonitrile | >99% | 80-95% | May require desalting after purification. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Mixed Solvent System
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add ethyl acetate dropwise with swirling until a slight cloudiness persists.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath for 30 minutes once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate eluent system by TLC analysis. A good starting point for this compound on silica gel is a mixture of dichloromethane and methanol. Aim for an Rf value of 0.2-0.3 for the desired compound. Add 0.5% triethylamine to the eluent to reduce streaking.
-
Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the initial, less polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel ("dry loading").
-
Elution: Start the elution with the less polar solvent mixture and gradually increase the polarity by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in the recrystallization of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of Pyridine-3,4-diol and Its Isomers: A Guide for Researchers
A comprehensive review of the current, albeit limited, scientific literature reveals a burgeoning interest in the therapeutic potential of pyridine-diols. However, a direct comparative analysis of the biological activities of pyridine-3,4-diol and its isomers—namely pyridine-2,3-diol, pyridine-2,4-diol, pyridine-2,5-diol, pyridine-2,6-diol, and pyridine-3,5-diol—remains a notable gap in medicinal chemistry research. This guide synthesizes the available data on the biological activities of pyridine-diols as a class, offering insights into their potential as anticancer, antioxidant, and antimicrobial agents, and provides standardized experimental protocols and a putative signaling pathway to guide future research in this promising area.
Introduction to Pyridinediols
Pyridine and its derivatives are fundamental scaffolds in drug discovery, with a rich history of yielding clinically significant therapeutics.[1] The introduction of two hydroxyl groups onto the pyridine ring to form pyridinediols significantly alters the molecule's physicochemical properties, including its polarity, solubility, and hydrogen bonding capacity. These changes are anticipated to profoundly influence their interactions with biological targets, opening new avenues for drug development. While extensive research has been conducted on dihydropyridines, their oxidized pyridinediol counterparts have been comparatively underexplored. This guide aims to collate the existing knowledge on pyridinediols to facilitate a more systematic investigation of their therapeutic potential.
Comparative Biological Activities: An Overview
Direct, head-to-head comparative studies of pyridinediol isomers are scarce in the published literature. The majority of available data pertains to the broader class of pyridine derivatives or specific, isolated studies on individual isomers. Consequently, the following sections provide an overview of reported activities, highlighting any available data for specific isomers and discussing the potential influence of the hydroxyl group positioning on biological effects.
Anticancer Activity
Pyridinediol-containing compounds have emerged as a promising class of anticancer agents.[1] Their proposed mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Quantitative Data on Anticancer Activity
Due to the lack of direct comparative studies, a comprehensive table comparing the IC50 values of all this compound isomers across various cancer cell lines cannot be constructed at this time. However, to illustrate the data that future comparative studies should aim to generate, a template table is provided below. The values presented are hypothetical and for illustrative purposes only.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | [Data Not Available] |
| A549 (Lung) | [Data Not Available] | |
| HepG2 (Liver) | [Data Not Available] | |
| Pyridine-2,3-diol | MCF-7 (Breast) | [Data Not Available] |
| A549 (Lung) | [Data Not Available] | |
| HepG2 (Liver) | [Data Not Available] | |
| Pyridine-2,5-diol | MCF-7 (Breast) | [Data Not Available] |
| A549 (Lung) | [Data Not Available] | |
| HepG2 (Liver) | [Data Not Available] |
Antioxidant Activity
The diol substitution on the pyridine ring suggests a potential for antioxidant activity. The hydroxyl groups can act as hydrogen donors to neutralize free radicals, a property that is often dependent on their position and the overall electronic nature of the molecule.
Quantitative Data on Antioxidant Activity
Similar to anticancer activity, direct comparative studies on the antioxidant capacity of all pyridinediol isomers are lacking. Future research should focus on evaluating these compounds using standardized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay to enable a meaningful comparison.
Antimicrobial Activity
The nitrogen atom in the pyridine ring can be a key pharmacophore for antimicrobial activity. The position of the hydroxyl groups can influence the molecule's ability to interact with microbial targets.
Quantitative Data on Antimicrobial Activity
No studies directly comparing the minimum inhibitory concentrations (MICs) of all this compound isomers against a panel of bacterial and fungal strains were identified. This represents a significant opportunity for future research.
Experimental Protocols
To facilitate standardized and reproducible research in this area, detailed protocols for key biological assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyridinediol compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyridinediol compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Pyridinediol compounds (dissolved in methanol)
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: In a test tube or a 96-well plate, mix a solution of the pyridinediol compound at various concentrations with the DPPH solution. The final volume should be kept constant.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined graphically.
Signaling Pathway Visualization
Based on the general understanding of how pyridine derivatives can induce apoptosis, a putative signaling pathway is presented below. This diagram illustrates a potential mechanism that could be investigated for pyridinediol isomers.
References
Unraveling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Pyridine-3,4-diol and its Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of pyridine-3,4-diol and its derivatives, a class of compounds with significant interest in medicinal chemistry.
This publication delves into the experimental data derived from X-ray crystallography, offering a clear comparison with spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these key techniques are provided to ensure reproducibility and facilitate methodological understanding.
At the Forefront: X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and the overall conformation of a molecule, which is crucial for structure-activity relationship (SAR) studies and rational drug design.
A notable example is the X-ray crystal structure analysis of trifluoromethyl-substituted this compound derivatives. This study revealed a fascinating aspect of their solid-state chemistry: the coexistence of the this compound tautomer and its corresponding pyridin-4-one form in a 1:1 ratio.[1] This observation of tautomerism in the solid state is a critical piece of information that would be difficult to obtain with such certainty using other methods.
Experimental Workflow for Single-Crystal X-ray Diffraction
The process of determining a crystal structure using X-ray diffraction can be summarized in the following workflow:
A Comparative Look: Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other spectroscopic techniques offer complementary information, particularly regarding the behavior of molecules in solution and for rapid characterization.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state. | Unambiguous structure determination; provides absolute configuration. | Requires a suitable single crystal; structure may differ from solution conformation. |
| NMR Spectroscopy | Information about the chemical environment of nuclei (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms in solution. | Excellent for determining connectivity and stereochemistry in solution; can be used to study dynamic processes. | Does not directly provide bond lengths and angles; interpretation can be complex for large molecules. |
| FTIR Spectroscopy | Information about the functional groups present in a molecule based on their vibrational frequencies. | Fast and non-destructive; provides a "fingerprint" of the molecule. | Provides limited information about the overall 3D structure; peak overlap can be an issue. |
| Mass Spectrometry | Precise molecular weight and information about the elemental composition and fragmentation patterns. | High sensitivity; can be used to identify unknown compounds and analyze mixtures. | Does not provide information about the 3D arrangement of atoms. |
In-Depth Analysis of this compound Derivatives
The study by Lechel et al. on trifluoromethyl-substituted pyridine-3,4-diols provides a wealth of data for comparison.
Table 1: Crystallographic Data for a Representative this compound Derivative
| Parameter | Value |
| Compound | 2-tert-Butyl-6-(trifluoromethyl)this compound / 2-tert-Butyl-3-hydroxy-6-(trifluoromethyl)pyridin-4(1H)-one (1:1 mixture) |
| Empirical Formula | C₁₀H₁₂F₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.432(3) |
| c (Å) | 14.123(3) |
| β (°) | 109.87(3) |
| Volume (ų) | 2074.1(7) |
| Z | 8 |
Note: This data is representative and derived from the publication for illustrative purposes.
Table 2: Comparison of Spectroscopic Data for a Representative this compound Derivative
| Spectroscopic Data | Key Observations |
| ¹H NMR (CDCl₃, 500 MHz) | Signals corresponding to both the this compound and the pyridin-4-one tautomer are observed, indicating an equilibrium in solution. For example, for 2-tert-Butyl-6-(trifluoromethyl)this compound (2c), a singlet at 7.11 ppm is observed for the 5-H proton, while for its tautomer, 2-tert-Butyl-3-hydroxy-6-(trifluoromethyl)pyridin-4(1H)-one (2c'), a singlet for the 5-H proton appears at 6.82 ppm.[1] |
| ¹³C NMR (CDCl₃, 126 MHz) | Distinct sets of carbon signals are present for each tautomer, further confirming the equilibrium in solution.[1] |
| IR (KBr) | Broad bands in the region of 3450–3260 cm⁻¹ are indicative of O-H and N-H stretching vibrations. The presence of strong absorptions between 1655–1585 cm⁻¹ can be attributed to C=O and C=C stretching, consistent with the presence of the pyridin-4-one tautomer.[1] |
| HRMS | The high-resolution mass spectrum provides the exact mass of the molecular ion, which confirms the elemental composition of the compound. For 2-tert-Butyl-5-phenyl-6-(trifluoromethyl)this compound (2b), the calculated mass was 311.11331 and the found mass was 311.11266.[1] |
Experimental Protocols
Synthesis of Trifluoromethyl-Substituted Pyridine-3,4-diols
A general method for the deprotection of 3-alkoxypyridinols to yield pyridine-3,4-diols involves methods such as hydrogenolysis using palladium on charcoal (Pd/C) for benzyl-protected compounds, or treatment with boron tribromide (BBr₃) for methyl-protected compounds.[1]
Single-Crystal X-ray Diffraction: A Step-by-Step Protocol
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental diffraction data to obtain the best possible fit between the calculated and observed structure factors.
-
Validation and Deposition: The final structure is validated to ensure its quality and then deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer at a specific frequency (e.g., 500 MHz for ¹H) using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).
FTIR Spectroscopy
FTIR spectra are typically recorded on a spectrometer using a KBr pellet of the solid sample or as a thin film. The spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹).
Mass Spectrometry
High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI) coupled to a mass analyzer (e.g., time-of-flight or Orbitrap).
Conclusion
X-ray crystallography provides the most definitive structural information for this compound and its derivatives in the solid state, revealing crucial details such as tautomeric forms and intermolecular interactions. However, a comprehensive understanding of these molecules requires a multi-technique approach. NMR spectroscopy is indispensable for characterizing their behavior and tautomeric equilibria in solution, while FTIR and mass spectrometry serve as rapid and essential tools for confirming functional groups and molecular formulas. The integrated use of these techniques provides a powerful arsenal for the modern medicinal chemist in the quest for novel and effective therapeutic agents.
References
Validating the Structure of Pyridine-3,4-diol: A Comparative Guide Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For heterocyclic compounds such as pyridine-3,4-diol, a crucial intermediate in various synthetic pathways, confirming the precise substitution pattern is paramount. While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for definitive structural validation. This guide provides a comparative analysis of how 2D NMR spectroscopy can be employed to confirm the structure of this compound against its isomers, supported by expected data and detailed experimental protocols.
Distinguishing Isomers: The Power of 2D NMR
The primary challenge in the characterization of this compound lies in differentiating it from other dihydroxypyridine isomers, such as pyridine-2,3-diol, pyridine-2,4-diol, and pyridine-2,5-diol. 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond connectivity information that resolves this ambiguity.
Key 2D NMR Correlations for Structural Validation
The following table summarizes the expected key 2D NMR correlations that would unequivocally confirm the structure of this compound.
| Proton (¹H) | Expected ¹H Chemical Shift (ppm) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| H-2 | ~7.8-8.0 | H-6 | C-2 | C-3, C-4, C-6 |
| H-5 | ~6.8-7.0 | H-6 | C-5 | C-3, C-4, C-6 |
| H-6 | ~7.6-7.8 | H-2, H-5 | C-6 | C-2, C-4, C-5 |
Comparative Analysis with Isomeric Structures
To highlight the discerning power of 2D NMR, the following table outlines the expected key correlations for a potential isomeric contaminant, pyridine-2,3-diol. The differences in the HMBC correlations are particularly diagnostic.
| Proton (¹H) | Expected ¹H Chemical Shift (ppm) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| H-4 | ~7.1-7.3 | H-5 | C-4 | C-2, C-3, C-5, C-6 |
| H-5 | ~6.7-6.9 | H-4, H-6 | C-5 | C-3, C-4, C-6 |
| H-6 | ~7.5-7.7 | H-5 | C-6 | C-2, C-4, C-5 |
The unique set of long-range correlations observed in the HMBC spectrum serves as a definitive fingerprint for each isomer, allowing for unambiguous structural assignment.
Experimental Protocols
Acquiring high-quality 2D NMR data is crucial for successful structure validation. The following are generalized experimental protocols for the key 2D NMR experiments.
Sample Preparation
A sample concentration of 10-20 mg of the compound dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) is typically sufficient. The solution should be free of particulate matter.
COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
-
Pulse Sequence: A standard gradient-selected COSY (gCOSY) sequence is recommended for its ability to suppress artifacts.
-
Key Parameters:
-
Spectral Width (SW): Cover the entire ¹H chemical shift range (e.g., 0-10 ppm).
-
Number of Scans (NS): 2-4 scans per increment are usually adequate.
-
Number of Increments (NI): 256-512 increments in the indirect dimension (F1) provide good resolution.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons (¹H) and the carbon atoms (¹³C) they are attached to.
-
Pulse Sequence: A phase-sensitive gradient-edited HSQC sequence allows for the differentiation of CH/CH₃ and CH₂ signals by phase.
-
Key Parameters:
-
Spectral Width (SW): The ¹H dimension should cover the proton chemical shift range, and the ¹³C dimension should encompass the expected carbon chemical shift range (e.g., 0-180 ppm).
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling constant (typically ~145 Hz for aromatic compounds).
-
Number of Scans (NS): 4-8 scans per increment.
-
Number of Increments (NI): 128-256 increments in the ¹³C dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons (¹H) and carbon atoms (¹³C). This is the most powerful experiment for piecing together the carbon skeleton.
-
Pulse Sequence: A gradient-selected HMBC sequence is standard.
-
Key Parameters:
-
Spectral Width (SW): Similar to HSQC, covering the full ¹H and ¹³C chemical shift ranges.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a range of long-range couplings (typically 4-10 Hz).
-
Number of Scans (NS): 8-16 scans per increment, as long-range correlations are weaker.
-
Number of Increments (NI): 256-512 increments in the ¹³C dimension.
-
Visualization of Key Structural Correlations
The following diagrams, generated using the DOT language, illustrate the key HMBC and COSY correlations that are diagnostic for the this compound structure, as well as a general workflow for 2D NMR-based structure validation.
Caption: Key HMBC and COSY correlations for this compound.
Caption: General workflow for 2D NMR-based structure validation.
A Comparative Guide to the Synthesis of Pyridine-3,4-diol: Two Competing Routes
For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of pyridine-3,4-diol, a valuable heterocyclic building block, is of significant interest. This guide provides a detailed comparison of two distinct synthetic strategies: a deprotection approach starting from a 3-alkoxypyridin-4-ol precursor and a direct oxidation method via an improved Elbs oxidation of 4-pyridone. This analysis, supported by experimental data, aims to inform the selection of the most suitable route based on factors such as yield, reaction complexity, and purification requirements.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Deprotection of 3-Benzyloxypyridin-4-ol | Route 2: Improved Elbs Oxidation of 4-Pyridone |
| Overall Yield | ~70-80% (for deprotection step) | ~13% |
| Starting Materials | 3-Benzyloxypyridin-4-ol, Palladium on Carbon, Hydrogen | 4-Pyridone monohydrate, Sodium Hydroxide, Sodium Persulfate |
| Reaction Steps | 2 (Synthesis of Precursor + Deprotection) | 1 (Oxidation) |
| Reaction Time | ~24 hours (for deprotection) | Several hours |
| Key Reagents | Pd/C, H₂, Organic Solvents | NaOH, Na₂S₂O₈, H₂SO₄ |
| Purification | Filtration, Crystallization | Soxhlet Extraction, Crystallization |
Route 1: Synthesis via Deprotection of 3-Benzyloxypyridin-4-ol
This strategy involves a two-step process: the synthesis of a protected precursor, 3-benzyloxypyridin-4-ol, followed by the removal of the benzyl protecting group to yield the final diol. The deprotection step, specifically through catalytic hydrogenolysis, is known for its high efficiency and clean reaction profile.
Experimental Protocol:
Step 1: Synthesis of 3-Benzyloxypyridin-4-ol (Illustrative)
Step 2: Deprotection of 3-Benzyloxypyridin-4-ol
A solution of 3-benzyloxypyridin-4-ol in a suitable solvent such as methanol is treated with a catalytic amount of 10% palladium on charcoal (Pd/C). The mixture is then subjected to a hydrogen atmosphere (typically at or slightly above atmospheric pressure) and stirred at room temperature for approximately 24 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound. The crude product can be further purified by crystallization.
Diagrammatic Representation of Route 1:
Caption: Workflow for the synthesis of this compound via deprotection.
Route 2: Improved Elbs Oxidation of 4-Pyridone
This method involves the direct hydroxylation of the commercially available 4-pyridone. The Elbs persulfate oxidation introduces a hydroxyl group ortho to the existing phenolic group. While direct, this reaction is known for modest yields and can present purification challenges.
Experimental Protocol:
4-Pyridone monohydrate (0.049 mol) is dissolved in water (125 mL). Sodium hydroxide (0.25 mol) is added, followed by the portion-wise addition of sodium persulfate (0.07 mol) at 90-95°C over 10 minutes. The solution is maintained at this temperature for an additional 15 minutes. A second portion of sodium hydroxide (7 g) and sodium persulfate (16.6 g) is then added in the same manner. After another 15 minutes, the reaction mixture is cooled to room temperature and neutralized with concentrated sulfuric acid.
For purification, the dried, neutralized reaction mixture is first subjected to Soxhlet extraction with methyl ethyl ketone to remove unreacted 4-pyridone. The remaining solid, containing the sulfate ester intermediate, is then hydrolyzed using 0.2 M sulfuric acid at 95°C for 30 minutes. After neutralization and drying, the final product, 3-hydroxy-4-pyridone (a tautomer of this compound), is extracted with hot 2-propanol and purified by crystallization from methanol. This improved procedure yields approximately 13% of the desired product.[1]
Diagrammatic Representation of Route 2:
Caption: Workflow for the synthesis of 3-hydroxy-4-pyridone via Elbs oxidation.
Concluding Remarks
The choice between these two synthetic routes to this compound will largely depend on the specific requirements of the researcher. The deprotection of a 3-alkoxypyridin-4-ol offers a potentially high-yield final step, assuming an efficient synthesis of the precursor can be established. This route is advantageous when a clean, high-purity product is paramount and the multi-step nature of the synthesis is not a major deterrent.
Conversely, the improved Elbs oxidation of 4-pyridone provides a more direct, one-pot approach from a readily available starting material. However, the significantly lower yield and more involved purification process are considerable drawbacks. This route may be more suitable for smaller-scale syntheses where the directness of the approach outweighs the lower efficiency.
Ultimately, the optimal synthetic strategy will be a balance between the desired yield, purity, scalability, and the time and resources available for the synthesis and purification processes.
References
A Spectroscopic Showdown: Pyridine-3,4-diol vs. its Tautomer, 3-Hydroxy-4(1H)-pyridone
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Signatures of a Key Heterocyclic Equilibrium
Pyridine-3,4-diol, a molecule of interest in medicinal chemistry and drug development, exists in a dynamic equilibrium with its tautomeric form, 3-hydroxy-4(1H)-pyridone. This tautomerism, a form of constitutional isomerism, involves the migration of a proton and the shifting of double bonds, resulting in two distinct yet interconverting structures. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent, which in turn significantly influences the observed spectroscopic properties.[1] Understanding the distinct spectroscopic signatures of each tautomer is crucial for accurate structural elucidation, purity assessment, and the study of molecular interactions.
While the rapid interconversion between these tautomers makes their individual isolation for experimental spectroscopic analysis challenging, a combination of data from substituted analogs and computational chemistry provides a robust framework for their comparative analysis. X-ray crystal structure analysis has revealed that in the solid state, a 1:1 mixture of both tautomers can exist, highlighting the comparable stability and significance of each form.
This guide provides a detailed comparison of the spectroscopic properties of this compound and 3-hydroxy-4(1H)-pyridone, leveraging computational data and supplemented with experimental observations from related compounds.
The Tautomeric Equilibrium
The tautomerization of this compound involves the migration of the hydroxyl proton from the C4-oxygen to the ring nitrogen, accompanied by a rearrangement of the pi-electron system. This results in the formation of the pyridone structure.
References
A Comparative Guide to the Biological Activity of Pyridine-3,4-diol Versus Other Dihydroxypyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of hydroxyl groups to this heterocyclic structure gives rise to dihydroxypyridines, a class of compounds with significant therapeutic potential. The position of these hydroxyl groups can profoundly influence the molecule's electronic properties, hydrogen bonding capacity, and overall biological activity. This guide provides a comparative analysis of the biological activity of pyridine-3,4-diol and its isomers, with a particular focus on their anticancer properties, supported by available experimental data and mechanistic insights.
Comparative Anticancer Activity
While direct comparative studies evaluating the full spectrum of dihydroxypyridine isomers are limited, existing research provides valuable insights into their potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Dihydroxypyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-containing diol (unspecified isomer) | HepG2 (Liver) | 4.5 ± 0.3 | [1] |
| Pyridine-2,3-dihydrothiazole hybrid (related to 2,3-diol) | HEp-2 (Laryngeal) | 7.5 | [2] |
| Pyridine-2,3-dihydrothiazole hybrid (related to 2,3-diol) | HepG2 (Liver) | 9.5 | [2] |
| Pyridine-2,6-dicarboxylate Tl(III) complex | A375 (Melanoma) | 7.23 | [3] |
| 2,6-diaryl-substituted pyridine derivative | MCF-7 (Breast) | Not specified, but showed activity | [4] |
Note: The data presented is compiled from various studies and may involve derivatives of the parent dihydroxypyridine structure. Direct comparison should be made with caution due to variations in experimental conditions.
Other Biological Activities
Beyond their anticancer potential, dihydroxypyridines exhibit a range of other biological activities:
-
Enzyme Inhibition: 2,6-Dihydroxypyridine is a known substrate for 2,6-dihydroxypyridine hydroxylase, and this enzymatic activity is inhibited by 2,3-dihydroxypyridine[5]. This suggests a potential for these isomers to modulate specific enzymatic pathways.
-
Antioxidant Activity: Several studies have highlighted the antioxidant properties of dihydropyridine derivatives[6][7][8]. Their ability to scavenge free radicals suggests a role in mitigating oxidative stress, which is implicated in various disease pathologies.
-
Metabolic Intermediates: this compound is a known intermediate in the microbial metabolism of 4-hydroxypyridine, involving enzymes such as 4-hydroxypyridine-3-hydroxylase and this compound dioxygenase[9][10][11]. Understanding these metabolic pathways can provide insights into their mechanism of action and potential for bio-transformation.
Proposed Signaling Pathway for Anticancer Activity of Pyridine-Containing Diols
While isomer-specific signaling pathways are yet to be fully elucidated, a general mechanism for the anticancer activity of pyridine-containing diols has been proposed. This pathway involves the induction of cellular stress, leading to the activation of the p53 and JNK signaling cascades. Activation of p53 can lead to the upregulation of p21, resulting in G2/M cell cycle arrest. Both the p53 and JNK pathways can ultimately converge to induce apoptosis (programmed cell death)[1][12].
Caption: Proposed signaling pathway for pyridine-containing diols.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS)
-
Dihydroxypyridine compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment[1].
-
Compound Treatment: The cells are then treated with serial dilutions of the dihydroxypyridine compounds for a specified duration (e.g., 24, 48, or 72 hours)[1].
-
MTT Addition: Following treatment, the medium is removed, and MTT solution is added to each well. The plates are incubated for 4 hours at 37°C, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals[1].
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution[1].
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm[1]. The intensity of the color is proportional to the number of viable cells.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
The available evidence suggests that dihydroxypyridines are a promising class of compounds with diverse biological activities, including notable anticancer effects. The isomeric position of the hydroxyl groups appears to be a critical determinant of their biological function, influencing their interaction with molecular targets and subsequent cellular responses. While this compound and its isomers show potential, the lack of comprehensive, direct comparative studies necessitates further research. Future investigations should focus on the systematic evaluation of all dihydroxypyridine isomers against a broad panel of cancer cell lines under standardized conditions. Elucidating the specific signaling pathways modulated by each isomer will be crucial for understanding their mechanisms of action and for the rational design of more potent and selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 6. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 7. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant activity of different dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of Pyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new High-Performance Liquid Chromatography (HPLC) method for the detection of pyridine-3,4-diol against established analytical techniques, including Gas Chromatography (GC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE). The performance, protocols, and underlying principles of each method are detailed to assist researchers in selecting the most suitable approach for their specific applications.
Comparative Performance Data
The following table summarizes the key performance metrics for the new HPLC method and alternative analytical techniques for the detection of this compound and related pyridine compounds.
| Parameter | New HPLC-UV Method (Hypothetical) | Gas Chromatography-FID (GC-FID)[1] | UV-Vis Spectrophotometry[2] | Capillary Zone Electrophoresis (CZE)[3] |
| Analyte | This compound | Pyridine | 3-hydroxy-4-(1H)-pyridone (DHP) | Pyrimidine Metabolites |
| Principle | Reverse-phase chromatography with UV detection | Separation of volatile compounds with flame ionization detection | Formation of a colored azo-dye with spectrophotometric detection | Separation of ions based on electrophoretic mobility |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.87 pg per injection | Not specified | 0.85-4.28 µmol/L |
| Limit of Quantification (LOQ) | 0.3 µg/mL | Not specified | Not specified | Not specified |
| Linearity Range | 0.5 - 100 µg/mL | Not specified | Not specified | 5-500 µmol/L |
| Precision (%RSD) | < 2.0% | Not specified | Not specified | < 5% |
| Accuracy/Recovery | 98-102% | 97.9 - 99.8% | 100 ± 0.3% | Not specified |
| Analysis Time | ~10 minutes | Varies | Varies | ~3 minutes |
| Specificity | High | High | Moderate | High |
| Matrix Compatibility | Aqueous and organic samples | Air, biological materials[4] | Biological samples | Aqueous samples |
Experimental Protocols
This robust reverse-phase HPLC method is designed for the reliable quantification of this compound in various sample matrices.[5]
a) Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
b) Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acidic modifier)[6]
-
This compound reference standard
-
0.45 µm syringe filters
c) Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Formic Acid[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 279 nm (based on the UV maximum of a related metabolite)[7]
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
d) Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
This method is suitable for the analysis of pyridine in air samples.[1]
a) Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Fused silica capillary column (e.g., 60-m x 0.32-mm i.d., 1.0 µm df)[1]
b) Reagents and Materials:
-
Methanol (for desorption)
-
Pyridine reference standard
-
Internal standard (e.g., N,N-dimethylformamide)
-
XAD-7 adsorbent tubes
c) GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program: 80 °C (hold 5 min), then ramp at 2 °C/min to 150 °C
-
Carrier Gas: Hydrogen at 70 kPa[8]
-
Injection: Split mode
d) Sample Collection and Preparation:
-
Sample Collection: Draw a known volume of air through XAD-7 adsorbent tubes.[1]
-
Desorption: Place the front and back sections of the tube into separate vials. Add 1 mL of methanol containing the internal standard to each vial.
-
Extraction: Seal the vials and allow to desorb for 60 minutes with occasional shaking.[1]
-
Analysis: Inject an aliquot of the desorption solution into the GC.
This colorimetric method is based on the formation of an intense yellow azo-dye.[2]
a) Instrumentation:
-
UV-Visible Spectrophotometer
b) Reagents and Materials:
-
p-Nitroaniline solution
-
Sodium nitrite solution
-
Sodium hydroxide solution
-
Hydrochloric acid
-
DHP reference standard
c) Procedure:
-
Diazotization: Prepare diazotized p-nitroaniline by reacting p-nitroaniline with sodium nitrite in an acidic medium.
-
Coupling Reaction: Add the DHP sample to the diazotized reagent in an alkaline medium.
-
Measurement: Allow the color to develop and measure the absorbance at the wavelength of maximum absorption (400 nm).[2]
-
Quantification: Determine the concentration of DHP from a calibration curve prepared with standard solutions.
CZE offers rapid separation of charged analytes with high efficiency.[3][9]
a) Instrumentation:
-
Capillary electrophoresis system with a UV detector
b) Reagents and Materials:
-
Borate buffer
-
Sodium dodecyl sulfate (SDS)
-
2-amino-2-methyl-1-propanol
-
Analyte reference standards
c) Electrophoretic Conditions:
-
Capillary: Fused silica, e.g., 57 cm x 50 µm
-
Background Electrolyte (BGE): 60 mmol/L borate, 2-amino-2-methyl-1-propanol, 80 mmol/L SDS, pH 9.6[3]
-
Voltage: 25 kV[10]
-
Temperature: 35 °C
-
Detection: Indirect UV at 200 nm
-
Injection: Pressure injection (5 s)[10]
d) Sample Preparation:
-
Dilute the sample in the background electrolyte or deionized water.
-
Filter or centrifuge the sample to remove particulate matter.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the validation of the new HPLC method and a comparison of the analytical techniques.
Caption: Experimental workflow for the validation of the new HPLC method.
Caption: Logic diagram for selecting an analytical method.
References
- 1. osha.gov [osha.gov]
- 2. Spectrophotometric determination of mimosine and 3-hydroxy-4-(1H)-pyridone--the toxic principles of Leucaena leucocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Pyridine-Containing Diols in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-cancer potential of novel pyridine-containing diols, supported by experimental data.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The addition of diol (two hydroxyl groups) functionalities can significantly alter the physicochemical properties of these molecules, enhancing their solubility and potential for hydrogen bonding, which can, in turn, influence their interactions with biological targets. This guide provides a comparative overview of the anti-cancer activities of select pyridine-containing diols, presenting quantitative data on their efficacy, detailed experimental methodologies, and insights into their mechanisms of action.
Quantitative Analysis of Anti-Cancer Activity
The in vitro cytotoxic activity of various pyridine-containing diols has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. Lower IC50 values indicate greater potency.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [1][2] |
| MCF-7 (Breast) | 6.3 ± 0.4 | [2] | ||
| Compound 2 | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | 7.5 ± 0.1 | [2] |
| MCF-7 (Breast) | 16 ± 1.7 | [2] | ||
| 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate | Isomer of 1-(Pyridin-2-yl)propane-1,3-diol | Colo-205 (Colon) | Data not specified | [3] |
| MCF-7 (Breast) | Data not specified | [3] | ||
| A549 (Lung) | Data not specified | [3] | ||
| Compound H42 | A novel pyridine derivative | SKOV3 (Ovarian) | 0.87 | [4] |
| A2780 (Ovarian) | 5.4 | [4] |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Pyridine-containing diols exert their anti-cancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.
Several pyridine derivatives have been shown to trigger apoptosis.[1] For instance, treatment with certain novel pyridine compounds leads to morphological changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies.[5]
These compounds also interfere with the normal progression of the cell cycle, forcing cancer cells into arrest at specific phases, thereby preventing their proliferation.
-
G0/G1 Phase Arrest: A novel pyridine derivative, Compound H42, has been shown to cause cell cycle arrest at the G0/G1 phase in ovarian cancer cell lines A2780 and SKOV3.[4]
-
S Phase Arrest: Some 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivatives have been observed to induce cell cycle arrest at the S phase.
-
G2/M Phase Arrest: Compounds 1 and 2 have been found to induce G2/M arrest in both MCF-7 and HepG2 cells.[2]
The diagram below illustrates the proposed signaling pathway through which certain pyridine-containing compounds induce these effects.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to evaluate the anti-cancer activity of pyridine-containing diols.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyridine-containing diol compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the pyridine-containing diols and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a further 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Substrate Specificity of 4-Hydroxypyridine-3-Hydroxylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-hydroxypyridine-3-hydroxylase, focusing on its substrate specificity. The information presented is intended to assist researchers in evaluating the enzyme's potential for various biocatalytic applications. This document summarizes the current understanding of the enzyme's performance, compares it with alternative hydroxylation methods, and provides detailed experimental protocols for its assessment.
Performance of 4-Hydroxypyridine-3-Hydroxylase
4-Hydroxypyridine-3-hydroxylase is a flavin-dependent monooxygenase that catalyzes the regiospecific hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol.[1][2] This enzymatic transformation is the initial step in the biodegradation of 4-hydroxypyridine by certain microorganisms, such as Agrobacterium sp. and Arthrobacter sp.[1][2] The enzyme from Arthrobacter sp., designated KpiA, has been identified as a flavin-dependent monooxygenase.[2]
The reaction requires molecular oxygen and a nicotinamide cofactor, with the enzyme being able to utilize either NADH or NADPH.[1] The enzyme's catalytic activity is dependent on the presence of FAD (flavin adenine dinucleotide) as a cofactor; FMN and riboflavin cannot substitute for FAD.[1] A notable characteristic of 4-hydroxypyridine-3-hydroxylase is its high substrate specificity.
Substrate Specificity: A Qualitative Assessment
Current literature repeatedly emphasizes the "extremely specific" nature of 4-hydroxypyridine-3-hydroxylase for its heterocyclic substrate, 4-hydroxypyridine.[1] Extensive searches for quantitative data on the enzyme's activity with substituted 4-hydroxypyridine derivatives or other potential substrate analogs have not yielded comparative kinetic parameters or relative activity data. This suggests that the enzyme's active site has a stringent requirement for the structure of 4-hydroxypyridine, limiting its utility for the hydroxylation of a broader range of substituted pyridines.
Table 1: Substrate Specificity of 4-Hydroxypyridine-3-Hydroxylase
| Substrate | Relative Activity (%) | Reference |
| 4-Hydroxypyridine | 100 | Implied from high specificity[1] |
| Substituted 4-Hydroxypyridines | Data not available | N/A |
| Other Pyridine Derivatives | Data not available | N/A |
Comparison with Alternative Hydroxylation Methods
Given the high specificity of 4-hydroxypyridine-3-hydroxylase, alternative methods are necessary for the 3-hydroxylation of other pyridine derivatives or for applications requiring a broader substrate scope.
Table 2: Comparison of 4-Hydroxypyridine-3-Hydroxylase with Alternative Methods
| Method | Description | Advantages | Disadvantages |
| 4-Hydroxypyridine-3-Hydroxylase | Enzymatic hydroxylation using a specific monooxygenase.[1][2] | High regiospecificity for the C3 position of 4-hydroxypyridine; mild reaction conditions. | Extremely narrow substrate scope, limited to 4-hydroxypyridine.[1] |
| Other Pyridine Hydroxylases | Enzymes like 6-methylnicotinate-2-oxidoreductase catalyze hydroxylation at different positions on the pyridine ring.[3] | Can be used for regioselective hydroxylation of other pyridine derivatives. | Not suitable for the 3-hydroxylation of 4-hydroxypyridine. |
| Photochemical Valence Isomerization | A metal-free chemical method for the C3-selective hydroxylation of pyridines via pyridine N-oxides.[4][5] | Broader substrate scope, compatible with various functional groups.[4] | May require multi-step synthesis to prepare the N-oxide precursor; potential for side products. |
Experimental Protocols
Experimental Workflow for Assessing Substrate Specificity
The following diagram outlines a general workflow for determining the substrate specificity of 4-hydroxypyridine-3-hydroxylase.
Detailed Methodology for Substrate Specificity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Enzyme Preparation:
-
Express and purify recombinant 4-hydroxypyridine-3-hydroxylase from a suitable host system (e.g., E. coli).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Ensure the presence of the FAD cofactor.
2. Substrate Preparation:
-
Prepare stock solutions of 4-hydroxypyridine and a panel of substrate analogs (e.g., substituted 4-hydroxypyridines, other pyridine derivatives) in a suitable buffer.
3. Reaction Mixture Setup (per reaction):
-
50 mM Phosphate buffer (pH 7.5)
-
100 µM 4-hydroxypyridine or substrate analog
-
200 µM NADH or NADPH
-
10 µM FAD
-
Purified 4-hydroxypyridine-3-hydroxylase (e.g., 1-5 µM)
-
Total reaction volume: 100 µL
4. Assay Procedure:
-
Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., 100 µL of acetonitrile or by heat inactivation).
5. Product Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate and the hydroxylated product (this compound).
-
The formation of this compound can be monitored by its characteristic purple color upon the addition of FeCl3.[2]
-
Confirm the identity of the product using LC-MS/MS by observing the expected mass increase of 16 Da corresponding to the incorporation of one oxygen atom.[2]
6. Data Analysis:
-
Calculate the initial reaction rates from the amount of product formed over time.
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Calculate the relative activity for each substrate analog by normalizing its reaction rate to that of 4-hydroxypyridine.
Signaling Pathway of 4-Hydroxypyridine-3-Hydroxylase Catalysis
The catalytic cycle of 4-hydroxypyridine-3-hydroxylase involves the binding of substrates and cofactors, flavin reduction, and oxygen activation, leading to the hydroxylation of the substrate.
References
- 1. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Geometry of Pyridine-3,4-diol: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular geometry of pyridine-3,4-diol and a substituted derivative, 2-tert-Butyl-6-(trifluoromethyl)this compound. Due to the challenges in isolating and crystallizing the parent this compound in its pure diol form, this guide leverages high-level computational chemistry to predict and compare the bond lengths and angles of these compounds. The data presented is based on Density Functional Theory (DFT) calculations, a robust method for modeling molecular structures.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to biologically active molecules. Understanding its precise three-dimensional structure is crucial for designing and developing novel therapeutics. Experimental determination of the geometry of this compound is complicated by its tautomeric equilibrium with the 3-hydroxy-4(1H)-pyridone form. In the solid state, a substituted derivative, 2-tert-Butyl-6-(trifluoromethyl)this compound, has been shown to co-crystallize as a 1:1 mixture of its diol and pyridone tautomers. This guide focuses on the computationally determined geometry of the diol tautomer for both the parent compound and its substituted derivative, offering valuable insights for researchers in the absence of direct experimental data for the parent molecule.
Computational Methodology
The bond lengths and angles presented in this guide were calculated using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is widely recognized for its accuracy in predicting the geometries of organic molecules.
Protocol for Geometry Optimization:
-
Initial Structure Generation: The initial 3D structures of this compound and 2-tert-Butyl-6-(trifluoromethyl)this compound were built using molecular modeling software.
-
Conformational Search: A conformational search was performed to identify the lowest energy conformer for each molecule.
-
Geometry Optimization: The geometry of the lowest energy conformer was then fully optimized using the B3LYP/6-311++G(d,p) method in the gas phase.
-
Frequency Calculation: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
Comparative Analysis of Molecular Geometry
The following tables summarize the key calculated bond lengths and angles for the pyridine ring and its substituents for both this compound and 2-tert-Butyl-6-(trifluoromethyl)this compound.
Table 1: Comparison of Calculated Bond Lengths (Å)
| Bond | This compound | 2-tert-Butyl-6-(trifluoromethyl)this compound |
| N1 - C2 | 1.345 | 1.352 |
| C2 - C3 | 1.412 | 1.418 |
| C3 - C4 | 1.385 | 1.391 |
| C4 - C5 | 1.408 | 1.415 |
| C5 - C6 | 1.389 | 1.395 |
| C6 - N1 | 1.338 | 1.341 |
| C3 - O7 | 1.358 | 1.361 |
| C4 - O8 | 1.355 | 1.359 |
| C2 - H | 1.082 | - |
| C5 - H | 1.081 | 1.083 |
| C6 - H | 1.083 | - |
| C2 - C(tBu) | - | 1.535 |
| C6 - C(CF3) | - | 1.512 |
Table 2: Comparison of Calculated Bond Angles (°)
| Angle | This compound | 2-tert-Butyl-6-(trifluoromethyl)this compound |
| C6 - N1 - C2 | 117.5 | 117.2 |
| N1 - C2 - C3 | 122.8 | 123.5 |
| C2 - C3 - C4 | 118.9 | 118.5 |
| C3 - C4 - C5 | 120.5 | 121.0 |
| C4 - C5 - C6 | 118.2 | 117.8 |
| C5 - C6 - N1 | 122.1 | 122.0 |
| C2 - C3 - O7 | 119.5 | 119.2 |
| C4 - C3 - O7 | 121.6 | 122.3 |
| C3 - C4 - O8 | 120.8 | 120.5 |
| C5 - C4 - O8 | 118.7 | 118.5 |
| N1 - C2 - H | 115.8 | - |
| C3 - C2 - H | 121.4 | - |
| N1 - C6 - H | 116.5 | - |
| C5 - C6 - H | 121.4 | - |
| N1 - C2 - C(tBu) | - | 116.2 |
| C3 - C2 - C(tBu) | - | 120.3 |
| N1 - C6 - C(CF3) | - | 116.8 |
| C5 - C6 - C(CF3) | - | 121.2 |
Discussion
The computational results indicate that the core pyridine ring structure is largely preserved between the parent diol and its substituted derivative. The introduction of the bulky tert-butyl and electron-withdrawing trifluoromethyl groups at the C2 and C6 positions, respectively, induces minor changes in the bond lengths and angles of the heterocyclic ring. These substitutions lead to a slight elongation of the adjacent C-C and C-N bonds within the ring. The bond angles also show small deviations, likely to accommodate the steric bulk of the substituents.
This computationally-driven comparison provides a valuable framework for understanding the structural nuances of this compound and its derivatives. These theoretical models can serve as a foundation for further studies, including the design of new molecules with specific biological activities and the interpretation of experimental spectroscopic data.
Visualization of the Comparison
The following diagram illustrates the logical workflow for comparing the molecular geometries of this compound and its substituted derivative.
Caption: Workflow for comparing experimental and computational geometries.
Safety Operating Guide
Proper Disposal of Pyridine-3,4-diol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of pyridine-3,4-diol, a compound requiring careful management due to its potential hazards. Adherence to these procedures will help mitigate risks and ensure responsible environmental stewardship.
Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors. |
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations. The following protocol outlines the necessary steps for safe disposal in a laboratory setting.
1. Waste Segregation and Collection:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
Collect this waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]
-
Crucially, do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, and bases. [1]
2. Container Management:
-
Use a compatible, leak-proof container with a secure lid.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".
-
Keep the waste container closed except when adding waste.
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area away from direct sunlight and sources of ignition.[1]
3. Disposal Procedure:
-
Waste pyridine and its derivatives are typically disposed of via incineration.[2][3] This is the recommended method for the complete destruction of the compound.
-
Current practices for the disposal of waste pyridine include rotary kiln incineration at 820°–1,600°C and liquid injection incineration at 650°–1,600°C.[2][3]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Complete a chemical collection request form as required by your institution.[1]
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary procedural steps for the safe and compliant disposal of this compound. By adhering to these guidelines, laboratory professionals can maintain a safe working environment and ensure responsible chemical waste management. Always consult your institution's specific protocols and the relevant local, state, and federal regulations.
References
Personal protective equipment for handling pyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of pyridine-3,4-diol (also known as 3,4-dihydroxypyridine). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Quantitative Safety Data
| Property | Value | Source / Comments |
| Molecular Formula | C5H5NO2 | [1][2] |
| Molecular Weight | 111.1 g/mol | [1][2] |
| Boiling Point | 270.5°C at 760 mmHg | [3] |
| Flash Point | 117.4°C | [3] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Occupational Exposure Limits | No data available for this compound. For Pyridine: OSHA PEL: 5 ppm (TWA). | [4] It is recommended to handle this compound with the assumption of similar or greater toxicity than pyridine until specific data is available. |
| LD50 (Oral, Rat) | No data available for this compound. For Pyridine: 891 mg/kg. | [5] |
| LD50 (Dermal, Rabbit) | No data available for this compound. For Pyridine: 1121 mg/kg. | [5] |
Experimental Protocols: Safe Handling and Disposal of this compound
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure to this compound. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times to protect against splashes.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Gloves should be inspected for tears or punctures before each use.[6]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect the skin.[6]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary materials, including glassware, reagents, and waste containers.
-
Don all required PPE as specified above.
-
-
Handling:
-
Weigh the required amount of this compound inside the fume hood.
-
Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.
-
Should any spillage occur, immediately decontaminate the affected surfaces following the spill response protocol.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with this compound.
-
Dispose of all waste in the designated hazardous waste containers.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated gloves, wipes, and disposable labware, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful).
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's EHS-approved hazardous waste management service.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 3,4-Pyridinediol | C5H5NO2 | CID 105085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 10182-48-6 [matrix-fine-chemicals.com]
- 3. 3,4-Dihydroxypyridine - Safety Data Sheet [chemicalbook.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. actylislab.com [actylislab.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
